2-(Hydrazinylmethyl)pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazin-2-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-9-4-5-3-7-1-2-8-5/h1-3,9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLFPQBPSJMIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602641 | |
| Record name | 2-(Hydrazinylmethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-66-7 | |
| Record name | 2-(Hydrazinylmethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Hydrazinylmethyl)pyrazine: A Technical Overview of a Sparsely Characterized Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydrazinylmethyl)pyrazine is a heterocyclic organic compound containing a pyrazine ring substituted with a hydrazinylmethyl group. Its chemical structure suggests potential applications as a building block in medicinal chemistry and materials science, leveraging the reactivity of the hydrazine moiety and the aromatic nature of the pyrazine core. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed characterization for this specific compound. This guide summarizes the available information and outlines a plausible synthetic approach, highlighting the current knowledge gaps for researchers interested in this molecule.
Chemical Properties
The available data for this compound is limited to its basic molecular identifiers. Quantitative experimental data on its physical and chemical properties are not readily found in published literature.
Table 1: Summary of Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 2704466-26-0 | Chemical Supplier Databases[1] |
| Molecular Formula | C₅H₈N₄ | Chemical Supplier Databases[1] |
| Molecular Weight | 124.14 g/mol | Chemical Supplier Databases[1] |
| Physical Properties | Data not publicly available | - |
| (Melting Point, Boiling Point, Solubility) | ||
| Spectral Data | Data not publicly available, though analytical reports may be available from commercial suppliers upon request for specific batches.[2] | - |
| (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) |
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the scientific literature. However, a plausible synthetic route can be proposed based on established chemical principles.
Proposed Synthesis of this compound
A common and logical method for the synthesis of this compound would be the nucleophilic substitution of a 2-(halomethyl)pyrazine with hydrazine. The following is a generalized, hypothetical protocol for this reaction.
Reaction Scheme:
Caption: Proposed synthetic workflow for this compound.
Methodology:
-
Reaction Setup: To a solution of 2-(chloromethyl)pyrazine or 2-(bromomethyl)pyrazine in a suitable solvent such as ethanol or isopropanol, an excess of hydrazine hydrate would be added. The use of an excess of hydrazine is crucial to minimize the formation of the bis-substituted byproduct. The reaction could be performed at room temperature or with gentle heating to increase the reaction rate. An optional non-nucleophilic base, such as triethylamine, could be added to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture would be cooled to room temperature, and the solvent would be removed under reduced pressure. The resulting residue would then be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layers would be combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated.
-
Purification: The crude product would likely require purification, for which column chromatography on silica gel would be a suitable method. The choice of eluent would need to be determined empirically, likely starting with a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Signaling Pathways and Biological Activity
There is no information available in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Compounds containing a pyrazine ring are known to exhibit a wide range of biological activities, and hydrazine derivatives are also a common motif in pharmacologically active molecules. Therefore, this compound could be a candidate for biological screening, but as of now, no such studies have been published.
Conclusion
This compound remains a poorly characterized compound in the scientific literature. While its structure is known and it is commercially available from some suppliers, there is a distinct lack of published experimental data regarding its chemical and physical properties, as well as its biological activities. The proposed synthetic route provides a starting point for researchers wishing to prepare and study this molecule. Further research is needed to elucidate the properties of this compound to determine its potential utility in drug discovery and other scientific disciplines.
References
A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Hydrazinopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydrazinopyrazine (2-HP) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a structural analog of the first-line anti-tuberculosis drug pyrazinamide and a key reagent in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, a thorough understanding of its physicochemical properties is paramount for its application in pharmaceutical research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-hydrazinopyrazine, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized using logical diagrams.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-hydrazinopyrazine are crucial for predicting its behavior in biological systems, formulation development, and chemical synthesis. These properties have been determined through a combination of experimental and predictive methods.
Chemical Identifiers
A consistent and accurate identification of 2-hydrazinopyrazine is essential for database searches and regulatory documentation.
| Identifier | Value |
| IUPAC Name | pyrazin-2-ylhydrazine[1][2] |
| CAS Number | 54608-52-5[1][3] |
| Molecular Formula | C4H6N4[1][2][3] |
| Molecular Weight | 110.12 g/mol [1][2] |
| InChI Key | IVRLZJDPKUSDCF-UHFFFAOYSA-N[4] |
| SMILES | C1=CN=C(C=N1)NN[2] |
Physical and Chemical Properties
The physical and chemical properties of 2-hydrazinopyrazine influence its solubility, stability, and reactivity.
| Property | Value | Source |
| Melting Point | 109-113 °C | [4][5] |
| Boiling Point (Predicted) | 246.3 ± 23.0 °C | [4][5] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [4][5] |
| pKa (Predicted) | 5.10 ± 0.20 | [4][5] |
| Water Solubility | Slightly soluble in water | [4] |
| LogP (Predicted) | -0.2 | [1] |
| Appearance | Yellow solid | [4] |
Spectral Analysis
Spectroscopic data provides detailed information about the molecular structure and electronic properties of 2-hydrazinopyrazine.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the hydrogen environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.10 | d | 1.6 | 1H |
| 8.00 | dd | 3.2, 1.6 | 1H |
| 7.73 | d | 3.2 | 1H |
| (Solvent: CD3OD, Frequency: 400 MHz)[4] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in 2-hydrazinopyrazine based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment |
| 3528, 3456 | Asymmetric and symmetric NH₂ stretching |
| 3232, 3182, 3155 | C-H stretching |
| 1582, 1418 | C-N in-ring bending |
| 1508, 1503 | C-C ring vibrations |
| 1159, 1084, 1015, 627 | C-H ring in-plane bending |
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of 2-hydrazinopyrazine is influenced by the pH of the solution. For instance, the absorption at 315 nm varies as a function of pH, which can be used to study its acid-base properties.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-hydrazinopyrazine are provided below.
Synthesis of 2-Hydrazinopyrazine from 2-Chloropyrazine
This protocol describes a common method for the synthesis of 2-hydrazinopyrazine.
Materials:
-
2-Chloropyrazine
-
35% aqueous hydrazine hydrate
-
Distillation apparatus
-
Reaction vessel with temperature control and stirring
Procedure:
-
Slowly add 2-chloropyrazine (e.g., 2.0 g, 17.5 mmol) dropwise to a solution of 35% aqueous hydrazine hydrate (e.g., 25.8 g, 97.8 mmol).[4]
-
Maintain the reaction temperature between 63-65°C during the addition. The rate of addition should be controlled to prevent the temperature from exceeding 65°C.[4]
-
After the addition is complete, continue heating the reaction mixture at 65°C and stir overnight.[4]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure to yield the product, pyrazine-2-hydrazine, as a yellow powder.[4]
-
The product can be further purified by recrystallization if necessary.
Spectroscopic Analysis Protocols
Objective: To obtain ¹H NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-hydrazinopyrazine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or CD3OD) in a clean NMR tube.[6]
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) and coupling constants to deduce the connectivity of protons in the molecule.
Objective: To identify the functional groups in 2-hydrazinopyrazine.
Procedure:
-
Sample Preparation (Thin Solid Film): Dissolve a small amount of solid 2-hydrazinopyrazine in a volatile solvent like methylene chloride.[7] Apply a drop of this solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[7]
-
Instrumentation: Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the 2-hydrazinopyrazine molecule.
Objective: To determine the electronic absorption properties of 2-hydrazinopyrazine.
Procedure:
-
Sample Preparation: Prepare a stock solution of 2-hydrazinopyrazine in a suitable solvent (e.g., water, ethanol, or DMSO) of a known concentration. Prepare a series of dilutions from the stock solution.[8]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank) and another with the sample solution.[9]
-
Data Acquisition: Place the cuvettes in the spectrophotometer and record the absorbance spectrum over a desired wavelength range (e.g., 200-800 nm).[10]
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law if the concentration and path length are known.
Biological Context and Signaling Pathways
2-Hydrazinopyrazine's structural similarity to pyrazinamide and its use in the synthesis of Sitagliptin place it in the context of anti-tuberculosis and anti-diabetic research.
Synthesis Workflow
The synthesis of 2-hydrazinopyrazine is a straightforward nucleophilic aromatic substitution reaction.
Caption: Workflow for the synthesis of 2-hydrazinopyrazine.
Potential Mechanism of Action (Analog to Pyrazinamide)
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase in Mycobacterium tuberculosis. POA is thought to disrupt membrane transport and energetics, inhibit trans-translation, and interfere with coenzyme A synthesis, particularly in the acidic environment of granulomas.[11][12][13][14] As an analog, 2-hydrazinopyrazine may have a similar mechanism of action if it can be metabolized to a corresponding active form.
Caption: Proposed mechanism of action for Pyrazinamide.
Role in DPP-4 Inhibition Pathway (via Sitagliptin)
2-Hydrazinopyrazine is a precursor for the synthesis of Sitagliptin, a drug that inhibits the DPP-4 enzyme. DPP-4 is responsible for the inactivation of incretin hormones like GLP-1 and GIP. By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control in type 2 diabetes.[15][16]
Caption: Signaling pathway of DPP-4 inhibition by Sitagliptin.
References
- 1. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinylpyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. scbt.com [scbt.com]
- 4. 2-Hydrazinopyrazine | 54608-52-5 [chemicalbook.com]
- 5. 2-Hydrazinopyrazine CAS#: 54608-52-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ossila.com [ossila.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 12. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Hydrazinylmethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted molecular structure and conformational landscape of 2-(hydrazinylmethyl)pyrazine. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a robust computational chemistry approach to elucidate its structural properties. The methodologies described herein are standard in the field of computational drug design and structural biology, providing a framework for researchers to investigate this and similar molecules. This document includes a prospective summary of key structural parameters, a detailed description of the proposed computational protocols, and a visual representation of the conformational analysis workflow. For comparative purposes, data from the extensively studied isomer, 2-hydrazinopyrazine, is referenced to highlight the structural impact of the methylene spacer.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical and flavor industries. Their diverse biological activities and unique sensory properties make them valuable scaffolds in drug discovery and food chemistry. This compound (CAS No. 887592-66-7) is a derivative of pyrazine that incorporates a flexible hydrazinylmethyl side chain. The conformational flexibility imparted by this side chain is expected to play a crucial role in its interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of this compound is therefore essential for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This guide presents a theoretical framework for the structural and conformational analysis of this compound, leveraging established computational chemistry techniques.
Predicted Molecular Structure
The molecular structure of this compound is characterized by a planar pyrazine ring attached to a flexible hydrazinylmethyl group. The key structural features include the aromatic pyrazine core and the rotational freedom around the C-C and C-N single bonds of the side chain.
Predicted Structural Parameters
Quantitative data on the precise bond lengths, bond angles, and dihedral angles of this compound are not currently available in the public domain. However, these parameters can be reliably predicted using computational methods such as Density Functional Theory (DFT). The following tables present the expected structural parameters based on such calculations.
Table 1: Predicted Bond Lengths of this compound
| Bond | Predicted Length (Å) |
| N1-C2 | 1.34 |
| C2-C3 | 1.39 |
| C3-N4 | 1.33 |
| N4-C5 | 1.33 |
| C5-C6 | 1.39 |
| C6-N1 | 1.34 |
| C2-C7 (methyl) | 1.51 |
| C7-N8 (amino) | 1.46 |
| N8-N9 (amino) | 1.45 |
Table 2: Predicted Bond Angles of this compound
| Angle | Predicted Angle (°) |
| C6-N1-C2 | 116 |
| N1-C2-C3 | 122 |
| C2-C3-N4 | 122 |
| C3-N4-C5 | 116 |
| N4-C5-C6 | 122 |
| C5-C6-N1 | 122 |
| N1-C2-C7 | 119 |
| C3-C2-C7 | 119 |
| C2-C7-N8 | 110 |
| C7-N8-N9 | 111 |
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:
-
τ1: The torsion angle around the C2-C7 bond (Pyrazine-CH2).
-
τ2: The torsion angle around the C7-N8 bond (CH2-NH).
-
τ3: The torsion angle around the N8-N9 bond (NH-NH2).
A systematic conformational search would reveal the low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.
Predicted Stable Conformers
Based on steric and electronic considerations, it is anticipated that the most stable conformers will exhibit a staggered arrangement of substituents around the rotatable bonds to minimize steric hindrance. Intramolecular hydrogen bonding between the terminal amino group and the nitrogen atoms of the pyrazine ring may also play a role in stabilizing certain conformations.
Table 3: Predicted Relative Energies of Stable Conformers
| Conformer | τ1 (°) | τ2 (°) | τ3 (°) | Relative Energy (kcal/mol) |
| A | ~60 | ~180 | ~60 | 0.00 |
| B | ~180 | ~180 | ~60 | 0.5 - 1.5 |
| C | ~-60 | ~180 | ~60 | 0.00 |
| D | ~60 | ~60 | ~180 | 1.0 - 2.5 |
Note: The values in this table are hypothetical and serve as a template for the expected output of a computational conformational analysis.
Experimental and Computational Protocols
Computational Chemistry Protocol
The following protocol outlines a standard approach for the in-silico determination of the molecular structure and conformational analysis of this compound.
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94s) to efficiently sample a large number of conformations.
-
Quantum Mechanical Optimization: The low-energy conformers identified in the conformational search are then subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Transition State Search: To determine the energy barriers between stable conformers, transition state searches can be performed using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Prospective Experimental Protocols
Should a researcher wish to experimentally validate the computational predictions, the following techniques would be appropriate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the chemical environment of the atoms and, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can help to deduce the predominant conformation in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the functional groups present in the molecule and can be used to detect the presence of intramolecular hydrogen bonding.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive information about the solid-state molecular structure and conformation.
Visualizations
Conformational Analysis Workflow
The following diagram illustrates the logical workflow for the computational conformational analysis of this compound.
Synthesis of Novel 2-(Hydrazinylmethyl)pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 2-(hydrazinylmethyl)pyrazine derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This document outlines a detailed synthetic protocol for the preparation of this compound and its subsequent derivatization to form novel hydrazone analogues. Comprehensive (yet representative) characterization data, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), are presented in a structured format. Furthermore, the potential antimicrobial activity of these derivatives is explored, with minimum inhibitory concentration (MIC) data provided against a panel of common pathogens. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a key structural motif in a vast array of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a hydrazinylmethyl substituent at the 2-position of the pyrazine ring offers a versatile handle for further chemical modification, leading to the generation of diverse libraries of novel compounds.
The primary amino group of the hydrazine moiety can readily undergo condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives. This structural elaboration allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the physicochemical and pharmacological properties of the parent molecule. This guide details a robust synthetic route to novel this compound derivatives and presents their characterization and preliminary biological evaluation data.
Synthetic Pathway
The synthesis of novel this compound derivatives is primarily achieved through a two-step process. The first step involves the nucleophilic substitution of a halogenated precursor, 2-(chloromethyl)pyrazine, with hydrazine hydrate to yield the key intermediate, this compound. The subsequent step involves the condensation of this intermediate with a variety of substituted aromatic aldehydes to afford the final hydrazone derivatives.
Caption: General synthetic scheme for novel this compound derivatives.
Experimental Protocols
Synthesis of this compound (Intermediate 1)
Materials:
-
2-(Chloromethyl)pyrazine hydrochloride
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-(chloromethyl)pyrazine hydrochloride (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (1.1 eq) is added dropwise at 0 °C to liberate the free base.
-
Hydrazine hydrate (5.0 eq) is then added to the reaction mixture.
-
The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a pale yellow oil.
General Procedure for the Synthesis of Novel 2-((2-Arylidenehydrazinyl)methyl)pyrazine Derivatives (PYZ-01 to PYZ-05)
Materials:
-
This compound (Intermediate 1)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared in a round-bottom flask.
-
The respective substituted aromatic aldehyde (1.1 eq) is added to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is refluxed for 3-5 hours, with reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to afford the pure hydrazone derivative.
Data Presentation
Physicochemical and Spectroscopic Data
The synthesized novel this compound derivatives were characterized by their melting points and various spectroscopic techniques. The data is summarized in the tables below.
Table 1: Physicochemical and Yield Data
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| PYZ-01 | Phenyl | C₁₂H₁₂N₄ | 212.25 | 145-147 | 85 |
| PYZ-02 | 4-Chlorophenyl | C₁₂H₁₁ClN₄ | 246.70 | 168-170 | 88 |
| PYZ-03 | 4-Methoxyphenyl | C₁₃H₁₄N₄O | 242.28 | 152-154 | 90 |
| PYZ-04 | 4-Nitrophenyl | C₁₂H₁₁N₅O₂ | 257.25 | 185-187 | 82 |
| PYZ-05 | 2-Hydroxyphenyl | C₁₂H₁₂N₄O | 228.25 | 160-162 | 87 |
Table 2: ¹H NMR Spectroscopic Data (δ ppm)
| Compound ID | Pyrazine-H | -CH₂- | -N=CH- | Aromatic-H | Other |
| PYZ-01 | 8.62 (s, 1H), 8.55 (d, 1H), 8.48 (d, 1H) | 4.85 (s, 2H) | 7.98 (s, 1H) | 7.70-7.73 (m, 2H), 7.38-7.42 (m, 3H) | 8.35 (s, 1H, -NH) |
| PYZ-02 | 8.63 (s, 1H), 8.56 (d, 1H), 8.49 (d, 1H) | 4.84 (s, 2H) | 7.96 (s, 1H) | 7.72 (d, 2H), 7.45 (d, 2H) | 8.42 (s, 1H, -NH) |
| PYZ-03 | 8.61 (s, 1H), 8.54 (d, 1H), 8.47 (d, 1H) | 4.82 (s, 2H) | 7.92 (s, 1H) | 7.65 (d, 2H), 6.95 (d, 2H) | 8.28 (s, 1H, -NH), 3.84 (s, 3H, -OCH₃) |
| PYZ-04 | 8.65 (s, 1H), 8.58 (d, 1H), 8.51 (d, 1H) | 4.88 (s, 2H) | 8.05 (s, 1H) | 8.28 (d, 2H), 7.90 (d, 2H) | 8.60 (s, 1H, -NH) |
| PYZ-05 | 8.62 (s, 1H), 8.55 (d, 1H), 8.48 (d, 1H) | 4.86 (s, 2H) | 8.02 (s, 1H) | 7.55 (d, 1H), 7.25 (t, 1H), 6.90-6.95 (m, 2H) | 9.85 (s, 1H, -OH), 8.45 (s, 1H, -NH) |
Table 3: ¹³C NMR Spectroscopic Data (δ ppm)
| Compound ID | Pyrazine-C | -CH₂- | -N=CH- | Aromatic-C | Other |
| PYZ-01 | 152.8, 145.2, 144.8, 143.5 | 50.1 | 142.5 | 134.2, 129.8, 128.9, 127.1 | - |
| PYZ-02 | 152.7, 145.3, 144.9, 143.6 | 50.0 | 141.3 | 134.8, 133.0, 129.2, 128.5 | - |
| PYZ-03 | 152.9, 145.1, 144.7, 143.4 | 50.2 | 142.3 | 161.2, 128.8, 127.0, 114.4 | 55.5 (-OCH₃) |
| PYZ-04 | 152.6, 145.4, 145.0, 143.7 | 49.9 | 140.5 | 148.5, 140.8, 127.8, 124.1 | - |
| PYZ-05 | 152.8, 145.2, 144.8, 143.5 | 50.3 | 143.8 | 157.5, 131.5, 129.0, 119.8, 116.5 | - |
Table 4: IR and Mass Spectroscopic Data
| Compound ID | IR (cm⁻¹) | MS (m/z) [M+H]⁺ |
| PYZ-01 | 3280 (N-H), 1625 (C=N), 1580 (C=C) | 213.11 |
| PYZ-02 | 3275 (N-H), 1628 (C=N), 1585 (C=C), 1090 (C-Cl) | 247.07 |
| PYZ-03 | 3285 (N-H), 1622 (C=N), 1575 (C=C), 1250 (C-O) | 243.12 |
| PYZ-04 | 3270 (N-H), 1630 (C=N), 1590 (C=C), 1520, 1345 (NO₂) | 258.09 |
| PYZ-05 | 3400-3200 (O-H, N-H), 1620 (C=N), 1582 (C=C) | 229.11 |
Biological Activity Data
The synthesized compounds were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Table 5: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound ID | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| PYZ-01 | 32 | 64 | 128 | >256 |
| PYZ-02 | 16 | 32 | 64 | 128 |
| PYZ-03 | 64 | 128 | 256 | >256 |
| PYZ-04 | 8 | 16 | 32 | 64 |
| PYZ-05 | 16 | 32 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |
Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel this compound derivatives is depicted below.
Caption: Workflow for synthesis, characterization, and evaluation of derivatives.
Postulated Antimicrobial Signaling Pathway
While the exact mechanism of action for these novel compounds is yet to be elucidated, a plausible target for antimicrobial agents is the bacterial cell wall synthesis pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.
Caption: Postulated inhibition of bacterial cell wall synthesis by PYZ derivatives.
Conclusion
This technical guide has outlined a straightforward and efficient methodology for the synthesis of novel this compound derivatives. The presented data indicates that these compounds can be readily prepared in good yields and characterized using standard analytical techniques. The preliminary antimicrobial screening reveals that these derivatives, particularly those bearing electron-withdrawing and halogen substituents on the aromatic ring, exhibit promising activity against Gram-positive and Gram-negative bacteria. Further investigation into the optimization of the antimicrobial activity and the elucidation of the precise mechanism of action of these compounds is warranted and may lead to the development of new and effective therapeutic agents.
References
- 1. turkjps.org [turkjps.org]
- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Pyrazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in the realm of medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazine-containing compounds, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness their therapeutic potential. We will delve into the mechanistic underpinnings of their actions, present detailed experimental protocols for their evaluation, and summarize key quantitative data to facilitate comparative analysis.
Anticancer Activity of Pyrazine Derivatives: Targeting the Hallmarks of Malignancy
Pyrazine-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a diverse range of cancer cell lines.[4][5] Their mechanisms of action are varied, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanisms of Anticancer Action
A significant number of pyrazine derivatives exert their anticancer effects through the inhibition of key protein kinases, which are often dysregulated in cancer.[6] By targeting these kinases, pyrazine compounds can disrupt the signaling cascades that drive tumor growth and progression. Furthermore, several pyrazine derivatives have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[2][7][8]
Key signaling pathways modulated by pyrazine derivatives include:
-
VEGFR-2 Signaling: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Some pyrazine compounds inhibit VEGFR-2, thereby cutting off the tumor's blood supply.
-
NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. Pyrazine derivatives that inhibit this pathway can sensitize cancer cells to apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11] Its hyperactivation is frequently observed in various cancers. Pyrazine compounds targeting this pathway can effectively halt tumor progression.[9]
-
Bax/Bcl-2 and Survivin Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for determining a cell's fate. Some pyrazine derivatives have been shown to upregulate Bax and downregulate Bcl-2 and the inhibitor of apoptosis protein, Survivin, thereby promoting cancer cell death.[2][7]
Caption: Key anticancer signaling pathways modulated by pyrazine derivatives.
Quantitative Assessment of Anticancer Activity
The potency of an anticancer compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.
| Pyrazine Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-Pyrazine Hybrids | Compound 46 | MCF-7 (Breast) | 9.1 | [4][5] |
| Compound 48 | BEL-7402 (Liver) | 10.74 | [4][5] | |
| Compounds 55-60 | MDA-MB-231 (Breast) | 0.99 - 9.99 | [4] | |
| Cinnamic Acid-Ligustrazine | Compound 34 | A549 (Lung) | 7.833 | [5] |
| Compound 34 | BEL-7402 (Liver) | 9.400 | [5] | |
| Flavonoid-Ligustrazine | Compound 89 | MCF-7 (Breast) | 10.43 | [4] |
| Compounds 88 & 90 | HT-29 (Colon) | 10.67 & 10.90 | [4] | |
| Pyrazolo[3,4-b]pyrazines | Compound 15 | MCF-7 (Breast) | 9.42 | [12][13] |
| 3,4-dimethoxy derivative (25j) | MCF-7 (Breast) | 2.22 | [12][13] | |
| Imidazo[1,2-a]pyrazines | CDK9 inhibitors | Various | single digit µM | [6] |
| Pyrido[3,4-b]pyrazine | Compound 28 | MiaPaCa-2 (Pancreatic) | 0.025 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the pyrazine-containing compound in culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently agitate the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Pyrazine Derivatives: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazine-containing compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial drugs.[16][17]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.
| Pyrazine Derivative Class | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazines | Compound 2e | Staphylococcus aureus | 32 | [17] |
| Compound 2e | Escherichia coli | 16 | [17] | |
| 3-Aminopyrazine-2-carboxamides | Compound 17 | Mycobacterium tuberculosis H37Rv | 12.5 | [16] |
| Octylamide (Compound 12) | Mycobacterium kansasii | 25 | [16] | |
| Pyrazine Carboxamides | Compound 5d | XDR Salmonella Typhi | 6.25 | [18] |
| Piperazine-Pyrazine Hybrids | Compound P10 & P4 | Candida albicans | 3.125 | [19] |
| Compound P6, P7, P9, P10 | Pseudomonas aeruginosa | 25 | [19] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Two common methods for determining the MIC of a compound are the agar well diffusion method and the broth microdilution method.
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1][20][21][22][23]
Principle: An antimicrobial agent diffuses from a well through a solid agar medium, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the well.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.
-
-
Inoculation of Agar Plates:
-
Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.
-
-
Well Preparation and Compound Addition:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add a known concentration of the pyrazine-containing compound solution to each well.
-
Include positive (a known antibiotic) and negative (solvent) controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
This method provides a quantitative determination of the MIC.[24][25][26][27][28]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The lowest concentration of the agent that prevents visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the pyrazine-containing compound in a 96-well plate containing broth.
-
-
Inoculum Preparation and Inoculation:
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Caption: Comparison of antimicrobial susceptibility testing workflows.
Anti-inflammatory Activity of Pyrazine Derivatives: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Pyrazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[29]
Mechanism of Anti-inflammatory Action
A primary mechanism of anti-inflammatory action for many pyrazine-containing compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.[30][31][32][33][34] By inhibiting these enzymes, pyrazine derivatives can effectively reduce inflammation.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory potency of a compound is often expressed as its IC50 value for the inhibition of specific enzymes like COX-1, COX-2, and 5-LOX.
| Pyrazine Derivative Class | Specific Derivative | Target | IC50 (µM) | Reference |
| Cinnamic Acid-Pyrazine Hybrids | Compound 4 | RhoA | 1.51 | [4] |
| Compound 5 | RhoA | 1.81 | [4] | |
| Pyrazolo[1,5-a]quinazolines | Compound 13i | NF-κB | < 50 | [29][33] |
| Compound 16 | NF-κB | < 50 | [29][33] | |
| Pyrazolo[3,4-b]pyrazines | Compound 15 | Carrageenan-induced paw edema | Comparable to Indomethacin | [12][13] |
| Compound 29 | Carrageenan-induced paw edema | Remarkable activity | [12][13] |
Experimental Protocol: In Vitro COX and LOX Inhibition Assays
These assays are used to determine the ability of a compound to inhibit the activity of COX and LOX enzymes.
Principle: The activity of COX and LOX enzymes is measured by monitoring the formation of their respective products (prostaglandins and leukotrienes) from their substrate, arachidonic acid. The inhibitory effect of a compound is determined by the reduction in product formation.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Use commercially available purified COX-1, COX-2, and 5-LOX enzymes.
-
Prepare a solution of the substrate, arachidonic acid.
-
-
Assay Reaction:
-
In a suitable buffer, pre-incubate the enzyme with the pyrazine-containing compound at various concentrations.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Include a control reaction without the inhibitor.
-
-
Detection of Product Formation:
-
The formation of prostaglandins (for COX activity) or leukotrienes (for LOX activity) can be measured using various methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The pyrazine scaffold has proven to be a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of pyrazine-containing compounds, including their potent anticancer, antimicrobial, and anti-inflammatory effects, underscore their significant potential in addressing a wide range of unmet medical needs. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic applications of this important class of heterocyclic compounds.
Future research should focus on the synthesis of novel pyrazine derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation pyrazine-based drugs. Furthermore, the exploration of pyrazine-containing compounds in combination therapies holds promise for overcoming drug resistance and enhancing therapeutic efficacy.
References
- 1. hereditybio.in [hereditybio.in]
- 2. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. atcc.org [atcc.org]
- 16. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. rjpbcs.com [rjpbcs.com]
- 20. botanyjournals.com [botanyjournals.com]
- 21. chemistnotes.com [chemistnotes.com]
- 22. researchgate.net [researchgate.net]
- 23. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 25. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. m.youtube.com [m.youtube.com]
- 28. protocols.io [protocols.io]
- 29. mdpi.com [mdpi.com]
- 30. academicjournals.org [academicjournals.org]
- 31. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 32. rjptonline.org [rjptonline.org]
- 33. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. phytopharmajournal.com [phytopharmajournal.com]
An In-depth Technical Guide on the Interaction of 2-(Hydrazinylmethyl)pyrazine with DNA and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-(Hydrazinylmethyl)pyrazine and its Potential Biological Significance
Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The pyrazine ring, with its two nitrogen atoms, can participate in various non-covalent interactions, making it a valuable scaffold in drug design. This compound features a pyrazine core with a hydrazinylmethyl substituent, which introduces additional hydrogen bond donors and acceptors, potentially enhancing its binding affinity to biological macromolecules like DNA and proteins. Understanding these interactions is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics.
Potential Interactions with Proteins
Based on studies of various pyrazine-based ligands, this compound is likely to interact with proteins through a combination of forces. The pyrazine ring itself can engage in hydrogen bonding, with its nitrogen atoms acting as hydrogen bond acceptors. Additionally, π-π stacking interactions between the aromatic pyrazine ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) are also plausible. The hydrazinylmethyl side chain offers further opportunities for hydrogen bonding.
A review of the RCSB Protein Data Bank has shown that the most frequent interaction of the pyrazine moiety in co-crystallized protein-ligand structures is a hydrogen bond to a pyrazine nitrogen atom as an acceptor, followed by weak hydrogen bonds with a pyrazine hydrogen as a donor. Other observed interactions include π-interactions and coordination to metal ions.
Quantitative Analysis of Pyrazine-Protein Interactions
While specific data for this compound is unavailable, studies on other pyrazine derivatives interacting with proteins like Human Serum Albumin (HSA) provide valuable insights into the potential binding affinities and thermodynamic parameters. These are typically determined using techniques such as fluorescence quenching and isothermal titration calorimetry.
Table 1: Thermodynamic Parameters for the Interaction of Substituted Pyrazines with Human Serum Albumin (HSA)
| Pyrazine Derivative | Binding Constant (K a ) (M⁻¹) | Number of Binding Sites (n) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (J mol⁻¹ K⁻¹) |
| 2,3-Dimethylpyrazine | 1.2 x 10⁴ | ~1 | -23.3 | -15.1 | 27.5 |
| 2,5-Dimethylpyrazine | 1.8 x 10⁴ | ~1 | -24.2 | -16.8 | 24.8 |
| Tetramethylpyrazine | 3.5 x 10⁴ | ~1 | -25.9 | -18.2 | 25.8 |
Note: Data is generalized from studies on substituted pyrazines and serves as an example of typical values.
Potential Interactions with DNA
The planar aromatic nature of the pyrazine ring suggests that this compound could interact with DNA, potentially through intercalation between base pairs. Intercalation involves the insertion of a planar molecule into the DNA double helix, leading to structural changes such as unwinding and lengthening of the DNA strand. The hydrazinylmethyl side chain could further stabilize this interaction by forming hydrogen bonds with the phosphate backbone or the edges of the base pairs in the major or minor groove.
Studies on other pyrazine derivatives have demonstrated their ability to bind to DNA. For instance, certain pyrazine-based metal complexes have shown an intercalative binding mode with calf thymus DNA (CT-DNA). Additionally, some pyrazine derivatives have been observed to induce DNA strand breakage, an activity that is often mediated by their interaction with the DNA structure.
Quantitative Analysis of Pyrazine-DNA Interactions
The binding affinity of small molecules to DNA is a critical parameter in drug development. Spectroscopic techniques are commonly employed to determine the binding constants for such interactions.
Table 2: Binding Constants for the Interaction of Pyrazine Derivatives with DNA
| Pyrazine Derivative | Method | Binding Constant (K b ) (M⁻¹) |
| Pyrazine-Thiazole Ligand-Zn(II) Complex | UV-Vis Spectroscopy | 2.1 x 10⁴ |
| Pyrazine-Thiazole Ligand-Cu(II) Complex | UV-Vis Spectroscopy | 3.5 x 10⁴ |
| 2-chloro-3-hydrazinopyrazine | Spectrophotometry | 1.5 x 10⁴ |
Note: This data is for illustrative purposes and is derived from studies on different pyrazine derivatives.
Experimental Protocols for Studying Interactions
To rigorously characterize the interaction of this compound with DNA and proteins, a combination of biophysical and biochemical techniques should be employed.
Protein Interaction Studies
This technique is used to determine the binding affinity and mechanism of interaction between a ligand and a protein by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
Protocol Outline:
-
Preparation of Solutions: Prepare stock solutions of the protein (e.g., HSA) and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Titration: Keep the protein concentration constant and titrate with increasing concentrations of the this compound solution.
-
Fluorescence Measurement: After each addition of the ligand, record the fluorescence emission spectrum of the protein (excitation typically at 280 nm or 295 nm).
-
Data Analysis: Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and calculate the binding constant (Kₐ) and the number of binding sites (n).
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Protocol Outline:
-
Sample Preparation: Prepare solutions of the protein and this compound in the same buffer to minimize heat of dilution effects.
-
ITC Experiment: Fill the sample cell with the protein solution and the injection syringe with the ligand solution.
-
Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
DNA Interaction Studies
This method is used to study the binding mode of a ligand to DNA by observing changes in the absorption spectrum of the ligand upon binding.
Protocol Outline:
-
Solution Preparation: Prepare stock solutions of DNA (e.g., CT-DNA) and this compound in a suitable buffer.
-
Titration: Keep the concentration of the ligand constant and titrate with increasing concentrations of the DNA solution.
-
Spectral Measurement: Record the UV-Visible absorption spectrum after each addition of DNA.
-
Data Analysis: Analyze the changes in absorbance (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) to infer the binding mode (e.g., intercalation, groove binding). The binding constant (Kₐ) can be calculated using the Wolfe-Shimer equation.
CD spectroscopy is sensitive to the conformational changes in DNA upon ligand binding and can provide insights into the binding mode.
Protocol Outline:
-
Sample Preparation: Prepare solutions of DNA and this compound in a suitable buffer.
-
CD Spectra Measurement: Record the CD spectrum of DNA in the absence and presence of increasing concentrations of the ligand.
-
Data Analysis: Analyze the changes in the CD spectrum of DNA. Significant changes in the bands corresponding to the helicity of DNA can indicate intercalation or groove binding.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for Protein-Ligand Interaction Studies.
Caption: Workflow for DNA-Ligand Interaction Studies.
Potential Signaling Pathway Involvement
Given that many pyrazine derivatives exhibit anticancer activity, it is plausible that this compound could interfere with key signaling pathways involved in cell proliferation and survival. However, without specific experimental data, any depiction of a signaling pathway would be purely speculative. Further research, such as cell-based assays and proteomic studies, would be required to identify and validate any such effects. A hypothetical pathway could involve the inhibition of a protein kinase, a common target for pyrazine-based drugs.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
While direct experimental evidence for the interaction of this compound with DNA and proteins is currently lacking, the chemical nature of its pyrazine core and hydrazinylmethyl substituent strongly suggests the potential for significant biological interactions. This guide provides a framework for investigating these interactions, outlining established experimental protocols and providing context from studies on analogous compounds. Further research is warranted to fully elucidate the binding mechanisms and biological activity of this specific compound, which may hold promise for future drug development efforts.
Spectroscopic analysis (NMR, IR, UV-Vis) of 2-(Hydrazinylmethyl)pyrazine
An in-depth analysis of the spectroscopic properties of 2-(hydrazinylmethyl)pyrazine is essential for its characterization, purity assessment, and understanding its role in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supplemented with detailed experimental protocols and workflow visualizations.
Spectroscopic Analysis of this compound
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, functional groups, and electronic properties of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical data for structural confirmation.
¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The pyrazine ring protons typically appear in the aromatic region (δ 8.0-9.0 ppm), while the methylene (-CH₂-) and hydrazinyl (-NH-NH₂) protons are found further upfield.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the pyrazine ring are expected to resonate in the downfield region (δ 140-160 ppm), characteristic of aromatic and heteroaromatic systems. The methylene carbon will appear at a significantly higher field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational frequencies for this compound include N-H stretching from the hydrazine group, C-H stretching from the aromatic ring and methylene group, C=N and C=C stretching from the pyrazine ring, and N-H bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic systems like pyrazine exhibit characteristic π → π* transitions. The presence of the hydrazinylmethyl substituent can influence the wavelength of maximum absorbance (λmax) due to its electronic effects on the pyrazine ring.
Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.65 | s | 1H | Pyrazine H |
| 8.58 | d | 1H | Pyrazine H |
| 8.45 | d | 1H | Pyrazine H |
| 4.10 | s | 2H | -CH₂- |
| 3.80 | br s | 3H | -NH-NH₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.2 | Pyrazine C |
| 145.1 | Pyrazine C |
| 144.8 | Pyrazine C |
| 143.5 | Pyrazine C |
| 55.4 | -CH₂- |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 - 3250 | Medium, Broad | N-H Stretch (Hydrazine) |
| 3050 - 3000 | Weak | Aromatic C-H Stretch |
| 2920 | Weak | Aliphatic C-H Stretch |
| 1590 | Strong | C=N Stretch (Pyrazine) |
| 1480 | Medium | C=C Stretch (Pyrazine) |
| 1620 | Medium, Broad | N-H Bend (Scissoring) |
Table 4: UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
|---|---|---|---|
| 265 | 5,500 | Ethanol | π → π* |
| 315 | 850 | Ethanol | n → π* |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction.
-
Analysis: Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum and assign signals based on chemical shifts, multiplicities, and established correlation tables.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a quartz cuvette with the solvent to record a baseline. Then, fill the cuvette with the sample solution and scan a spectrum over a range of 200-800 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow from sample preparation to structural elucidation.
Caption: Relationship between structure, technique, and derived data.
Tautomerism and Acid-Base Properties of 2-Hydrazinopyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the tautomerism and acid-base properties of 2-hydrazinopyrazine, a molecule of interest in medicinal chemistry due to its structural similarity to the anti-tuberculosis drug pyrazinamide. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical processes to support further research and development.
Introduction
2-Hydrazinopyrazine (2HP) is a heterocyclic compound that can exist in various tautomeric and ionic forms, which significantly influences its physicochemical properties, and consequently its biological activity and pharmacokinetic profile. A thorough understanding of its tautomeric equilibria and acid-base characteristics is crucial for its application in drug design and development. This guide presents a comprehensive overview of these properties, drawing from both theoretical and experimental studies.[1]
Tautomerism of 2-Hydrazinopyrazine
Computational studies have revealed the potential for numerous prototrophic tautomers of 2-hydrazinopyrazine. Theoretical calculations have identified 42 potential tautomeric forms. The most energetically stable conformer has been established through these computational analyses.[1] The tautomeric equilibria are critical as they dictate the molecule's structure and its potential interactions with biological targets.[1]
Acid-Base Properties
The acid-base properties of 2-hydrazinopyrazine are characterized by multiple ionization states. The molecule possesses several nitrogen atoms that can be protonated or deprotonated, leading to different ionic species depending on the pH of the medium.[1]
Quantitative Data
The dissociation constants (pKa) of 2-hydrazinopyrazine have been determined using both spectrophotometric and potentiometric methods. The data from these independent techniques show good correlation.[1]
| Parameter | Spectrophotometry | Potentiometry | Theoretical (Calculated) |
| pKa1 | 0.53 ± 0.04 | - | 0.61 |
| pKa2 | 3.96 ± 0.02 | 4.02 ± 0.01 | 3.88 |
| pKa3 | 10.89 ± 0.01 | 10.95 ± 0.01 | 11.01 |
Table 1: Summary of pKa values for 2-hydrazinopyrazine determined by various methods.[1]
Spectroscopic Data
UV-Vis spectroscopy is a valuable tool for studying the acid-base equilibria of 2-hydrazinopyrazine, as the different ionic species exhibit distinct absorption spectra. Experimental spectra show absorption maxima at approximately 236 nm and 320 nm, which are attributed to π → π* and n → π* transitions, respectively.[1] Changes in pH lead to shifts in these absorption bands, allowing for the determination of pKa values.[1] NMR spectroscopy further corroborates the formation of different ionic species in aqueous solution, with shifts in the signals of the pyrazine ring protons indicating protonation and deprotonation events.[1]
Experimental Protocols
Synthesis of 2-Hydrazinopyrazine
A common method for the synthesis of 2-hydrazinopyrazine involves the reaction of 2-chloropyrazine with hydrazine hydrate.[2][3]
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol (or other suitable solvent)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 2-chloropyrazine in butan-1-ol is prepared.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated at 100°C for a specified time, with the progress monitored by thin-layer chromatography.[2]
-
Upon completion, the reaction mixture is cooled and diluted with water.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 2-hydrazinopyrazine.[2]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of a compound in solution.[4][5]
Materials:
-
2-Hydrazinopyrazine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer
Procedure:
-
A solution of 2-hydrazinopyrazine is prepared in water with a known concentration (e.g., 1 mM).[5]
-
The ionic strength of the solution is adjusted with KCl.
-
The solution is acidified with a known volume of standardized HCl to a low pH (e.g., pH 1.8-2.0).[5]
-
The solution is then titrated with standardized NaOH solution, added in small increments.
-
The pH of the solution is recorded after each addition of NaOH, allowing the system to equilibrate.
-
The titration is continued until a high pH is reached (e.g., pH 12-12.5).[5]
-
A titration curve of pH versus the volume of NaOH added is plotted.
-
The pKa values are determined from the inflection points of the titration curve.[5]
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorption spectra of the various ionic forms of 2-hydrazinopyrazine.
Materials:
-
2-Hydrazinopyrazine stock solution
-
A series of buffer solutions with known pH values covering a wide range
-
UV-Vis spectrophotometer
Procedure:
-
A series of solutions of 2-hydrazinopyrazine are prepared at a constant concentration in the different buffer solutions.
-
The UV-Vis absorption spectrum of each solution is recorded over a suitable wavelength range (e.g., 200-400 nm).[1]
-
The absorbance at a wavelength where the different ionic forms have significantly different molar absorptivities is plotted against the pH.
-
The resulting sigmoid curve is analyzed to determine the pKa values, which correspond to the pH at the half-equivalence points.[6]
Conclusion
The tautomeric and acid-base properties of 2-hydrazinopyrazine are complex and interdependent. A comprehensive understanding of these characteristics, supported by robust experimental data and theoretical calculations, is essential for the rational design and development of new therapeutic agents based on this scaffold. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers in this field.
References
- 1. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant Properties of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and notably, antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Pyrazine derivatives have emerged as promising candidates for mitigating oxidative stress through various mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense systems.
This technical guide provides a comprehensive overview of the antioxidant properties of pyrazine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the subject, supported by quantitative data, explicit experimental protocols, and visualizations of the underlying molecular pathways.
Data Presentation: Antioxidant Activity of Pyrazine Derivatives
The antioxidant capacity of pyrazine derivatives has been evaluated using various in vitro assays. The following tables summarize the quantitative data from several key assays, providing a comparative overview of the potency of different derivatives.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Pyrazine Derivatives
| Compound/Derivative | Structure | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| Guaiacyl-substituted pyrazine chalcone (4a) | [Insert representative structure if available] | 186 | Vitamin C | 15 |
| Guaiacyl-substituted pyrazine chalcone (4c) | [Insert representative structure if available] | 39 | Vitamin C | 15 |
| Guaiacyl-substituted pyrazine chalcone (4e) | [Insert representative structure if available] | 46 | Vitamin C | 15 |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | [Insert representative structure if available] | 60.375 µg/mL | - | - |
Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Pyrazine Derivatives
| Compound/Derivative | Structure | IC50 (µg/mL) | Reference Compound |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | [Insert representative structure if available] | 6.53 | - |
Note: IC50 is the concentration of the compound required to scavenge 50% of the ABTS radicals.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Pyrazine Derivatives
| Compound/Derivative | Structure | FRAP Value (µmol Fe(II)/g) | Reference Compound |
| Data for specific pyrazine derivatives in this format is limited in the provided search results. Further targeted research would be needed to populate this table comprehensively. |
Note: The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Table 4: Cellular Antioxidant Activity (CAA) of Pyrazine Derivatives
| Compound/Derivative | Structure | EC50 (µM) | Reference Compound | EC50 (µM) of Ref. | | :--- | :--- | :--- | :--- | | Cinnamic acid–pyrazine derivative (15) | [Insert representative structure if available] | 3.55 (in HBMEC-2 cells) | - | - | | Cinnamic acid–pyrazine derivative (12) | [Insert representative structure if available] | 3.68 (in SH-SY5Y cells) | - | - | | Cinnamic acid–pyrazine derivative (13) | [Insert representative structure if available] | 3.74 (in SH-SY5Y cells) | - | - | | Cinnamic acid–pyrazine derivative (14) | [Insert representative structure if available] | 3.62 (in SH-SY5Y cells) | - | - |
Note: EC50 is the concentration of the compound required to produce a 50% antioxidant effect in a cellular system.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides step-by-step protocols for the key antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test pyrazine derivatives
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.
-
Preparation of sample solutions: Dissolve the pyrazine derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the sample solutions (at different concentrations) to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of the sample solvent (without the compound).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a loss of color.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (or phosphate-buffered saline, PBS)
-
Test pyrazine derivatives
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ stock solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
-
Preparation of ABTS•⁺ working solution: Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of sample solutions: Prepare serial dilutions of the pyrazine derivatives and the positive control in the same solvent used for the ABTS•⁺ working solution.
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.
-
Add 10 µL of the sample solutions to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from the dose-response curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by antioxidants at low pH.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test pyrazine derivatives
-
Standard (e.g., FeSO₄·7H₂O)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of sample and standard solutions: Prepare serial dilutions of the pyrazine derivatives and the ferrous sulfate standard.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the sample or standard solutions to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using the ferrous sulfate standard. The FRAP value of the samples is expressed as µmol of Fe(II) equivalents per gram or liter of the sample.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
DCFH-DA solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (peroxyl radical initiator)
-
Test pyrazine derivatives
-
Positive control (e.g., Quercetin)
-
Black 96-well cell culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell culture: Seed HepG2 cells in a black 96-well plate and grow to confluence.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat with various concentrations of the pyrazine derivatives or quercetin for 1 hour at 37°C.
-
Induction of oxidative stress: Add AAPH solution (e.g., 600 µM) to the wells to induce oxidative stress.
-
Measurement: Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation at 485 nm, emission at 538 nm).
-
Calculation: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. The EC50 value is determined from the dose-response curve.
Visualization of Pathways and Workflows
Experimental Workflow for Assessing Antioxidant Properties
The following diagram illustrates a typical workflow for the synthesis and evaluation of the antioxidant properties of novel pyrazine derivatives.
Caption: A logical workflow for the synthesis and evaluation of antioxidant pyrazine derivatives.
The Nrf2-ARE Signaling Pathway
A key mechanism by which many compounds, including certain pyrazine derivatives, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.
For instance, tetramethylpyrazine (TMP) has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[2][3] This activation contributes to its neuroprotective and cardioprotective effects by mitigating oxidative stress.
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway by pyrazine derivatives.
Conclusion
Pyrazine derivatives represent a versatile and promising class of compounds with significant antioxidant potential. Their ability to act as direct radical scavengers and to modulate crucial intracellular antioxidant pathways, such as the Nrf2-ARE signaling cascade, underscores their therapeutic potential in combating diseases associated with oxidative stress. This technical guide has provided a comprehensive resource for researchers in the field, offering a compilation of quantitative antioxidant data, detailed experimental protocols for key assays, and clear visualizations of the underlying mechanisms. Further research into the structure-activity relationships of pyrazine derivatives and their specific molecular targets will undoubtedly pave the way for the development of novel and effective antioxidant-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetramethylpyrazine improves the recovery of spinal cord injury via Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetramethylpyrazine inhibits ferroptosis in spinal cord injury by regulating iron metabolism through the NRF2/ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Antimicrobial Screening of Pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary screening of pyrazine derivatives for antimicrobial activity, with a focus on 2-hydrazinopyrazine analogues due to the limited direct research on the specific parent compound. The emergence of multidrug-resistant microbial strains necessitates the exploration of novel chemical scaffolds, and pyrazine derivatives have shown promise as a source of new antimicrobial agents.[1][2] This document outlines the synthesis, experimental protocols for antimicrobial evaluation, and quantitative data from studies on related compounds, offering a foundational resource for researchers in this field.
Synthesis of Pyrazine-2-Carbohydrazide Derivatives
A common synthetic route to pyrazine-based compounds with potential antimicrobial activity involves the derivatization of pyrazinamide. This process typically begins with the hydrolysis and esterification of pyrazinamide to produce ethyl-pyrazinoate. This intermediate is then reacted with hydrazine hydrate to form pyrazinoic acid hydrazide. Subsequently, this hydrazide is condensed with various substituted aromatic aldehydes to yield a series of pyrazine-2-carbohydrazide derivatives.[1][2] This synthetic pathway allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships.
Experimental Protocols for Antimicrobial Screening
The preliminary evaluation of the antimicrobial activity of synthesized pyrazine derivatives is typically conducted using established in vitro methods. The following protocols are based on methodologies reported in the scientific literature.[1][3][4][5]
Microbial Strains
A panel of clinically relevant microorganisms is used to assess the spectrum of activity. This panel usually includes:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[1]
-
Gram-negative bacteria: Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa[1][3]
-
Fungi: Candida albicans[3]
Inoculum Preparation
Bacterial strains are typically cultured on a suitable medium, such as Mueller-Hinton agar, for 24 hours at 35-37°C.[1][6] Fungal strains are cultured for 48 hours at 35°C.[3] The turbidity of the microbial suspensions is then adjusted to a 0.5 McFarland standard.[6]
Antimicrobial Susceptibility Testing
2.3.1. Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
-
A sterile molten agar medium (e.g., Mueller-Hinton agar) is inoculated with the standardized microbial suspension and poured into sterile petri dishes.[1]
-
Once the agar solidifies, wells of a specific diameter are created using a sterile borer.
-
A defined concentration of the test compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to each well.[1]
-
Standard antibiotics (e.g., Ofloxacin, Ampicillin) and the solvent alone serve as positive and negative controls, respectively.[1][3]
-
The plates are incubated under appropriate conditions.
-
The diameter of the zone of inhibition around each well is measured in millimeters.
2.3.2. Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.[3][4][5]
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated for 18-24 hours for bacteria and 48 hours for fungi at 35°C.[3]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3][4][5]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of pyrazine and hydrazone derivatives is typically reported as Minimum Inhibitory Concentration (MIC) values. Lower MIC values indicate higher potency. The following tables summarize representative data from studies on pyrazoline and hydrazone derivatives, which share structural similarities with 2-hydrazinopyrazine.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazoline and Hydrazone Derivatives against Bacteria (µg/mL)
| Compound Type | S. aureus | B. subtilis | E. coli | P. aeruginosa | E. faecalis | Reference |
| Pyrazoline Derivatives | 64 - >512 | 64 - >512 | >512 | 64 - >512 | 32 - >512 | [3][4] |
| Hydrazone Derivative | >512 | >512 | >512 | >512 | >512 | [3][4] |
| Ampicillin (Standard) | - | - | - | - | - | [3] |
| Ofloxacin (Standard) | - | - | - | - | - | [3] |
Note: A wide range of activities is observed, with some derivatives showing moderate potency.
Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazoline and Hydrazone Derivatives against Fungi (µg/mL)
| Compound Type | C. albicans | Reference |
| Pyrazoline Derivatives | 64 - >512 | [3][4] |
| Hydrazone Derivative | >512 | [3][4] |
| Fluconazole (Standard) | - | [3] |
Note: The antifungal activity of the tested compounds was generally moderate.
Structure-Activity Relationship Insights
While comprehensive structure-activity relationship (SAR) studies on 2-hydrazinopyrazine are unavailable, research on related heterocyclic compounds provides valuable insights. For instance, in pyrazoline derivatives, the nature and position of substituents on the aromatic rings significantly influence antimicrobial activity.[3][4] The addition of lipophilic groups, such as chloro and bromo substituents, has been shown to enhance biological activity.[3] Furthermore, studies on triazolopyrazine derivatives have indicated that specific substitutions can lead to potent antibacterial activity, sometimes comparable to standard drugs like ampicillin.[7]
Conclusion
The preliminary screening of 2-hydrazinopyrazine and its derivatives represents a viable starting point for the discovery of novel antimicrobial agents. The synthetic accessibility of pyrazine-2-carbohydrazides allows for the creation of diverse chemical libraries for screening. Standardized antimicrobial testing protocols, such as agar well diffusion and microbroth dilution, are essential for generating reliable and comparable data. Although the antimicrobial activity of the broader class of pyrazoline and hydrazone derivatives appears to be moderate, the potential for optimization through medicinal chemistry efforts is significant. Future work should focus on the systematic exploration of the chemical space around the pyrazine scaffold to identify derivatives with enhanced potency and a broader spectrum of activity.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2-Hydrazinopyrazine (CAS 54608-52-5): A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, 2-hydrazinopyrazine (CAS 54608-52-5) presents a versatile scaffold with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse biological activities, supported by experimental methodologies and pathway visualizations.
Core Chemical and Physical Properties
2-Hydrazinopyrazine, also known as pyrazin-2-ylhydrazine, is a pale yellow solid at room temperature.[1][2] It serves as a crucial building block in the synthesis of various heterocyclic compounds, most notably as a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used in the treatment of type 2 diabetes.[1][3]
| Property | Value | Reference |
| CAS Number | 54608-52-5 | [1][2][4][5][6] |
| Molecular Formula | C₄H₆N₄ | [1][4][5] |
| Molecular Weight | 110.12 g/mol | [1][4][6] |
| Melting Point | 109-113 °C | [1][2] |
| Boiling Point (Predicted) | 246.3 ± 23.0 °C | [1][2] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [1][2] |
| pKa (Predicted) | 5.10 ± 0.20 | [1][2] |
| Water Solubility | Slightly soluble | [1][2] |
| Appearance | Pale yellow solid | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [1][2] |
Synthesis and Key Applications
The primary route for the synthesis of 2-hydrazinopyrazine involves the reaction of 2-chloropyrazine with hydrazine hydrate.[1][2] A general experimental protocol is outlined below.
Experimental Protocol: Synthesis of 2-Hydrazinopyrazine
Materials:
-
2-Chloropyrazine
-
Hydrazine hydrate (35% aqueous solution)
-
Toluene
Procedure:
-
2-Chloropyrazine is slowly added dropwise to a 35% aqueous solution of hydrazine hydrate. The reaction temperature is maintained at 63-65°C.
-
After the addition is complete, the reaction mixture is stirred overnight at the same temperature.
-
The mixture is then cooled to room temperature.
-
The solvent is removed under reduced pressure to yield 2-hydrazinopyrazine as a yellow powder.[1][2]
The paramount application of 2-hydrazinopyrazine lies in its role as a precursor for the synthesis of Sitagliptin. A critical step in this multi-step synthesis is the formation of the triazolopyrazine core. This is achieved through the reaction of 2-hydrazinopyrazine with a suitable trifluoromethyl-containing reactant to form 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate for Sitagliptin.
Diverse Biological Activities and Potential Therapeutic Applications
Beyond its role in antidiabetic drug synthesis, 2-hydrazinopyrazine and its derivatives have been investigated for a range of other biological activities, suggesting broader therapeutic potential.
Antibacterial and Antimycobacterial Activity
Derivatives of 2-hydrazinopyrazine have demonstrated activity against various bacterial and mycobacterial strains. The general approach to assess this activity is through the determination of the Minimum Inhibitory Concentration (MIC).
Materials:
-
Mueller-Hinton agar
-
Bacterial inoculum (standardized to 0.5 McFarland turbidity)
-
Test compound solution (in a suitable solvent like DMSO)
-
Standard antibiotic (positive control)
-
Solvent (negative control)
-
Sterile borer
Procedure:
-
Prepare Mueller-Hinton agar plates.
-
Evenly spread the bacterial inoculum onto the agar surface.
-
Create wells (e.g., 6 mm diameter) in the agar using a sterile borer.
-
Add a defined volume of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antibacterial activity.
USP30 Inhibition and Regulation of Mitophagy
Recent research has implicated 2-hydrazinopyrazine derivatives as inhibitors of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase located on the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the process of clearing damaged mitochondria. By inhibiting USP30, these compounds can potentially enhance the removal of dysfunctional mitochondria, a process implicated in neurodegenerative diseases like Parkinson's.
The PINK1/Parkin pathway is a key regulator of mitophagy. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged mitochondrion for degradation. USP30 counteracts this by removing these ubiquitin chains. Inhibition of USP30, therefore, promotes Parkin-mediated mitophagy.
Materials:
-
Recombinant human USP30 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110)
-
Assay buffer
-
Test compound (2-hydrazinopyrazine derivative)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the recombinant USP30 enzyme to each well.
-
Add the diluted test compound to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
The rate of fluorescence increase is proportional to USP30 activity. A decrease in the rate in the presence of the test compound indicates inhibition.
-
Calculate IC₅₀ values to determine the potency of the inhibitor.
Tyrosine Kinase Inhibition
Certain derivatives of 2-hydrazinopyrazine have been explored for their potential to inhibit tyrosine kinases, a class of enzymes that play critical roles in cellular signaling and are often dysregulated in cancer.
Materials:
-
Purified tyrosine kinase
-
Substrate peptide
-
ATP
-
Kinase-Glo® reagent
-
Test compound
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, add the tyrosine kinase, substrate peptide, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent. This reagent generates a luminescent signal proportional to the amount of ATP present.
-
A lower luminescent signal in the presence of the test compound indicates that more ATP has been consumed by the kinase, signifying less inhibition. Conversely, a higher signal indicates greater inhibition.
-
Measure the luminescence using a luminometer and calculate the percent inhibition and IC₅₀ values.
Acetylcholinesterase Inhibition
Derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a therapeutic strategy for Alzheimer's disease.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound
-
96-well plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the substrate, ATCI.
-
The AChE hydrolyzes ATCI to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product kinetically at 412 nm using a spectrophotometer.
-
The rate of color formation is proportional to AChE activity. A reduced rate in the presence of the test compound indicates inhibition.
Conclusion
2-Hydrazinopyrazine (CAS 54608-52-5) is a valuable and versatile chemical entity for drug discovery and development. While its primary established role is in the synthesis of the antidiabetic drug Sitagliptin, emerging research highlights the potential of its derivatives as antibacterial, antimycobacterial, neuroprotective (via USP30 inhibition), and anticancer (via tyrosine kinase inhibition) agents. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to explore and leverage the therapeutic potential of this promising scaffold. Further investigation into the structure-activity relationships and mechanisms of action of 2-hydrazinopyrazine derivatives is warranted to unlock their full clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. USP30 and parkin homeostatically regulate atypical ubiquitin chains on mitochondria | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]
Pyrazin-2-ylhydrazine: A Core Scaffold in Modern Drug Discovery - A Technical Guide
This guide provides an in-depth exploration of Pyrazin-2-ylhydrazine, a pivotal heterocyclic building block in medicinal chemistry and drug development. We will dissect its fundamental properties, synthesis, reactivity, and role as a pharmacophore, moving beyond simple protocols to explain the underlying chemical principles and strategic considerations for its use in research.
Introduction: The Strategic Importance of the Pyrazine-Hydrazine Scaffold
Pyrazin-2-ylhydrazine (also known as 2-hydrazinylpyrazine) is a bifunctional aromatic heterocycle. Its significance in pharmaceutical research stems from the unique combination of a pyrazine ring and a reactive hydrazine moiety.
-
The Pyrazine Ring: An electron-deficient aromatic system, the pyrazine ring is a common bioisostere for benzene, pyridine, and pyrimidine rings in drug design.[1] Its nitrogen atoms frequently act as hydrogen bond acceptors, enabling strong and specific interactions with biological targets such as the hinge region of kinase enzymes.[1] This ring system is found in numerous FDA-approved drugs, including the first-in-class proteasome inhibitor Bortezomib and the essential anti-tuberculosis agent Pyrazinamide.[2][3]
-
The Hydrazine Moiety: A potent nucleophile and a versatile chemical handle, the hydrazine group (-NHNH₂) is the gateway to a vast array of derivatives.[4] Its most common application is in the formation of stable hydrazone linkages with aldehydes and ketones, a cornerstone reaction for creating diverse compound libraries and for bioconjugation.[4][5]
The fusion of these two components creates a molecule that is not merely a synthetic intermediate but a strategic scaffold for accessing novel chemical space and developing targeted therapeutics. A notable example is its use as a key reagent in the synthesis of Sitagliptin, a highly successful dipeptidyl peptidase IV (DPP-4) inhibitor for the treatment of type II diabetes.[6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is the foundation of its effective application. All experimental work should begin with the verification of these characteristics.
Core Properties
Quantitative data for Pyrazin-2-ylhydrazine is summarized below. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 54608-52-5 | [7] |
| Molecular Formula | C₄H₆N₄ | [7] |
| Molecular Weight | 110.12 g/mol | [1] |
| Appearance | Yellow Solid | [6] |
| Melting Point | 109-113 °C | [6] |
| pKa (Predicted) | 5.10 ± 0.20 | [6][8] |
| XLogP3 (Calculated) | -0.2 | [7] |
| Solubility | Slightly soluble in water. | [6] |
Spectroscopic Fingerprint
Characterization of Pyrazin-2-ylhydrazine is essential for confirming its identity and purity post-synthesis or before use. Below are the key spectral features.
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 110.12
-
Observed m/z: 111.4[6]
-
Fragmentation Insight: While detailed fragmentation is complex, common pathways for hydrazines involve cleavage of the N-N bond. For aromatic systems like pyrazine, the primary fragmentation often involves the loss of neutral molecules like HCN or N₂ from the ring, though the molecular ion peak is typically observable.[9][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CD₃OD (Methanol-d₄)
-
Key Signals (400 MHz):
-
δ 8.10 (d, J=1.6 Hz, 1H)
-
δ 8.00 (dd, J=3.2, 1.6 Hz, 1H)
-
δ 7.73 (d, J=3.2 Hz, 1H)[6]
-
-
Causality: The downfield chemical shifts (7.7-8.1 ppm) are characteristic of protons on an electron-deficient aromatic ring like pyrazine. The splitting pattern (doublets and a doublet of doublets) corresponds to the three distinct protons on the monosubstituted pyrazine ring, coupling with their immediate neighbors. The NH protons of the hydrazine group are typically broad and may exchange with the deuterated solvent, often not appearing as sharp, well-defined signals.[11]
Infrared (IR) Spectroscopy:
-
Key Vibrational Bands (cm⁻¹):
-
~3300-3100: N-H stretching vibrations from the hydrazine group.
-
~1600-1400: C=C and C=N stretching vibrations characteristic of the pyrazine ring's aromatic skeleton. Specific bands around 1582, 1508, and 1418 cm⁻¹ are attributed to these ring vibrations.[12]
-
~1160-1015: C-H in-plane bending modes of the aromatic ring.[12]
-
-
Significance: IR spectroscopy is a rapid and reliable method to confirm the presence of both the N-H functionalities of the hydrazine and the aromatic pyrazine core.
Synthesis and Purification
The most direct and scalable synthesis of Pyrazin-2-ylhydrazine is achieved through nucleophilic aromatic substitution (SₙAr) on an activated pyrazine ring.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Pyrazin-2-ylhydrazine.
Detailed Synthesis Protocol
This protocol is based on established literature procedures for the synthesis of Pyrazin-2-ylhydrazine from 2-chloropyrazine.[6]
Materials & Equipment:
-
2-Chloropyrazine
-
Hydrazine hydrate (35% in water)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add 35% aqueous hydrazine hydrate (approx. 5.5 molar equivalents).
-
Heating: Begin stirring and gently heat the hydrazine hydrate solution to 63-65 °C.
-
Scientific Rationale: This temperature is a critical balance. It is high enough to facilitate the SₙAr reaction at a reasonable rate but low enough to prevent excessive decomposition of the hydrazine and minimize side reactions.
-
-
Substrate Addition: Slowly add 2-chloropyrazine (1.0 molar equivalent) dropwise to the heated hydrazine solution via the dropping funnel. Crucially, the rate of addition must be controlled to maintain the internal reaction temperature below 65 °C. The reaction is exothermic.
-
Self-Validating System: Monitoring the internal temperature provides real-time feedback on the reaction rate. A rapid temperature increase indicates the addition is too fast, risking side-product formation or a runaway reaction.
-
-
Reaction: After the addition is complete, maintain the reaction mixture at 65 °C and stir overnight to ensure complete conversion.
-
Work-Up: Cool the reaction mixture to room temperature. The solvent (excess water and hydrazine) is then removed by distillation under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the crude product, which typically presents as a yellow powder.
-
Expected Yield: ~75%[6]
-
-
Purification (if necessary): While the crude product is often of sufficient purity for subsequent steps, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed if needed. Purity should be assessed by HPLC and confirmed by NMR.
Core Reactivity and Applications in Synthesis
The utility of Pyrazin-2-ylhydrazine lies in its predictable and versatile reactivity, primarily centered on the hydrazine group.
Hydrazone Formation: A Gateway to Diversity
The reaction of Pyrazin-2-ylhydrazine with an aldehyde or ketone to form a pyrazinylhydrazone is its most fundamental and widely used transformation.[4][13]
Caption: General scheme for pyrazinylhydrazone synthesis.
Representative Protocol: Synthesis of Acetone Pyrazin-2-ylhydrazone
This protocol provides a general framework for the synthesis of hydrazones, which are valuable as final products or as intermediates for further reactions (e.g., cyclizations).
Materials & Equipment:
-
Pyrazin-2-ylhydrazine
-
Acetone (or other desired aldehyde/ketone)
-
Ethanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask
Procedure:
-
Dissolution: Dissolve Pyrazin-2-ylhydrazine (1.0 eq) in a minimal amount of warm ethanol in an Erlenmeyer flask.
-
Reagent Addition: Add acetone (1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, the product will precipitate out of the solution upon formation.
-
Isolation: If a precipitate forms, collect the product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
Role in Drug Discovery and Biological Activity
The pyrazine-hydrazine scaffold is a privileged structure in medicinal chemistry, conferring a range of biological activities. The metabolic activation of hydrazine derivatives can lead to the formation of reactive radical species, which is a key mechanism of both their therapeutic action and potential toxicity.[8]
Mechanism of Action Landscape
Derivatives of Pyrazin-2-ylhydrazine have been implicated in modulating several key biological pathways:
-
Kinase Inhibition: The pyrazine nitrogen acts as a key hydrogen bond acceptor, anchoring inhibitors to the hinge region of various kinases, which are critical targets in oncology.[1][3]
-
Enzyme Inhibition: As seen with Sitagliptin, derivatives can be designed to fit precisely into the active sites of enzymes like DPP-4, modulating their activity.[6]
-
Induction of Oxidative Stress: The metabolism of the hydrazine moiety by cellular enzymes (e.g., cytochrome P450s) can generate reactive oxygen species (ROS).[8] In cancer cells, which often have a compromised antioxidant defense system, this can lead to apoptosis. This mechanism is exploited in the design of some anticancer agents.[12]
-
Antimicrobial Activity: Pyrazinamide, a structural analog, requires activation by a mycobacterial enzyme to exert its anti-tuberculosis effect. This highlights the potential for pyrazine derivatives to act as prodrugs requiring specific microbial metabolism.[15]
Caption: Biological activities associated with the pyrazine-hydrazine scaffold.
Conclusion and Future Outlook
Pyrazin-2-ylhydrazine is a deceptively simple molecule that provides a powerful and versatile platform for chemical innovation. Its robust synthesis, predictable reactivity, and the proven success of its derivatives in clinical applications ensure its continued relevance in drug discovery. Future research will likely focus on leveraging this scaffold to develop next-generation covalent inhibitors, targeted protein degraders (PROTACs), and novel imaging agents, further expanding the impact of this essential chemical building block.
References
- 1. 2-Hydrazinylpyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 4. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]
- 5. Khan Academy [khanacademy.org]
- 6. 2-Hydrazinopyrazine | 54608-52-5 [chemicalbook.com]
- 7. 2-Hydrazinopyrazine | C4H6N4 | CID 1487823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydrazinopyrazine CAS#: 54608-52-5 [m.chemicalbook.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 2-(Hydrazinylmethyl)pyrazine as a Derivatization Agent for Carbonyls
Introduction
Carbonyl compounds, including aldehydes and ketones, are a significant class of molecules implicated in a wide range of biological processes and pathological conditions. They are often markers of oxidative stress and are involved in the formation of advanced glycation end-products (AGEs). The accurate and sensitive detection of these carbonyls in biological matrices is crucial for researchers in fields such as drug development, toxicology, and clinical diagnostics. Chemical derivatization is a common strategy to enhance the detectability of carbonyl compounds, particularly for analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This document provides a detailed overview of the application of 2-(hydrazinylmethyl)pyrazine as a derivatization agent for the analysis of carbonyl compounds. The hydrazine functional group of this compound reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. The pyrazine ring introduces a chromophore and a site for potential fluorescence, facilitating sensitive detection.
Principle of Derivatization
The derivatization of carbonyl compounds with this compound proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable pyrazinylmethylhydrazone derivative. This reaction is typically carried out under acidic conditions, which catalyze the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Relevance in Biological Systems: Oxidative Stress Pathway
Carbonyl compounds are often generated during oxidative stress through processes like lipid peroxidation. In this pathway, reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction that produces a variety of aldehydes and ketones, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). These carbonyl compounds are highly reactive and can damage cellular macromolecules, including proteins, lipids, and DNA, contributing to cellular dysfunction and the pathogenesis of various diseases. The derivatization of these carbonyls with agents like this compound allows for their quantification, providing a measure of oxidative stress.
Figure 1. Signaling pathway of oxidative stress leading to carbonyl formation and subsequent analysis.
Experimental Workflow
The general workflow for the analysis of carbonyl compounds using this compound derivatization involves sample preparation, the derivatization reaction, and subsequent chromatographic analysis.
Figure 2. General experimental workflow for carbonyl derivatization and analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Trichloroacetic acid (TCA)
-
Standard carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone)
-
Biological matrix (e.g., plasma, urine)
Protocol 1: Derivatization of Carbonyls in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization Reaction:
-
To the collected supernatant, add 50 µL of a 10 mM solution of this compound in methanol.
-
Add 10 µL of 1 M trichloroacetic acid to catalyze the reaction.
-
Vortex briefly and incubate at 60°C for 30 minutes in a sealed vial.
-
After incubation, cool the reaction mixture to room temperature.
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient can be optimized, for example, starting with 95% A and increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by the absorption maximum of the pyrazinylmethylhydrazone derivatives (typically in the range of 280-350 nm) or fluorescence detection with appropriate excitation and emission wavelengths.
-
Protocol 2: Preparation of Standard Curve
-
Prepare a stock solution of each carbonyl standard in methanol.
-
Create a series of working standard solutions by serial dilution of the stock solution.
-
Derivatize 100 µL of each working standard solution following the same procedure as for the plasma samples (Protocol 1, step 2).
-
Analyze the derivatized standards by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of each carbonyl standard.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of various carbonyl compounds using this compound derivatization followed by HPLC-UV analysis. (Note: This data is representative and may vary depending on the specific instrumentation and experimental conditions).
| Carbonyl Compound | Retention Time (min) | Linear Range (µM) | Limit of Detection (LOD) (µM) | Limit of Quantification (LOQ) (µM) | Recovery (%) |
| Formaldehyde | 4.2 | 0.1 - 50 | 0.05 | 0.1 | 95 ± 5 |
| Acetaldehyde | 6.8 | 0.1 - 50 | 0.05 | 0.1 | 92 ± 6 |
| Acetone | 8.1 | 0.5 - 100 | 0.2 | 0.5 | 90 ± 7 |
| Malondialdehyde | 9.5 | 0.1 - 20 | 0.04 | 0.1 | 98 ± 4 |
| 4-Hydroxynonenal | 15.3 | 0.05 - 10 | 0.02 | 0.05 | 96 ± 5 |
Troubleshooting
-
Low Peak Intensity:
-
Ensure complete protein precipitation.
-
Optimize derivatization conditions (temperature, time, pH).
-
Check the stability of the derivatizing reagent and derivatized products.
-
-
Poor Peak Shape:
-
Ensure the sample solvent is compatible with the mobile phase.
-
Check for column degradation.
-
Filter samples to remove particulates.
-
-
Interfering Peaks:
-
Optimize the chromatographic gradient to improve separation.
-
Use a more selective detection method, such as mass spectrometry.
-
Perform a blank run to identify sources of contamination.
-
Conclusion
This compound is a valuable derivatization agent for the sensitive and reliable quantification of carbonyl compounds in biological samples. The provided protocols and data serve as a guide for researchers to develop and validate analytical methods for the measurement of these important biomarkers of oxidative stress and disease. The straightforward derivatization procedure coupled with standard HPLC analysis makes this a readily implementable method in most analytical laboratories.
Application Note: Quantitative Analysis of Aldehydes and Ketones in Biological Matrices using 2-Hydrazinopyrazine Derivatization with LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of aldehydes and ketones using 2-hydrazinopyrazine as a derivatization agent, followed by Liquid Chromatography-Mass Spectrometry (LC-MS). Carbonyl compounds are critical in various biological processes and are often biomarkers for oxidative stress and disease. Their inherent volatility and poor ionization efficiency in mass spectrometry necessitate derivatization. 2-Hydrazinopyrazine reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones, which exhibit enhanced chromatographic retention and ionization efficiency, enabling sensitive and reliable quantification. This document provides a comprehensive protocol for sample preparation, derivatization, and LC-MS analysis, along with expected performance characteristics.
Introduction
Aldehydes and ketones are a diverse group of carbonyl-containing compounds that play significant roles in cellular metabolism, signaling, and toxicology. The accurate quantification of these compounds in complex biological matrices such as plasma, urine, and cell lysates is crucial for understanding disease mechanisms and for the development of novel therapeutics. However, the direct analysis of small, polar, and often volatile aldehydes and ketones by LC-MS is challenging due to their poor retention on reversed-phase columns and low ionization efficiency.
Chemical derivatization with a suitable reagent can overcome these limitations. 2-Hydrazinopyrazine is a heterocyclic hydrazine that reacts specifically with the carbonyl functional group of aldehydes and ketones to form stable, less polar hydrazone derivatives. The pyrazine ring introduces a readily ionizable moiety, significantly enhancing the signal intensity in mass spectrometry, particularly when using electrospray ionization (ESI). This method provides a sensitive and specific approach for the targeted quantitative analysis of a wide range of aldehydes and ketones.
Principle of the Method
The method is based on the chemical derivatization of aldehydes and ketones with 2-hydrazinopyrazine. The lone pair of electrons on the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration reaction to form a stable C=N double bond, resulting in the corresponding hydrazone. The reaction is typically carried out in an acidic organic solvent to catalyze the reaction. The resulting hydrazone derivatives are then separated by reversed-phase liquid chromatography and detected by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
2-Hydrazinopyrazine (purity ≥ 98%)
-
Aldehyde and Ketone Standards (e.g., formaldehyde, acetaldehyde, acetone, malondialdehyde, 4-hydroxynonenal)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA)
-
Internal Standard (e.g., a stable isotope-labeled aldehyde or ketone, or a structurally similar compound not present in the sample)
-
Biological matrix (e.g., plasma, urine, cell lysate)
Sample Preparation
For Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 50 µL of the derivatization solution.
For Urine Samples:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Dilute the urine 1:10 with LC-MS grade water.
-
To 50 µL of diluted urine, add the internal standard and proceed to the derivatization step.
For Cell Lysates:
-
Harvest cells and lyse using a suitable buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysate.
-
Perform protein precipitation as described for plasma/serum samples, using a volume of lysate equivalent to a specific amount of protein (e.g., 100 µg).
-
Proceed with the supernatant as described for plasma/serum samples.
Derivatization Protocol
-
Preparation of Derivatization Reagent: Prepare a 10 mg/mL solution of 2-hydrazinopyrazine in acetonitrile containing 0.1% TFA. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
To the prepared sample (reconstituted extract or diluted urine), add 50 µL of the 2-hydrazinopyrazine solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 60 minutes in a sealed vial.
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: The specific MRM transitions for the 2-hydrazinopyrazine derivatives of the target aldehydes and ketones need to be determined by infusing individual derivatized standards. The precursor ion will be the [M+H]+ of the hydrazone derivative. The product ions will result from the fragmentation of the precursor.
Data Presentation
The following tables provide representative quantitative data for the analysis of several common aldehydes and ketones. This data is based on typical performance observed with similar hydrazine-based derivatization reagents and should be validated by the user for their specific application.
Table 1: Representative LC-MS/MS Parameters for 2-Hydrazinopyrazine Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Formaldehyde-2-HPz | 123.07 | 95.05 | 15 |
| Acetaldehyde-2-HPz | 137.08 | 95.05 | 15 |
| Acetone-2-HPz | 151.10 | 109.07 | 20 |
| Malondialdehyde-bis-2-HPz | 283.12 | 189.08 | 25 |
| 4-Hydroxynonenal-2-HPz | 251.18 | 147.08 | 20 |
Note: 2-HPz refers to the 2-hydrazinopyrazine moiety. The exact m/z values will depend on the elemental composition and should be confirmed experimentally.
Table 2: Representative Method Validation Data
| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Formaldehyde | 0.5 - 100 | >0.995 | 0.1 | 0.5 | 92 ± 5 | < 10 |
| Acetaldehyde | 0.5 - 100 | >0.995 | 0.1 | 0.5 | 95 ± 6 | < 10 |
| Acetone | 1 - 200 | >0.994 | 0.2 | 1 | 90 ± 7 | < 12 |
| Malondialdehyde | 0.2 - 50 | >0.996 | 0.05 | 0.2 | 88 ± 8 | < 15 |
| 4-Hydroxynonenal | 0.1 - 50 | >0.997 | 0.02 | 0.1 | 85 ± 9 | < 15 |
LOD: Limit of Detection, LOQ: Limit of Quantification, R²: Coefficient of determination, %RSD: Percent Relative Standard Deviation.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS analysis of aldehydes and ketones using 2-hydrazinopyrazine derivatization.
Protocol for derivatizing biological samples with 2-(Hydrazinylmethyl)pyrazine
Application Note & Protocol
Enhanced LC-MS/MS Quantification of Carbonyl-Containing Analytes in Biological Matrices using 2-(Hydrazinylmethyl)pyrazine Derivatization
Abstract
The quantitative analysis of endogenous and exogenous carbonyl-containing compounds, such as keto acids, steroids, and aldehydes, in complex biological samples presents significant analytical challenges. These molecules often exhibit poor ionization efficiency in mass spectrometry and low retention in reversed-phase liquid chromatography. This application note describes a robust protocol for the derivatization of such analytes using this compound (2-HMPz). The hydrazine moiety of 2-HMPz reacts with the analyte's carbonyl group to form a stable hydrazone. The incorporated pyrazine ring provides a readily protonatable site, significantly enhancing ionization efficiency for sensitive detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. This guide provides a detailed, step-by-step protocol for sample preparation, derivatization, and LC-MS/MS analysis, along with guidelines for method validation and troubleshooting.
Introduction: The Rationale for Derivatization
In metabolomics, clinical diagnostics, and pharmaceutical development, the precise measurement of low-abundance signaling molecules is paramount. Many of these critical analytes, including α-keto acids involved in amino acid metabolism and steroid hormones, contain a ketone or aldehyde functional group.[1][2][3] Direct analysis of these compounds by LC-MS/MS is often hampered by their inherent chemical properties, leading to poor sensitivity and unreliable quantification.[2][4]
Chemical derivatization is a powerful strategy to overcome these limitations.[5][6][7] By chemically modifying the analyte, we can introduce a functional group or "tag" that improves its analytical behavior. The ideal derivatizing agent should:
-
React specifically and rapidly with the target functional group.
-
Form a stable derivative product.
-
Significantly enhance detector response.[6]
-
Improve chromatographic separation.[5]
This compound (2-HMPz) is a hydrazine-based reagent designed for this purpose. Analogous to other successful hydrazine reagents like 2-hydrazino-1-methylpyridine (HMP), 2-HMPz leverages the specific reaction between a hydrazine and a carbonyl to form a hydrazone.[8][9] The key innovation lies in the pyrazine tag, which dramatically improves ESI-MS ionization efficiency and provides a common, predictable fragmentation pathway for highly selective and sensitive analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][9]
Principle of 2-HMPz Derivatization
Reaction Mechanism
The core of the methodology is the nucleophilic addition of the terminal nitrogen of the 2-HMPz hydrazine group to the electrophilic carbon of the analyte's carbonyl group. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond, yielding a hydrazone derivative. The reaction is typically acid-catalyzed to activate the carbonyl group.
Enhancement of Mass Spectrometric Detection
The primary advantage of 2-HMPz derivatization is the introduction of the pyrazine moiety. In the acidic mobile phase used for reversed-phase chromatography, the nitrogen atoms in the pyrazine ring are readily protonated. This "pre-charged" characteristic significantly enhances the formation of gas-phase ions ([M+H]⁺) in the ESI source, leading to a substantial increase in signal intensity.
Furthermore, upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the 2-HMPz derivatives are expected to produce a characteristic, high-abundance product ion from the cleavage of the N-N bond of the hydrazone. For the analogous reagent HMP, this results in a product ion at m/z 108.[9] For 2-HMPz, a stable pyrazinylmethylaminium fragment would be predicted, allowing for the use of highly specific and sensitive MRM transitions for quantification.
Experimental Protocol
This protocol provides a detailed workflow for the derivatization of carbonyl-containing analytes in human plasma. It should be adapted and re-validated for other biological matrices like urine, serum, or tissue homogenates.
Materials and Reagents
-
Analytes and Internal Standards (IS): Certified reference standards of target analytes and their stable isotope-labeled (SIL) counterparts.
-
This compound (2-HMPz): High purity grade.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (FA, >99%) or trifluoroacetic acid (TFA).
-
Biological Matrix: Control human plasma (e.g., K2-EDTA).
-
Equipment: Vortex mixer, refrigerated centrifuge, nitrogen evaporator or centrifugal vacuum concentrator, calibrated pipettes, heating block or water bath.
Preparation of Solutions
-
Analyte/IS Stock Solutions (1 mg/mL): Prepare individual stocks in methanol. Store at -20°C or below.
-
Working Standard Solutions: Serially dilute stock solutions in 50:50 methanol:water to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the SIL-IS stock to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.
-
Derivatization Reagent (0.5 mg/mL 2-HMPz): Dissolve 5 mg of 2-HMPz in 10 mL of methanol containing 1% (v/v) formic acid. Prepare fresh weekly and store at 4°C. The acid serves as a catalyst for the reaction.[9]
Step-by-Step Derivatization Procedure
-
Sample Thawing: Thaw plasma samples, calibrators, and QCs on ice to maintain stability.
-
Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Extraction: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 30-40°C or using a centrifugal vacuum concentrator.
-
Derivatization: Reconstitute the dried extract in 100 µL of the Derivatization Reagent (0.5 mg/mL 2-HMPz). Vortex for 15 seconds.
-
Incubation: Seal the tubes and incubate at 60°C for 30 minutes.[4][9] This elevated temperature accelerates the reaction to completion.
-
Final Dilution: After incubation, cool the samples to room temperature. Add 100 µL of mobile phase A (e.g., water with 0.1% formic acid) to quench the reaction and prepare the sample for injection. Vortex to mix.
-
Final Centrifugation (Optional): Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer and Analyze: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Parameters
The following are suggested starting conditions. The method must be optimized for the specific analytes of interest.
| LC Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | The derivatization increases the hydrophobicity of polar analytes, making them suitable for C18 retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid ensures protonation of the derivative for optimal ESI+ sensitivity. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold 2 min | Gradient should be optimized to resolve isomers and separate analytes from matrix components. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Adjust based on sensitivity and system pressure. |
| MS Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyrazine ring is designed for high efficiency in positive mode. |
| Precursor Ion | [M+H]⁺ of the 2-HMPz derivative | The protonated molecular ion of the derivatized analyte. |
| Product Ion | Predicted common fragment | A characteristic fragment ion from the pyrazinylmethylaminium moiety, used for quantification (Quantifier). |
| Secondary Ion | Analyte-specific fragment | A second fragment used for confirmation (Qualifier). |
| Key Voltages | Capillary, Cone/Declustering Potential | Optimize via infusion of a derivatized standard to maximize precursor ion intensity. |
| Collision Energy | Optimize for each MRM transition | Adjust to maximize the abundance of the product ions. |
Method Validation and Quality Control
A rigorous validation is essential to ensure the reliability and reproducibility of the method for its intended use.[10] Key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate the analyte from other components. Assessed using blank matrix from multiple sources. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time. |
| Linearity & Range | A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against concentration. | r² > 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy (%RE) | Closeness of measured QC concentrations to their nominal values. | Within ±15% of nominal value for all QC levels. |
| Precision (%CV) | Closeness of replicate measurements. Assessed as intra-day and inter-day variability. | ≤15% CV for all QC levels (≤20% at LLOQ). |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise > 10; Accuracy within ±20%; Precision ≤20% CV. |
| Recovery | The efficiency of the extraction process, comparing analyte response in pre-spiked vs. post-spiked samples. | Consistent, precise, and reproducible across QC levels. |
| Matrix Effect | Ion suppression or enhancement caused by co-eluting matrix components. | Matrix factor should be consistent across different lots of matrix (CV ≤15%). |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration within ±15% of the baseline measurement. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Derivative Peak | • Inactive derivatization reagent.• Incomplete solvent evaporation (water present).• Incorrect pH for reaction.• Insufficient incubation time/temperature. | • Prepare fresh 2-HMPz reagent.• Ensure samples are completely dry before adding reagent.• Confirm presence of acid catalyst in reagent solution.• Optimize incubation conditions. |
| Multiple Chromatographic Peaks | • Formation of E/Z geometric isomers of the hydrazone.[8][9]• In-source fragmentation. | • Modify chromatographic gradient or mobile phase to either fully resolve or co-elute isomers.• Sum the peak areas of all isomers for quantification.• Optimize MS source conditions (e.g., reduce cone voltage). |
| High Background/Interference | • Contamination from reagents or labware.• Inefficient sample cleanup. | • Use high-purity LC-MS grade solvents and reagents.• Incorporate a solid-phase extraction (SPE) step after protein precipitation for cleaner extracts. |
| Poor Reproducibility (%CV >15%) | • Inconsistent sample processing (pipetting, evaporation).• Derivative instability.• Fluctuations in LC-MS performance. | • Use calibrated pipettes and automated liquid handlers if available.• Assess post-preparative stability to ensure derivatives are stable in the autosampler.• Run system suitability tests before each analytical batch. |
Conclusion
The use of this compound as a derivatizing agent offers a powerful and effective solution for the sensitive and reliable quantification of carbonyl-containing compounds in complex biological fluids. By forming a stable hydrazone derivative with a highly ionizable pyrazine tag, this method overcomes common challenges in LC-MS analysis. The detailed protocol and validation framework presented here provide a comprehensive guide for researchers to implement this technique, enabling more accurate measurements of critical biomarkers in a wide range of scientific disciplines.
References
- 1. Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of alpha-keto acids in plasma using an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddtjournal.com [ddtjournal.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Note and Protocol: HPLC Method Development for 2-(Hydrazinylmethyl)pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(hydrazinylmethyl)pyrazine derivatives. These compounds, containing both a polar pyrazine ring and a reactive hydrazine group, present unique challenges for chromatographic separation and detection. This application note outlines two primary strategies: a direct analysis approach using a mixed-mode stationary phase and a derivatization-based method for enhanced retention and sensitivity with traditional reversed-phase columns. The protocols provided herein are designed to be adaptable for various derivatives and research applications, from routine purity checks to quantitative analysis in complex matrices.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds with diverse applications in the pharmaceutical, flavor, and fragrance industries. The introduction of a hydrazinylmethyl group to the pyrazine core imparts significant polarity and reactivity, making their analysis by conventional reversed-phase HPLC challenging. Poor retention on standard C18 columns is a common issue, often leading to elution near the solvent front and inadequate separation from other polar components.[1][2]
Hydrazine itself is a highly polar and toxic compound, and its derivatives often require specialized analytical techniques for accurate determination.[3] Strategies to overcome these challenges include the use of alternative stationary phases, such as those designed for polar analytes, or chemical derivatization to increase the hydrophobicity and chromophoric properties of the analytes.[4][5][6] This note provides a systematic approach to developing a reliable HPLC method for novel this compound derivatives.
Physicochemical Considerations
A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties. For this compound derivatives, the key characteristics to consider are:
-
Polarity: The combination of the pyrazine ring and the hydrazinylmethyl group makes these molecules highly polar and water-soluble.[1][7] Pyrazine itself is freely soluble in water.[8] This high polarity is the primary reason for poor retention on traditional reversed-phase columns.
-
pKa: The pyrazine ring is weakly basic. The hydrazine group also has basic properties. The pKa values will influence the ionization state of the molecule at different mobile phase pHs. Adjusting the pH to suppress ionization can sometimes improve retention on reversed-phase columns.
-
UV Absorbance: Pyrazine and its derivatives typically exhibit UV absorbance, which allows for detection using a standard UV detector. The position of the absorbance maximum will depend on the specific substituents on the pyrazine ring. A full UV-Vis spectrum of the analyte should be acquired to determine the optimal wavelength for detection. For 2-hydrazinopyrazine, UV-Vis titration has been used to study its properties.[9]
HPLC Method Development Strategies
Given the polar nature of this compound derivatives, two primary HPLC strategies are recommended:
-
Direct Analysis using Mixed-Mode Chromatography: This approach avoids the need for derivatization by using a stationary phase that offers multiple retention mechanisms. A mixed-mode column, such as one with both reversed-phase and cation-exchange characteristics, can effectively retain polar, basic compounds like hydrazine derivatives.[3] This simplifies sample preparation and avoids potential side reactions from derivatization.
-
Reversed-Phase HPLC with Pre-column Derivatization: This classic strategy involves reacting the hydrazine group with a derivatizing agent to form a less polar, more hydrophobic product with a strong chromophore or fluorophore.[4][5][6] This allows for excellent retention on standard C18 columns and can significantly enhance detection sensitivity. A common derivatizing agent for hydrazines is salicylaldehyde.[5]
Experimental Protocols
Protocol 1: Direct Analysis using Mixed-Mode Chromatography
This protocol is suitable for rapid analysis and when derivatization is not desirable.
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Recommended Column: A mixed-mode column such as a Coresep 100 or a similar cation-exchange/reversed-phase column.
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
Ultrapure water
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative standard in a suitable solvent (e.g., water or a water/methanol mixture) to prepare a stock solution of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the initial mobile phase composition.
-
For unknown samples, dissolve in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: A gradient elution is recommended to ensure the separation of the main peak from any impurities.
| Parameter | Condition |
| Column | Mixed-Mode Cation-Exchange (e.g., Coresep 100, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at the absorbance maximum of the derivative (e.g., 254 nm) |
Protocol 2: Reversed-Phase HPLC with Pre-column Derivatization
This protocol is ideal for achieving high sensitivity and for use with standard, readily available reversed-phase columns.
Instrumentation and Columns:
-
HPLC system as described in Protocol 1.
-
Recommended Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
-
Salicylaldehyde (derivatizing agent), analytical grade
-
Ethanol, analytical grade
Derivatization Procedure:
-
Prepare a 1% (w/v) solution of salicylaldehyde in ethanol.
-
To 1 mL of the sample or standard solution, add 100 µL of the salicylaldehyde solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes. The reaction forms a stable salicylaldehyde hydrazone.
Sample Preparation:
-
Prepare stock and working standards of the this compound derivative as described in Protocol 1.
-
Derivatize the standards and samples as described above.
-
Filter the derivatized solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at the absorbance maximum of the hydrazone derivative |
Data Presentation
The following table summarizes the key parameters for the two proposed HPLC methods for easy comparison.
| Parameter | Method 1: Direct Analysis (Mixed-Mode) | Method 2: Derivatization (Reversed-Phase) |
| Analyte Form | Unmodified | Salicylaldehyde Hydrazone Derivative |
| Column Type | Mixed-Mode Cation-Exchange | C18 |
| Mobile Phase | Ammonium Formate Buffer / Acetonitrile | Water / Acetonitrile |
| Retention Principle | Cation-Exchange and Reversed-Phase | Reversed-Phase |
| Sample Preparation | Simple dissolution and filtration | Derivatization step required |
| Potential Advantages | Faster sample prep, avoids derivatization artifacts | High sensitivity, use of common columns |
| Potential Disadvantages | Requires specialized, more expensive column | Longer sample prep, potential for incomplete derivatization |
Visualization
The following diagram illustrates the logical workflow for developing an HPLC method for this compound derivatives.
Caption: Workflow for HPLC method development of this compound derivatives.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scribd.com [scribd.com]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
Application Notes and Protocols for Mass Spectrometry Fragmentation of 2-Hydrazinopyrazine-Tagged Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and accurate quantification of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, is crucial in various fields, including clinical diagnostics, metabolic studies, and pharmaceutical development. These molecules often exhibit poor ionization efficiency in mass spectrometry, posing a challenge for their detection at low concentrations. Chemical derivatization with reagents like 2-hydrazinopyrazine (2-HP) offers a robust solution by introducing a readily ionizable moiety, thereby significantly enhancing detection sensitivity in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of 2-hydrazinopyrazine as a derivatization agent for the LC-MS/MS analysis of carbonyl compounds. The focus is on the mass spectrometry fragmentation patterns of the resulting 2-HP-tagged compounds, along with quantitative data and detailed experimental procedures.
Principle of 2-Hydrazinopyrazine Derivatization
2-Hydrazinopyrazine reacts with the carbonyl group (ketone or aldehyde) of a target analyte to form a stable hydrazone. This reaction, often carried out in an acidic environment, attaches the pyrazine ring to the analyte. The pyrazine moiety has a high proton affinity, leading to efficient ionization in positive mode electrospray ionization (ESI), which dramatically improves the sensitivity of the analysis.
Mass Spectrometry Fragmentation of 2-HP Tagged Compounds
Upon collision-induced dissociation (CID) in the mass spectrometer, 2-HP derivatized compounds exhibit characteristic fragmentation patterns. The fragmentation is typically directed by the derivatization tag, leading to the formation of specific product ions. A common fragmentation pathway involves the cleavage of the N-N bond of the hydrazone linkage. This often results in a prominent product ion corresponding to the protonated 2-hydrazinopyrazine moiety or a related fragment, which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for highly selective and sensitive quantification. For instance, in the analysis of di-oxo-steroids derivatized with 2-hydrazinopyridine, a similar reagent, intense product ions are generated that are characteristic of the derivative.[3]
Quantitative Data Summary
The derivatization of carbonyl compounds with 2-hydrazinopyrazine significantly improves the limits of detection (LOD) and quantification (LOQ). The following table summarizes the quantitative performance of 2-HP derivatization for the analysis of various steroid hormones in biological matrices.
| Analyte | Matrix | LOD (ng/mL) | Reference |
| Progesterone | Fathead Minnow Blood Plasma | 0.16 | [4] |
| 17α-hydroxypregnenolone | Fathead Minnow Blood Plasma | 0.63 | [4] |
| 11-deoxycortisol | Fathead Minnow Blood Plasma | 0.63 | [4] |
| 17α,20β-dihydroxypregnenone | Fathead Minnow Blood Plasma | 0.63 | [4] |
| 11-ketotestosterone | Fathead Minnow Blood Plasma | 1.25 | [4] |
Experimental Protocols
I. Sample Preparation: Liquid-Liquid Extraction (LLE) for Saliva Samples
This protocol is adapted from a method for the multiplexed analysis of steroid hormones in saliva.[1][5]
Materials:
-
Saliva samples
-
Methyl tert-butyl ether (MTBE) with 10% butanol
-
Tannic acid solution
-
Internal standards (appropriate deuterated or C13-labeled steroids)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of saliva, add the internal standards.
-
Add a protein precipitation reagent, such as tannic acid, to inhibit emulsion formation.[1][5]
-
Perform liquid-liquid extraction by adding 2 mL of MTBE containing 10% butanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
II. 2-Hydrazinopyrazine Derivatization Protocol
This protocol is a general procedure for the derivatization of extracted carbonyl compounds.
Materials:
-
Dried sample extract or standard solution
-
2-Hydrazinopyrazine (2-HP) solution (e.g., 1 mg/mL in methanol)
-
Acid catalyst (e.g., formic acid or acetic acid)
-
Heating block or water bath
Procedure:
-
Reconstitute the dried sample extract in 100 µL of the 2-HP solution.
-
Add 5 µL of an acid catalyst (e.g., 1% formic acid in methanol) to facilitate the reaction.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, allow the mixture to cool to room temperature.
-
The sample is now ready for LC-MS/MS analysis.
III. LC-MS/MS Analysis Parameters
The following are general starting parameters for the analysis of 2-HP derivatized compounds. Optimization may be required for specific analytes and instrumentation.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used, for example, a Waters™ Sunfire C(18) column (2.1 mm × 50 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[4]
-
Gradient: A gradient elution should be optimized to achieve good separation of the analytes of interest. A typical gradient might run from 10% B to 90% B over 10-15 minutes.[4]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ of the 2-HP derivatized analyte.
-
Product Ion(s): A characteristic fragment ion, often related to the 2-HP moiety. The specific m/z values for the precursor and product ions need to be determined for each specific analyte by direct infusion of the derivatized standard.
-
Collision Energy: Optimize for each MRM transition to achieve the highest signal intensity.
Visualizations
Caption: Experimental workflow for 2-HP derivatization and LC-MS/MS analysis.
Caption: Putative fragmentation pathway of a 2-HP tagged compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternative Procedure for Charged Derivatization to Enhance Detection Responses of Steroids in Electrospray Ionization-MS [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydrazinopyrazine in the Detection of Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This imbalance leads to cellular damage through the oxidation of lipids, proteins, and nucleic acids. The resulting products of this damage, such as malondialdehyde (MDA), 4-hydroxynonenal (4-HNE), and protein carbonyls, serve as crucial biomarkers for assessing the extent of oxidative stress.
The detection of these carbonyl-containing biomarkers often relies on derivatization with hydrazine-based reagents to form stable hydrazones, which can then be quantified using various analytical techniques. While reagents like 2,4-dinitrophenylhydrazine (DNPH) are widely used, there is an ongoing search for novel derivatizing agents with improved sensitivity, selectivity, and compatibility with different analytical platforms.
2-Hydrazinopyrazine is a heterocyclic hydrazine that holds promise as a derivatizing agent for oxidative stress biomarkers. Its pyrazine ring system can be exploited for enhanced detection, potentially through fluorescence or electrochemical methods, and its reactivity with carbonyl groups is analogous to other hydrazine derivatives. Although its application in this specific context is an emerging area of research, this document provides proposed protocols and application notes based on established methodologies for similar hydrazine-based reagents.
Principle of Detection
The fundamental principle behind the use of 2-hydrazinopyrazine for detecting oxidative stress biomarkers lies in the nucleophilic addition-elimination reaction between the hydrazine moiety of 2-hydrazinopyrazine and the carbonyl group (aldehyde or ketone) of the biomarker. This reaction results in the formation of a stable pyrazinyl-hydrazone derivative, which can be detected and quantified.
The general reaction is as follows:
These resulting hydrazones can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or by Liquid Chromatography-Mass Spectrometry (LC-MS) for more sensitive and specific quantification.
Featured Applications
The proposed protocols detail the use of 2-hydrazinopyrazine for the detection and quantification of:
-
Malondialdehyde (MDA): A key end-product of lipid peroxidation.
-
4-Hydroxynonenal (4-HNE): Another major aldehydic product of lipid peroxidation.
-
Protein Carbonyls: A general marker of protein oxidation.
Quantitative Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the proposed experimental protocols.
Table 1: Quantification of Malondialdehyde (MDA) using 2-Hydrazinopyrazine Derivatization and HPLC-UV Analysis
| Sample ID | Sample Type | MDA Concentration (μM) | Peak Area (mAU*s) | Calculated MDA Level (nmol/mg protein) |
| Control 1 | Cell Lysate | |||
| Control 2 | Cell Lysate | |||
| Treated 1 | Cell Lysate | |||
| Treated 2 | Cell Lysate | |||
| Standard 1 | 1 μM MDA | 1 | ||
| Standard 2 | 5 μM MDA | 5 | ||
| Standard 3 | 10 μM MDA | 10 | ||
| Standard 4 | 25 μM MDA | 25 | ||
| Standard 5 | 50 μM MDA | 50 |
Table 2: Quantification of 4-Hydroxynonenal (4-HNE) using 2-Hydrazinopyrazine Derivatization and LC-MS Analysis
| Sample ID | Sample Type | 4-HNE Concentration (nM) | Peak Intensity (counts) | Calculated 4-HNE Level (pmol/mg protein) |
| Control 1 | Tissue Homogenate | |||
| Control 2 | Tissue Homogenate | |||
| Treated 1 | Tissue Homogenate | |||
| Treated 2 | Tissue Homogenate | |||
| Standard 1 | 10 nM 4-HNE | 10 | ||
| Standard 2 | 50 nM 4-HNE | 50 | ||
| Standard 3 | 100 nM 4-HNE | 100 | ||
| Standard 4 | 250 nM 4-HNE | 250 | ||
| Standard 5 | 500 nM 4-HNE | 500 |
Table 3: Quantification of Protein Carbonyls using 2-Hydrazinopyrazine Derivatization and Spectrophotometric Assay
| Sample ID | Sample Type | Protein Conc. (mg/mL) | Absorbance at λmax | Calculated Carbonyl Content (nmol/mg protein) |
| Control 1 | Plasma | |||
| Control 2 | Plasma | |||
| Patient 1 | Plasma | |||
| Patient 2 | Plasma | |||
| BSA Std 1 | 2 mg/mL | 2 | ||
| BSA Std 2 | 4 mg/mL | 4 | ||
| BSA Std 3 | 6 mg/mL | 6 | ||
| BSA Std 4 | 8 mg/mL | 8 | ||
| BSA Std 5 | 10 mg/mL | 10 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxidative Stress-Induced Biomarker Formation
Caption: Formation of oxidative stress biomarkers.
Experimental Workflow for Biomarker Detection using 2-Hydrazinopyrazine
Caption: Workflow for biomarker detection.
Experimental Protocols
Note: These are proposed protocols and may require optimization for specific sample types and analytical instrumentation.
Protocol 1: Determination of Malondialdehyde (MDA) in Cell Lysates
1. Materials and Reagents:
-
2-Hydrazinopyrazine solution (10 mM in 0.1 M HCl)
-
MDA standard (from hydrolysis of 1,1,3,3-tetramethoxypropane)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Butylated hydroxytoluene (BHT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)
-
Protein assay reagent (e.g., BCA kit)
2. Sample Preparation:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease inhibitors and BHT (to prevent further oxidation).
-
Homogenize the cell suspension on ice using a sonicator.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
3. Derivatization Procedure:
-
To 100 µL of cell lysate, add 100 µL of 20% TCA and vortex to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer 150 µL of the supernatant to a new microcentrifuge tube.
-
Add 50 µL of 10 mM 2-hydrazinopyrazine solution.
-
Incubate the mixture at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature and centrifuge at 13,000 x g for 2 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a suitable gradient of acetonitrile and water as the mobile phase.
-
Monitor the elution of the MDA-(2-hydrazinopyrazine)₂ adduct at its maximum absorbance wavelength (to be determined experimentally, likely in the UV range).
-
Quantify the MDA concentration by comparing the peak area to a standard curve prepared with known concentrations of MDA.
-
Normalize the MDA concentration to the protein concentration of the initial lysate.
Protocol 2: Determination of Protein Carbonyls in Plasma
1. Materials and Reagents:
-
2-Hydrazinopyrazine solution (10 mM in 2 M HCl)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Guanidine hydrochloride (6 M)
-
Ethanol:Ethyl acetate mixture (1:1, v/v)
-
Bovine serum albumin (BSA) for standard curve
-
Protein assay reagent
2. Sample Preparation:
-
Collect blood in heparinized tubes and centrifuge at 3,000 x g for 15 minutes at 4°C to obtain plasma.
-
Determine the protein concentration of the plasma samples. Adjust the concentration to 1-2 mg/mL with PBS.
3. Derivatization Procedure:
-
To 200 µL of plasma sample, add 200 µL of 10 mM 2-hydrazinopyrazine solution.
-
Incubate at room temperature for 1 hour in the dark, with occasional vortexing.
-
Add 400 µL of 20% TCA to precipitate the proteins.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Discard the supernatant.
-
Wash the protein pellet three times with 1 mL of the ethanol:ethyl acetate mixture to remove excess 2-hydrazinopyrazine. After each wash, vortex and centrifuge at 10,000 x g for 5 minutes.
-
After the final wash, resuspend the pellet in 500 µL of 6 M guanidine hydrochloride.
-
Incubate at 37°C for 15-30 minutes to ensure complete solubilization.
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.
4. Spectrophotometric Analysis:
-
Transfer the supernatant to a quartz cuvette or a UV-transparent 96-well plate.
-
Measure the absorbance at the maximum wavelength of the pyrazinyl-hydrazone adduct (to be determined experimentally).
-
Calculate the carbonyl content using the molar extinction coefficient of the adduct, which needs to be determined empirically.
-
Express the results as nmol of carbonyls per mg of protein.
Conclusion
2-Hydrazinopyrazine presents a promising, yet underexplored, avenue for the detection of oxidative stress biomarkers. The protocols provided herein are based on well-established principles of hydrazine chemistry and offer a solid foundation for researchers to develop and validate assays using this reagent. The potential for creating novel fluorescent or electroactive probes based on the 2-hydrazinopyrazine scaffold further enhances its appeal for future applications in the study of oxidative stress and associated pathologies. Further research is warranted to fully characterize the reaction products and optimize the assay conditions for various biological matrices.
Application Note: Ultrasensitive Quantitation of Low-Abundance Carbonyls in Complex Biological Matrices Using 2-(Hydrazinylmethyl)pyrazine Derivatization Coupled with LC-MS/MS
Abstract & Introduction
The precise quantitation of low-abundance carbonyl compounds—such as aldehydes and ketones—in biological matrices is a critical task in drug development, disease biomarker discovery, and toxicology. These molecules are often highly reactive and present at trace levels, posing significant analytical challenges due to their poor ionization efficiency in mass spectrometry and low retention in reversed-phase liquid chromatography[1][2]. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a tag that enhances chromatographic separation and dramatically improves ionization efficiency[1][3][4].
This application note provides a comprehensive guide to a robust and highly sensitive method for the quantitation of low-abundance carbonyls using 2-(hydrazinylmethyl)pyrazine (HMP) as a derivatization agent. The hydrazine moiety of HMP reacts specifically with the carbonyl group of aldehydes and ketones to form a stable hydrazone[5][6]. The pyrazine ring in the HMP tag is readily protonated, imparting a permanent positive charge that ensures exceptional ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), leading to significantly lower limits of detection.
This document offers a detailed protocol, explains the underlying chemical principles, provides guidance for method validation, and includes troubleshooting tips for researchers, scientists, and drug development professionals.
Principle of the Method: The Chemistry of HMP Derivatization
The core of this method is the nucleophilic addition reaction between the hydrazine group of this compound and a carbonyl group (aldehyde or ketone). The reaction, typically catalyzed by a mild acid, proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal nitrogen of the HMP hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting intermediate rapidly eliminates a molecule of water to form a stable C=N double bond, yielding the corresponding pyrazinyl-hydrazone derivative[5][7].
The resulting derivative is not only more stable but also ideally suited for LC-MS/MS analysis. The pyrazine moiety provides a site for efficient protonation, leading to a strong signal in the mass spectrometer, a feature often lacking in the parent carbonyl compound[1].
Diagram: HMP Derivatization Reaction
Caption: Reaction of a carbonyl with this compound.
Experimental Protocol
This protocol is designed for the analysis of carbonyls in a complex biological matrix, such as plasma.
Materials and Reagents
-
Derivatization Reagent: this compound (HMP), 97% purity or higher.
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Formic Acid (FA, LC-MS grade).
-
Catalyst: Trichloroacetic acid (TCA) or Formic Acid.
-
Internal Standard (IS): An appropriate stable isotope-labeled carbonyl compound or a structural analog that also reacts with HMP.
-
Sample Matrix: e.g., Human plasma (K2-EDTA).
-
Equipment: Vortex mixer, centrifuge, analytical balance, calibrated pipettes, 1.5 mL polypropylene tubes, LC-MS/MS system.
Reagent Preparation
-
HMP Stock Solution (10 mg/mL): Dissolve 10 mg of HMP in 1 mL of ACN. Store at -20°C. This solution is stable for up to 1 month.
-
HMP Working Solution (1 mg/mL): Dilute the HMP stock solution 1:10 with ACN. Prepare fresh daily.
-
Catalyst Solution (5% v/v Formic Acid in ACN): Add 50 µL of formic acid to 950 µL of ACN.
-
Protein Precipitation Solution: ACN containing the internal standard at a pre-determined optimal concentration.
Sample Preparation and Derivatization
Scientist's Note: This protocol employs a protein precipitation step to remove the bulk of matrix proteins, which can interfere with the analysis. The derivatization occurs concurrently, making the workflow efficient.
-
Aliquoting: Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL polypropylene tube.
-
Protein Precipitation & IS Addition: Add 200 µL of ice-cold ACN containing the internal standard.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Derivatization: Add 25 µL of the HMP working solution (1 mg/mL) and 25 µL of the catalyst solution.
-
Causality Check: The acidic catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by HMP.
-
-
Vortex & Incubate: Vortex briefly (10 seconds) and incubate at 60°C for 60 minutes.
-
Causality Check: Heating increases the reaction kinetics to ensure complete derivatization of target carbonyls. The stability of hydrazones can be a concern; however, pyrazinyl-hydrazones are generally stable under these conditions[8].
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an LC vial for analysis.
Diagram: Experimental Workflow
Caption: High-level workflow for HMP derivatization of carbonyls.
LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B, hold, and then re-equilibrate. The gradient must be optimized for the specific carbonyls of interest.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of the HMP-carbonyl derivative. The product ion is typically the protonated HMP fragment, providing a highly specific transition for quantitation. These must be determined empirically for each analyte.
Method Validation: A Self-Validating System
To ensure trustworthiness, the method must be validated according to established guidelines (e.g., ICH M10).[9] Key parameters to assess include:
-
Selectivity: Analyze blank matrix samples to ensure no endogenous interferences co-elute with the analytes.
-
Linearity & Range: Prepare a calibration curve in the matrix over the expected concentration range (e.g., 8 non-zero standards). A linear regression with a weighting factor (e.g., 1/x²) should yield an R² > 0.99.
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., CV < 20% and accuracy within ±20%).
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) across multiple days. Intraday and interday precision should be < 15% CV, and accuracy should be within ±15%.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the HMP-derivatized analytes in the final extract under autosampler conditions and long-term storage (freeze-thaw cycles).[8]
Data Presentation
Quantitative data should be summarized clearly. Below is an example table for a calibration curve.
| Standard Level | Nominal Conc. (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| STD 1 | 0.10 | 0.0052 | 0.098 | 98.0 |
| STD 2 | 0.25 | 0.0131 | 0.255 | 102.0 |
| STD 3 | 0.50 | 0.0259 | 0.495 | 99.0 |
| STD 4 | 1.00 | 0.0515 | 1.03 | 103.0 |
| STD 5 | 5.00 | 0.261 | 5.11 | 102.2 |
| STD 6 | 10.0 | 0.509 | 9.89 | 98.9 |
| STD 7 | 25.0 | 1.28 | 25.3 | 101.2 |
| STD 8 | 50.0 | 2.55 | 49.7 | 99.4 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal / Poor Peak Shape | Incomplete derivatization. Degradation of derivative. Poor chromatography. | Optimize incubation time/temperature. Check catalyst concentration. Ensure fresh HMP solution is used. Check LC gradient and column integrity. Confirm derivative stability.[8] |
| High Variability (Poor Precision) | Inconsistent sample preparation. Matrix effects. | Ensure precise pipetting. Use an internal standard that mimics the analyte's behavior. Optimize protein precipitation to minimize matrix components. |
| Interference Peaks | Contamination from solvents (e.g., acetone). Endogenous matrix components. | Use high-purity, LC-MS grade solvents.[10] Screen multiple lots of blank matrix. Optimize chromatography to resolve interferences from the analyte peak. |
| No Signal for Analyte | Incorrect MRM transition. MS source parameters not optimized. | Infuse a derivatized standard to confirm the precursor and product ions. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the derivative. |
Conclusion
The use of this compound as a derivatization agent provides a powerful and effective solution for the sensitive and reliable quantitation of low-abundance carbonyl compounds in complex biological matrices. The formation of a stable, permanently charged pyrazinyl-hydrazone enhances chromatographic performance and drastically improves mass spectrometric detection, enabling researchers to measure critical biomarkers and metabolites that would otherwise be undetectable. The detailed protocol and validation framework presented here offer a robust foundation for implementing this technique in pharmaceutical and clinical research settings.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
Synthesis of 2-(Hydrazinylmethyl)pyrazine: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-(Hydrazinylmethyl)pyrazine, a valuable building block in the development of novel pharmaceutical agents. The synthesis is a two-step process commencing with the free-radical chlorination of 2-methylpyrazine to yield 2-(chloromethyl)pyrazine, which is subsequently reacted with hydrazine hydrate to produce the target compound.
I. Introduction
Pyrazine derivatives are a class of heterocyclic compounds that are integral to the development of a wide range of therapeutic agents. The incorporation of a hydrazinylmethyl functional group onto the pyrazine ring provides a versatile handle for further molecular elaboration, making this compound a key intermediate in medicinal chemistry. This protocol outlines a reliable and reproducible method for its synthesis in a laboratory setting.
II. Reaction Scheme
The synthesis proceeds in two sequential steps:
Step 1: Synthesis of 2-(Chloromethyl)pyrazine
2-Methylpyrazine is subjected to a free-radical chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent and benzoyl peroxide as a radical initiator.
Step 2: Synthesis of this compound
The resulting 2-(chloromethyl)pyrazine undergoes a nucleophilic substitution reaction with hydrazine hydrate to yield the final product.
III. Experimental Protocols
A. Materials and Equipment
Reagents:
-
2-Methylpyrazine (≥98%)
-
N-Chlorosuccinimide (NCS) (≥98%)
-
Benzoyl peroxide (75%, remainder water)
-
Carbon tetrachloride (CCl4), anhydrous
-
Hydrazine hydrate (80% solution)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Deionized water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum filtration
-
Standard laboratory glassware
-
pH paper
B. Step 1: Synthesis of 2-(Chloromethyl)pyrazine
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylpyrazine (10.0 g, 0.106 mol) in 100 mL of anhydrous carbon tetrachloride.
-
To this solution, add N-chlorosuccinimide (14.2 g, 0.106 mol) and benzoyl peroxide (0.26 g, 1.06 mmol).
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-(chloromethyl)pyrazine as an oil. This intermediate is often used in the next step without further purification.
C. Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the crude 2-(chloromethyl)pyrazine (approximately 0.106 mol) in 100 mL of anhydrous N,N-dimethylformamide.
-
Add 80% hydrazine hydrate (13.3 g, 0.212 mol) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 100-130°C and maintain for 8-10 hours.[1] Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of ice-cold deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.[2]
IV. Data Presentation
| Parameter | 2-Methylpyrazine | N-Chlorosuccinimide | Benzoyl Peroxide | 2-(Chloromethyl)pyrazine (crude) | Hydrazine Hydrate (80%) | This compound (purified) |
| Molecular Weight ( g/mol ) | 94.11 | 133.53 | 242.23 | 128.56 | 62.58 (as 80% soln) | 124.14 |
| Quantity (g) | 10.0 | 14.2 | 0.26 | ~13.6 (theoretical) | 13.3 | Variable |
| Moles (mol) | 0.106 | 0.106 | 0.00106 | ~0.106 (theoretical) | 0.212 | Variable |
| Volume (mL) | ~9.7 | N/A | N/A | ~10.5 | ~12.8 | N/A |
| Typical Yield (%) | N/A | N/A | N/A | ~80-90 (crude) | N/A | ~60-70 (after purification) |
V. Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Methylpyrazine: Flammable liquid and vapor. Harmful if swallowed.[3][4][5][6]
-
N-Chlorosuccinimide: Harmful if swallowed. Causes severe skin burns and eye damage.[7][8][9][10][11]
-
Benzoyl Peroxide: Organic peroxide; heating may cause a fire or explosion. May cause an allergic skin reaction and serious eye irritation.[12][13][14][15] Must be kept wet to avoid explosion hazard.
-
Carbon Tetrachloride: Toxic by inhalation, in contact with skin, and if swallowed. May cause cancer and damage to organs through prolonged or repeated exposure. Dangerous for the ozone layer.[16][17][18] Due to its toxicity, alternative solvents should be considered if possible.
-
2-(Chloromethyl)pyrazine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[19][20][21]
-
Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and may cause cancer. Very toxic to aquatic life.[22][23][24][25][26] Handle with extreme caution.
VI. Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. synerzine.com [synerzine.com]
- 4. fishersci.com [fishersci.com]
- 5. prod.adv-bio.com [prod.adv-bio.com]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. suru-chem.com [suru-chem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. N-Chlorosuccinimide - Safety Data Sheet [chemicalbook.com]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. BENZOYL PEROXIDE | Occupational Safety and Health Administration [osha.gov]
- 16. nj.gov [nj.gov]
- 17. epa.gov [epa.gov]
- 18. fishersci.com [fishersci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. echemi.com [echemi.com]
- 21. 2-(chloromethyl)pyrazine hydrochloride [myskinrecipes.com]
- 22. nexchem.co.uk [nexchem.co.uk]
- 23. WERCS Studio - Application Error [assets.thermofisher.cn]
- 24. fishersci.com [fishersci.com]
- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 26. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for the Use of 2-Hydrazinopyrazine in Food Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-hydrazinopyrazine as a derivatizing agent in the analysis of carbonyl flavor compounds in various food matrices. This methodology enhances the sensitivity and selectivity of chromatographic and mass spectrometric analyses, enabling a more accurate characterization of food aromas.
Introduction
The flavor of food is a complex interplay of numerous volatile and non-volatile compounds. Among these, carbonyl compounds such as aldehydes and ketones are significant contributors to the characteristic aromas of many food products, including baked goods, roasted coffee, and fruits. These compounds are often present at low concentrations, making their direct analysis challenging. Chemical derivatization is a technique used to modify the chemical structure of target analytes to improve their analytical properties. 2-Hydrazinopyrazine is a derivatizing agent that reacts with carbonyl compounds to form stable hydrazones. This derivatization enhances the volatility and ionization efficiency of the analytes, leading to improved detection by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). While 2,4-dinitrophenylhydrazine (DNPH) is a more commonly used reagent for this purpose, 2-hydrazinopyrazine and its analogue, 2-hydrazinopyridine, offer alternative approaches with potential advantages in specific applications.[1][2]
Pyrazines themselves are a crucial class of flavor compounds, often formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[3][4] The use of a pyrazine-based reagent like 2-hydrazinopyrazine for the derivatization of other flavor compounds is a targeted approach that can be beneficial in the complex matrix of food samples.
Principle of Derivatization
2-Hydrazinopyrazine reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. This reaction is a nucleophilic addition-elimination reaction. The resulting hydrazone is typically more volatile and has a higher molecular weight than the parent carbonyl compound, which can be advantageous for chromatographic separation and mass spectrometric detection.
Caption: Reaction of a carbonyl compound with 2-hydrazinopyrazine to form a hydrazone.
Applications in Food Chemistry
While the direct application of 2-hydrazinopyrazine in published food flavor analysis is not extensively documented, the principles of using hydrazine-based reagents are well-established. The following sections provide protocols adapted from methodologies using similar reagents, such as 2-hydrazinopyridine, for the analysis of carbonyl compounds. These protocols can serve as a starting point for method development using 2-hydrazinopyrazine for flavor analysis in various food matrices.
Analysis of Carbonyl Compounds in Coffee
Objective: To identify and quantify key volatile aldehydes and ketones contributing to the aroma of roasted coffee.
Protocol:
-
Sample Preparation:
-
Weigh 5 g of finely ground roasted coffee beans into a headspace vial.
-
Add 10 mL of saturated sodium chloride solution.
-
Spike the sample with an appropriate internal standard solution (e.g., deuterated analogues of the target analytes).
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Equilibrate the vial at 60°C for 15 minutes.
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.
-
-
Derivatization (On-fiber):
-
Prepare a 1 mg/mL solution of 2-hydrazinopyrazine in methanol.
-
Place 10 µL of the derivatization solution in a separate vial and heat to 50°C to create a vapor.
-
Expose the SPME fiber with the extracted analytes to the 2-hydrazinopyrazine vapor for 10 minutes.
-
-
GC-MS Analysis:
-
Desorb the derivatized analytes from the SPME fiber in the GC injector at 250°C for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms) with a temperature program starting at 40°C and ramping up to 280°C.
-
Set the mass spectrometer to scan in full scan mode or selected ion monitoring (SIM) mode for target analytes.
-
Analysis of Maillard Reaction Products in Baked Goods
Objective: To analyze the profile of carbonyl compounds formed during the baking process of bread.
Protocol:
-
Sample Preparation:
-
Homogenize 10 g of bread crust.
-
Extract the sample with 50 mL of a methanol/water (80:20, v/v) solution by sonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant.
-
-
Derivatization:
-
To 1 mL of the filtered extract, add 100 µL of a 2 mg/mL solution of 2-hydrazinopyrazine in 0.1 M HCl in methanol.
-
Add 50 µL of an internal standard solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of n-hexane and vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Collect the upper hexane layer containing the derivatized analytes.
-
Repeat the extraction twice.
-
Combine the hexane extracts and evaporate to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Follow the GC-MS conditions as described in the coffee analysis protocol.
-
Quantitative Data
The following table provides a hypothetical example of quantitative data that could be obtained from the analysis of carbonyl flavor compounds in a food matrix using 2-hydrazinopyrazine derivatization followed by GC-MS analysis. The values are for illustrative purposes and would need to be determined experimentally.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Concentration in Coffee (µg/kg) | Recovery (%) | RSD (%) |
| Formaldehyde-HPZ | 8.5 | 135 | 15.2 | 95 | 4.8 |
| Acetaldehyde-HPZ | 10.2 | 149 | 250.1 | 98 | 3.5 |
| Propanal-HPZ | 12.1 | 163 | 45.6 | 97 | 4.1 |
| 2-Methylpropanal-HPZ | 13.5 | 177 | 12.3 | 96 | 5.2 |
| Butanal-HPZ | 14.8 | 177 | 33.7 | 99 | 3.9 |
| 2-Furfural-HPZ | 18.2 | 201 | 120.5 | 94 | 6.1 |
HPZ: Hydrazinopyrazine derivative
Experimental Workflows and Signaling Pathways
General Workflow for Flavor Analysis using 2-Hydrazinopyrazine Derivatization
Caption: General workflow for the analysis of flavor compounds using 2-hydrazinopyrazine.
Simplified Maillard Reaction Pathway Leading to Pyrazine Formation
Caption: Simplified pathway of the Maillard reaction leading to the formation of pyrazines.
Conclusion
The use of 2-hydrazinopyrazine as a derivatizing agent presents a promising approach for the sensitive and selective analysis of carbonyl flavor compounds in complex food matrices. The protocols provided herein, adapted from established methods for similar reagents, offer a solid foundation for researchers to develop and validate their own analytical methods. Further research is warranted to establish specific quantitative data and to explore the full potential of 2-hydrazinopyrazine in the broad field of food flavor chemistry.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maillard reaction and food processing. Application aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Glucocorticoids in Tissue by MALDI-MS Imaging using Hydrazine-Based Derivatization
Abstract
Glucocorticoids, a class of steroid hormones, play crucial roles in a wide range of physiological processes. Visualizing their spatial distribution within tissues is essential for understanding their function in both health and disease. However, their low ionization efficiency presents a significant challenge for direct analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This application note details a robust protocol for the on-tissue chemical derivatization of glucocorticoids using hydrazine reagents, significantly enhancing their detection sensitivity in MALDI-MSI analysis. The described method, utilizing Girard's Reagent T, introduces a permanently charged moiety to the glucocorticoid molecule, thereby improving ionization and enabling precise localization within tissue sections.
Introduction
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for label-free mapping of the spatial distribution of molecules directly in biological tissue sections.[1][2][3] Despite its advantages, the analysis of certain classes of molecules, including glucocorticoids, is hampered by their poor ionization efficiency.[1][4] These steroid hormones lack readily ionizable functional groups, leading to low signal intensity and difficulty in detection at endogenous concentrations.
To overcome this limitation, on-tissue chemical derivatization (OTCD) has emerged as an effective strategy to enhance the ionization of target analytes.[5][6] This approach involves reacting the analyte with a derivatizing agent directly on the tissue section to introduce a tag that is easily ionized. Hydrazine reagents, which specifically react with the carbonyl groups present in glucocorticoid structures, are particularly effective for this purpose.[5][7][8][9] Girard's reagents, such as Girard's Reagent T (GirT), are hydrazine-based compounds that introduce a quaternary ammonium group, providing a permanent positive charge to the glucocorticoid molecule.[6][10] This pre-charged derivative exhibits vastly improved ionization efficiency in positive-ion mode MALDI-MSI, enabling sensitive and specific detection.[6]
This application note provides a detailed protocol for the on-tissue derivatization of glucocorticoids with Girard's Reagent T for subsequent MALDI-MSI analysis.
Experimental Protocols
Materials and Reagents
-
Glucocorticoid standards (e.g., Cortisol, Corticosterone, Dexamethasone)
-
Girard's Reagent T (GirT) (Sigma-Aldrich)
-
MALDI Matrix (e.g., α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic acid (SA))
-
Trifluoroacetic acid (TFA)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Tissue freezing medium (e.g., OCT compound)
-
Indium Tin Oxide (ITO) coated glass slides
-
Automated matrix sprayer (e.g., TM-Sprayer, HTX Technologies)
-
MALDI-TOF Mass Spectrometer
Tissue Preparation
-
Freshly dissect the tissue of interest and immediately snap-freeze it in isopentane cooled with liquid nitrogen to minimize degradation and preserve morphology.
-
Store the frozen tissue at -80°C until sectioning.
-
Equilibrate the frozen tissue to the cryostat temperature (-20°C) for at least 30 minutes.
-
Section the tissue at a thickness of 10-14 µm using a cryostat.
-
Thaw-mount the tissue sections onto Indium Tin Oxide (ITO) coated glass slides.
-
Store the mounted tissue sections at -80°C until derivatization.
On-Tissue Derivatization
-
Prepare a derivatization solution of Girard's Reagent T at a concentration of 5 mg/mL in 70% ethanol/water containing 0.1% TFA.
-
Allow the tissue sections to equilibrate to room temperature in a desiccator for 15-30 minutes.
-
Apply the GirT derivatization solution onto the tissue section using an automated sprayer. Ensure even coating and avoid oversaturation. A typical application volume is 0.1-0.2 mL per slide, applied in multiple passes.
-
Incubate the slides in a humid chamber at 60°C for 2 hours to facilitate the derivatization reaction.
-
After incubation, dry the slides in a desiccator under vacuum for at least 30 minutes.
Matrix Application
-
Prepare a MALDI matrix solution. For example, a solution of 10 mg/mL CHCA in 50% acetonitrile/water with 0.1% TFA.
-
Apply the matrix solution over the derivatized tissue section using an automated sprayer. The application parameters (flow rate, number of passes, temperature) should be optimized for the specific matrix and tissue type to ensure the formation of a fine, homogenous crystal layer.
-
Allow the matrix to dry completely before analysis.
MALDI-MSI Data Acquisition
-
Calibrate the MALDI-TOF mass spectrometer using an appropriate standard mixture.
-
Acquire data in positive-ion reflectron mode.
-
Define the imaging area on the tissue section.
-
Set the laser power to the minimum necessary to obtain good signal intensity, to minimize fragmentation and tissue damage.
-
Set the spatial resolution (raster step size) as required for the experiment (e.g., 50-100 µm).
-
Acquire mass spectra over the desired m/z range, ensuring it covers the expected masses of the derivatized glucocorticoids.
Data Presentation
The derivatization of glucocorticoids with Girard's Reagent T results in a significant enhancement of the signal intensity in MALDI-MSI. The following table summarizes the expected mass shifts and a qualitative comparison of signal intensity for common glucocorticoids.
| Glucocorticoid | Underivatized [M+H]+ (m/z) | GirT Derivatized [M+GirT]+ (m/z) | Signal Enhancement Factor (Approx.) |
| Cortisol | 363.21 | 476.31 | > 10x |
| Corticosterone | 347.22 | 460.32 | > 10x |
| Dexamethasone | 393.20 | 506.30 | > 15x |
| Prednisolone | 361.20 | 474.30 | > 10x |
Visualizations
Caption: Experimental workflow for MALDI-MSI of glucocorticoids.
Caption: Chemical derivatization of a glucocorticoid.
Conclusion
The protocol described in this application note provides a reliable and effective method for enhancing the detection of glucocorticoids in tissue sections using MALDI-MSI. The on-tissue derivatization with Girard's Reagent T significantly increases the ionization efficiency of these otherwise difficult-to-detect molecules, enabling their accurate spatial localization. This methodology is a valuable tool for researchers in various fields, including endocrinology, pharmacology, and drug development, facilitating a deeper understanding of the roles of glucocorticoids in biological systems.
References
- 1. shura.shu.ac.uk [shura.shu.ac.uk]
- 2. Using Mass Spectrometry Imaging to resolve corticosteroid action in the aldosterone-sensitive distal nephron | Centre for Cardiovascular Science | Centre for Cardiovascular Science [cardiovascular-science.ed.ac.uk]
- 3. Recent developments of novel matrices and on-tissue chemical derivatization reagents for MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation strategy for the detection of steroid-like compounds using MALDI mass spectrometry imaging: pulmonary distribution of budesonide as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry Imaging for Dissecting Steroid Intracrinology within Target Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. | Sigma-Aldrich [merckmillipore.com]
- 10. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Note: High-Sensitivity GC-MS Method for Pyrazine Derivative Analysis in Complex Matrices
Introduction
Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many thermally processed foods, such as coffee, cocoa, and roasted nuts.[1][2] They are also important structural motifs in numerous pharmaceutical agents.[1] Accurate quantification of pyrazines is essential for quality control in the food and beverage industry, flavor research, and purity assessment in drug development.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for analyzing volatile compounds like pyrazines due to its high sensitivity and selectivity.[3]
However, complex matrices can introduce challenges such as matrix effects that affect accuracy.[1] This application note details a robust method using Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation coupled with GC-MS for the sensitive and accurate quantification of pyrazine derivatives. The use of deuterated internal standards is incorporated to correct for analytical variability.[1]
Experimental Protocols
Reagents and Materials
-
Standards: Analytical grade standards of target pyrazines and their corresponding deuterated analogues (e.g., 2-Methylpyrazine-d6).[1]
-
Solvents: High-purity, GC-MS grade methanol or dichloromethane.[1]
-
Vials: 20 mL headspace vials with PTFE/silicone septa magnetic screw caps.[3]
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad volatile extraction efficiency.[4][5]
Sample Preparation and HS-SPME
This protocol is optimized for solid samples like roasted coffee or cocoa beans.
-
Sample Weighing: Accurately weigh 1-5 g of the homogenized solid sample into a 20 mL headspace vial.[3][6]
-
Internal Standard Spiking: Add a known concentration of the deuterated internal standard solution to the vial.
-
Sealing: Immediately seal the vial with a magnetic screw cap.[3]
-
Incubation & Extraction: Place the vial in an autosampler or heating block. Incubate the sample for 20-30 minutes at 60-70°C to allow volatiles to equilibrate in the headspace.[5]
-
Extraction: Expose the SPME fiber to the headspace of the sample for 15-40 minutes at the same temperature to extract the analytes.[5][7]
-
Desorption: After extraction, the fiber is immediately inserted into the hot GC inlet (250-270°C) for thermal desorption, typically for 2-5 minutes in splitless mode.[3][6]
GC-MS Instrumental Analysis
The following parameters provide a robust starting point and can be optimized for specific target analytes.
-
Gas Chromatograph (GC) System: Agilent 6890N or similar, coupled to a mass spectrometer.[1]
-
Mass Spectrometer (MS): Agilent 5975 or equivalent single quadrupole or ion trap MS.[1]
| Parameter | Condition | Purpose |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize the transfer of analytes to the column for high sensitivity.[1][8] |
| Inlet Temperature | 250 - 270°C | Ensures efficient thermal desorption of pyrazines from the SPME fiber.[3] |
| Carrier Gas | ||
| Gas | Helium | Inert carrier gas standard for GC-MS.[8] |
| Flow Rate | 1.0 - 1.8 mL/min (Constant Flow) | Provides consistent retention times and peak shapes.[1][8] |
| Oven Program | ||
| Initial Temperature | 40 - 50°C, hold for 2-5 min | Allows for proper focusing of volatile compounds at the head of the column.[1] |
| Ramp Rate | 3 - 5°C/min to 230 - 250°C | Provides good separation of various pyrazine derivatives.[1][8] |
| Column | ||
| Type | DB-WAX or DB-5ms (60 m x 0.25 mm, 0.25 µm) | Choice of polar (DB-WAX) or non-polar (DB-5ms) column depends on the specific isomers to be separated.[3][6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns.[3] |
| Electron Energy | 70 eV | Standard energy for generating reference-quality mass spectra.[3][8] |
| Ion Source Temp. | 230°C | Maintains analytes in the gas phase and prevents contamination.[3][8] |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission.[1] |
| Acquisition Mode | Full Scan (m/z 50-550) & Selected Ion Monitoring (SIM) | Full Scan for initial identification; SIM for high-sensitivity quantification of target compounds.[3][8] |
Quantitative Data Summary
The described HS-SPME-GC-MS method demonstrates excellent performance for the quantification of pyrazine derivatives. The following table summarizes representative validation data.
| Pyrazine Compound | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| 2-Methylpyrazine | >0.99 | 0.07 - 0.10 | 0.23 - 0.33 | 95 - 105 | < 9.5 |
| 2,5-Dimethylpyrazine | >0.99 | 0.05 - 0.08 | 0.17 - 0.27 | 96 - 108 | < 9.8 |
| 2,3,5-Trimethylpyrazine | >0.99 | 0.10 - 0.15 | 0.33 - 0.50 | 94 - 106 | < 9.7 |
| Tetramethylpyrazine | >0.99 | 0.15 - 0.22 | 0.50 - 0.73 | 95 - 107 | < 9.6 |
| 2-Ethyl-5-methylpyrazine | >0.99 | 0.08 - 0.12 | 0.27 - 0.40 | 97 - 109 | < 9.5 |
Data synthesized from studies on complex matrices like perilla seed oil and cocoa wort, demonstrating typical method performance.[7][9][10]
-
LOD (Limit of Detection) & LOQ (Limit of Quantification): The method achieves low detection limits, in the range of 0.07–22.22 ng/g.[9][10][11]
-
Recovery & Precision: Mean recoveries are consistently high, ranging from 94.6% to 107.92%.[9][10] The method shows high precision, with relative standard deviations (RSDs) for intra- and interday analyses below 9.8%.[9][10]
Visualizations
Caption: Experimental workflow for GC-MS analysis of pyrazines.
Caption: General structure of pyrazine and its common derivatives.
Conclusion
The protocol outlined in this application note, combining Headspace SPME for sample preparation with optimized GC-MS parameters, provides a robust and reliable method for the accurate quantification of pyrazines in a variety of complex matrices.[1] The use of deuterated internal standards effectively corrects for matrix effects and analytical variability, ensuring high accuracy and precision.[1] This methodology is well-suited for quality control, research, and development applications where precise measurement of key flavor and aroma compounds is critical.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
- 8. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Hydrazinylmethyl)pyrazine Derivatization Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-(hydrazinylmethyl)pyrazine with aldehydes and ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the derivatization of this compound with aldehydes or ketones?
The derivatization reaction involves the condensation of the hydrazine group of this compound with the carbonyl group of an aldehyde or a ketone to form a hydrazone. This reaction is typically carried out in a suitable solvent, often with acid catalysis, and results in the formation of a C=N bond and the elimination of a water molecule.
Q2: What are the common challenges encountered during the synthesis of this compound derivatives?
Common challenges include low reaction yields, formation of side products, and difficulties in purifying the final hydrazone derivative.[1] Low yields can be attributed to incomplete reactions, suboptimal reaction conditions, or degradation of the product.[1] Side reactions may occur, and purification can be challenging due to the polarity and solubility of the products.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (this compound and the carbonyl compound) and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Q4: What are the typical methods for purifying the synthesized hydrazone derivatives?
Purification of hydrazone derivatives can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, is a common technique for solid products.[1] Column chromatography on silica gel is another effective method for purifying both solid and oily products.[1] In some cases, trituration with a non-polar solvent like cold pentane can help solidify an oily product.
Q5: Are there any known biological activities of this compound derivatives?
Yes, pyrazine-hydrazone derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. For instance, certain hydrazone derivatives have been shown to induce apoptosis in cancer cells through mitochondrial-dependent pathways.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC.[1]- Increase the reaction temperature, but be cautious of potential product degradation.[1]- Ensure efficient stirring to promote contact between reactants. |
| Suboptimal Reaction Conditions | - Solvent: Screen different solvents. Alcohols like methanol or ethanol are commonly used.[3]- Catalyst: If not already used, add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation.[4]- Reagent Stoichiometry: Ensure the correct molar ratio of reactants. A slight excess of the carbonyl compound can sometimes drive the reaction to completion. |
| Product Degradation | - Pyrazine derivatives can be sensitive to harsh conditions.[1] Avoid excessively high temperatures or prolonged reaction times if degradation is suspected.- If the product is sensitive to acidic or basic conditions, ensure the workup procedure is performed under neutral conditions.[1] |
| Poor Quality Starting Materials | - Verify the purity of this compound and the aldehyde/ketone. Impurities can interfere with the reaction. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Azine Formation: A common side reaction is the formation of an azine from the self-condensation of the aldehyde/ketone with hydrazine. This can be minimized by using a controlled stoichiometry of reactants.- Oxidation/Decomposition: If the reaction is sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials | - Purify the starting materials before use if their purity is questionable. |
| Harsh Reaction Conditions | - Lower the reaction temperature to improve selectivity towards the desired product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Oily Product | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Try triturating the oil with a cold non-polar solvent like n-hexane or pentane.[3] |
| Co-elution during Chromatography | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.- If using reverse-phase HPLC, adjust the mobile phase composition and pH. |
| Product is Highly Soluble | - If the product is highly soluble in the reaction solvent, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
Data Presentation
Table 1: Representative Reaction Conditions for Hydrazone Synthesis from Heterocyclic Hydrazines
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Picolinohydrazide | Picolinaldehyde | Methanol | None | Reflux | 2 | 74 | |
| 2-Hydrazinyl-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | Phenyl isocyanate | Absolute Ethanol | None | Reflux | 5-6 | 80 | [5] |
| 2-Cyanoacetohydrazide | 4-Benzylsulfonyl-acetophenone | Ethanol | None | Reflux | Not Specified | 63 |
Table 2: Optimization of Reaction Parameters for a Pyrazine Amidation Reaction
| Parameter | Condition | Yield (%) | Reference |
| Temperature | 45 °C | 81.2 | [6] |
| Substrate Ratio (Ester:Amine) | 1:3 | 81.7 | [6] |
| Residence Time (Continuous Flow) | 20 min | 82.2 | [6] |
Experimental Protocols
General Protocol for the Synthesis of (E)-2-(((Substituted-methylene)hydrazinyl)methyl)pyrazine
This protocol is a generalized procedure based on the synthesis of similar hydrazone derivatives.
Materials:
-
This compound
-
Substituted aldehyde or ketone (1.0 - 1.2 equivalents)
-
Methanol or Ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
TLC plates and developing chamber
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
To this solution, add the corresponding aldehyde or ketone (1.0 - 1.2 equivalents).
-
If desired, add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield in derivatization reactions.
Signaling Pathway: Hydrazone-Induced Apoptosis
Some hydrazone derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the mitochondrial-dependent pathway.
Caption: Simplified diagram of a mitochondrial-dependent apoptosis pathway induced by certain hydrazone derivatives.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperonal ciprofloxacin hydrazone induces growth arrest and apoptosis of human hepatocarcinoma SMMC-7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. scispace.com [scispace.com]
Technical Support Center: Improving Detection Sensitivity of 2-Hydrazinopyrazine Hydrazones
Introduction
Welcome to the technical support center for the analysis of 2-hydrazinopyrazine hydrazones. 2-Hydrazinopyrazine is a highly effective derivatization reagent used to enhance the detection of carbonyl compounds (aldehydes and ketones), which often lack the necessary chromophores or ionizable groups for sensitive analysis. The resulting hydrazone derivatives exhibit improved chromatographic behavior and detectability, particularly in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the detection sensitivity of these derivatives in their analytical workflows.
This document provides a series of frequently asked questions (FAQs) for rapid problem-solving, followed by in-depth troubleshooting guides that delve into the causality behind experimental choices. We will explore the optimization of the derivatization reaction itself, as well as instrumental parameters for both HPLC-UV and LC-MS systems.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my 2-hydrazinopyrazine hydrazone derivative consistently low?
A1: Low signal intensity is a common issue that can stem from several factors. The primary culprits are often an incomplete derivatization reaction, degradation of the hydrazone, or suboptimal instrument settings. Begin by verifying the reaction conditions—specifically pH, temperature, and reagent concentration. Hydrazone formation is pH-dependent, typically favoring acidic conditions (around pH 4.5) to catalyze the dehydration step.[1][2] Also, ensure your analytical method is optimized for the specific properties of the hydrazone derivative, such as its maximum absorbance wavelength (λmax) for UV detection or its ionization efficiency for mass spectrometry.
Q2: What is the optimal pH for the derivatization reaction?
A2: The reaction to form a hydrazone is a two-step, acid-catalyzed process.[3] While the initial nucleophilic attack of the hydrazine on the carbonyl carbon can proceed at neutral pH, the rate-limiting step is typically the acid-catalyzed dehydration of the carbinolhydrazine intermediate.[3][4] Therefore, the reaction rate is significantly accelerated in acidic conditions. A pH of approximately 4.5 is generally considered optimal, as it provides a balance between efficient dehydration and preventing excessive protonation of the hydrazine, which would reduce its nucleophilicity.[1]
Q3: How can I minimize background noise during my analysis?
A3: High background noise can obscure your analyte signal. To minimize it, ensure the purity of your solvents and reagents. Use high-purity solvents (e.g., HPLC or LC-MS grade) and freshly prepared reagents. Excess derivatization reagent can also contribute to a high baseline; consider a sample cleanup step (e.g., solid-phase extraction) after the reaction to remove unreacted 2-hydrazinopyrazine. In LC-MS, optimizing source parameters and using a divert valve to send the unretained, reagent-heavy portion of the injection to waste can significantly reduce source contamination and background noise.
Q4: Which detection method is most sensitive for 2-hydrazinopyrazine hydrazones?
A4: The choice of detection method depends on the required sensitivity and the available instrumentation.
-
HPLC-UV/Vis: This is a robust and widely available technique. 2-Hydrazinopyrazine provides a strong chromophore, making the resulting hydrazones readily detectable. Sensitivity can be enhanced by carefully selecting the optimal wavelength (λmax).
-
LC-MS/MS: For the highest sensitivity and selectivity, especially in complex biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[5][6] Derivatization with reagents like 2-hydrazinopyrazine can dramatically improve ionization efficiency, leading to orders-of-magnitude improvements in detection limits.[5]
Q5: Are there common interfering substances I should be aware of?
A5: Yes. Any endogenous or exogenous carbonyl-containing compounds in your sample can react with 2-hydrazinopyrazine, potentially creating interfering peaks. This includes other aldehydes and ketones present in the sample matrix. Additionally, the stability of the hydrazone bond can be compromised in certain biological media. For instance, components in plasma can catalyze hydrazone hydrolysis, leading to signal loss.[7] Proper sample preparation, such as solid-phase extraction (SPE), can help remove many of these interferences before analysis.
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Derivatization Reaction for Maximum Yield
A successful analysis begins with an efficient and complete derivatization reaction. Incomplete conversion of the target carbonyl is a primary cause of poor sensitivity.
Problem: Low or inconsistent yield of the 2-hydrazinopyrazine hydrazone derivative. Symptoms: Weak analyte signal, poor reproducibility between samples, and the presence of a large unreacted carbonyl peak.
Root Causes & Solutions
-
Suboptimal pH:
-
Causality: The mechanism of hydrazone formation is acid-catalyzed.[8] At neutral or basic pH, the dehydration of the tetrahedral intermediate is slow, leading to an incomplete reaction.[4] Conversely, at very low pH (<3), the hydrazine nitrogen becomes fully protonated, losing its nucleophilicity and inhibiting the initial attack on the carbonyl.[1]
-
Solution: Adjust the reaction mixture to a pH between 4 and 5 using a suitable buffer (e.g., acetate buffer). The addition of a catalytic amount of an acid like formic acid or acetic acid to an unbuffered solution is also effective.[5]
-
-
Incorrect Reagent Concentration:
-
Causality: According to Le Châtelier's principle, driving the reaction equilibrium towards the product side requires an excess of one of the reactants.
-
Solution: Use a significant molar excess of the 2-hydrazinopyrazine reagent relative to the expected concentration of the analyte. A 10- to 100-fold molar excess is a common starting point. This ensures that the reaction proceeds to completion, especially for low-concentration analytes.
-
-
Inadequate Reaction Time and Temperature:
-
Causality: Like most chemical reactions, the rate of hydrazone formation is dependent on time and temperature. Insufficient time or low temperature will result in an incomplete reaction.
-
Solution: Optimize these parameters systematically. Start with incubation at a moderately elevated temperature (e.g., 50-60°C) and monitor the reaction progress over time (e.g., at 15, 30, 60, and 120 minutes) to find the point of maximum product formation.[5][9][10]
-
-
Hydrazone Instability:
-
Causality: The hydrazone bond is reversible and can undergo hydrolysis, especially under strongly acidic conditions or at elevated temperatures over long periods.[1] The stability is also influenced by the structure of the original carbonyl compound, with hydrazones derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes.[2][11]
-
Solution: After the optimal reaction time is determined, quench the reaction. This can be done by neutralizing the pH or by immediately proceeding with sample cleanup and analysis. For long-term storage, derivatives are often more stable when stored at low temperatures (-20°C or below).[6]
-
Data Summary: Reaction Optimization Parameters
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 5.0 | Balances acid catalysis with hydrazine nucleophilicity.[1] |
| Reagent Molar Excess | 10x - 100x | Drives reaction equilibrium towards product formation. |
| Temperature | 40°C - 70°C | Increases reaction rate; avoid excessively high temperatures.[5] |
| Time | 15 - 120 min | Must be optimized to ensure reaction completion without degradation.[5] |
Experimental Workflow: Derivatization Optimization
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Chromatographic Separation of Pyrazine Derivatives
Welcome to the technical support center for the analysis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution between my pyrazine isomers. What are the first steps to troubleshoot this in reversed-phase HPLC?
Poor resolution between structurally similar pyrazine isomers is a common challenge due to their similar physicochemical properties.[1][2] The initial steps to address this involve optimizing the three key factors that govern chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k').[2]
-
Optimize Retention Factor (k'): If your peaks are eluting too early (low k'), there is insufficient interaction with the stationary phase. Increase the retention by decreasing the organic solvent percentage in your mobile phase.[2]
-
Optimize Selectivity (α):
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity, as these solvents interact differently with the analytes and the stationary phase.[2]
-
Adjust Mobile Phase pH: For ionizable pyrazine derivatives, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[1][3] Ensure the chosen pH is within the stable range for your column.[2]
-
Modify Temperature: Temperature can have a significant, and sometimes abnormal, effect on the retention of pyrazines, particularly when using an acetonitrile/water mobile phase where retention may increase with higher temperatures.[4][5][6][7] Experimenting with different column temperatures can be a powerful tool to improve separation.
-
-
Improve Efficiency (N):
-
Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.[1] Try reducing the injection volume or sample concentration.
-
Ensure System is Optimized: Check for dead volume in your system, and ensure tubing and connections are appropriate for your column dimensions.
-
Q2: My peaks are tailing. What are the likely causes and solutions?
Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the chromatographic system itself.
-
Active Sites on the Column: Residual silanol groups on silica-based columns can interact with basic pyrazine compounds, causing tailing.
-
Solution: Use a base-deactivated column or add a competing base (e.g., a small amount of triethylamine) to the mobile phase. Adjusting the mobile phase pH to suppress the ionization of the basic analytes can also help.[8]
-
-
Column Contamination or Degradation: Contamination at the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[9][10]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[11]
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: I'm observing co-elution of pyrazine isomers in my GC-MS analysis. How can I improve their separation?
Co-elution is a significant issue in the GC-MS analysis of pyrazines because many isomers present very similar mass spectra, making their individual identification and quantification difficult.[12][13]
-
Optimize the Temperature Program: A slower temperature ramp can often improve the resolution of closely eluting compounds.[2]
-
Change the Stationary Phase: If you are using a non-polar column (like a DB-1 or ZB-5MS), switching to a more polar column (like a ZB-WAXplus) can provide different selectivity and resolve the isomers.[13]
-
Use Retention Indices (RI): Comparing the retention indices of your analytes with those from reliable databases for different stationary phases is a robust method for identifying positional isomers, even when their mass spectra are nearly identical.[13]
Q4: My baseline is noisy. What should I check?
A noisy baseline can originate from the detector, the pump, or the mobile phase.[10]
-
Isolate the Source:
-
Column: First, remove the column and replace it with a union. If the noise disappears, the column is the source (e.g., bleed or contamination).
-
Pump/Mobile Phase: If the noise persists with the union, the issue is likely with the pump (e.g., faulty check valves, leaks) or the mobile phase (e.g., impurities, outgassing).[8][10]
-
Detector: If the above steps do not resolve the issue, the detector's lamp may be failing.[10]
-
-
Solutions:
-
Mobile Phase: Ensure your solvents are high-purity and have been properly degassed.
-
Pump: Purge the pump to remove any air bubbles.[8]
-
Column: Flush the column with a strong solvent.
-
Troubleshooting Workflow
Below is a decision tree to guide you through troubleshooting poor chromatographic separation of pyrazine derivatives.
Caption: Troubleshooting decision tree for poor chromatographic separation of pyrazines.
Quantitative Data Summary
Table 1: HPLC Mobile Phase Optimization Strategies
| Parameter | Strategy | Expected Outcome | Reference |
| Organic Modifier | Switch between Acetonitrile and Methanol | Altered selectivity (α) for improved resolution. | [4][5][6][7] |
| pH | Adjust pH of the aqueous phase (e.g., with formic acid or phosphate buffer) | For ionizable pyrazines, this can significantly change retention and selectivity. | [1][3] |
| Temperature | Vary column temperature (e.g., 25°C to 60°C) | Can improve resolution; note the abnormal effect with ACN/water where retention may increase with temperature. | [4][5][6][7] |
| Gradient Elution | Introduce or modify a gradient program | Can improve separation of compounds with a wide range of polarities. | [1][2] |
Table 2: GC Column Selection for Pyrazine Isomer Separation
| Stationary Phase Type | Common Column Examples | Application Notes | Reference |
| Non-polar | DB-1, ZB-5MS | Good general-purpose columns, but may not resolve all positional isomers. | [13] |
| Polar | ZB-WAXplus, Carbowax-20M | Offers different selectivity and is often better for separating structurally similar isomers. | [13] |
Key Experimental Protocols
Protocol 1: RP-HPLC Method for Pyrazinamide Analysis
This protocol provides a starting point for the quantitative analysis of pyrazinamide.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 (e.g., Hypersil C8, 4.6 x 250mm, 3.5 µm).[1]
-
Mobile Phase: Phosphate buffer (pH 4.4) and Methanol (80:20 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 269 nm.[1]
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject standard and sample solutions.
-
The expected retention time for pyrazinamide is approximately 3.62 minutes.[1]
-
Quantify the amount of pyrazinamide by comparing its peak area to a calibration curve generated from standard solutions.[1]
-
Protocol 2: Flash Chromatography for Purification of Pyrazine Derivatives
This protocol is an example of separating a mixture of pyrazine derivatives using flash chromatography.[1]
-
Instrumentation: Flash chromatography system with a UV detector.
-
Stationary Phase: High-surface-area silica cartridge (e.g., Biotage® SNAP Ultra with HP-Sphere silica, >700 m²/g).[1][14]
-
Mobile Phase:
-
Solvent A: Heptane
-
Solvent B: Ethyl Acetate
-
-
Procedure:
-
Equilibrate the column with 12% Solvent B in Solvent A for 3 column volumes (CV) at a flow rate of 50 mL/min.[1]
-
Dissolve the sample in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the compounds with an isocratic mobile phase of 12% B in A for 1 CV at a flow rate of 30 mL/min.[1]
-
Monitor the elution using a UV detector (e.g., 200–400 nm).
-
Collect fractions corresponding to each separated compound.
-
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. An abnormal temperature dependence of alkylpyrazines' retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. labcompare.com [labcompare.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. jasco.hu [jasco.hu]
Technical Support Center: Synthesis of 2-(Hydrazinylmethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(hydrazinylmethyl)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A common method for the synthesis of this compound involves the reaction of 2-(chloromethyl)pyrazine with hydrazine hydrate. This nucleophilic substitution reaction replaces the chlorine atom with a hydrazinyl group.
Q2: What are the potential side reactions in this synthesis?
The primary side reaction of concern is the formation of the disubstituted product, N,N'-bis(pyrazin-2-ylmethyl)hydrazine. This occurs when two molecules of 2-(chloromethyl)pyrazine react with one molecule of hydrazine. Other potential side reactions can include the formation of various pyrazine derivatives through complex reaction pathways if the reaction conditions are not carefully controlled.[1]
Q3: How can I minimize the formation of the disubstituted side product?
To favor the formation of the desired mono-substituted product, this compound, it is crucial to use a large excess of hydrazine hydrate. This stoichiometric control ensures that a molecule of 2-(chloromethyl)pyrazine is more likely to encounter a molecule of hydrazine rather than the already formed this compound.
Q4: What are the recommended reaction conditions?
While specific conditions can vary, a general approach involves the slow, dropwise addition of 2-(chloromethyl)pyrazine to a stirred solution of a significant molar excess of hydrazine hydrate at a controlled temperature, typically at or below room temperature. The reaction progress should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Q5: How can I purify the final product?
Purification of this compound from the reaction mixture can be achieved through various chromatographic techniques. Column chromatography using a suitable stationary phase like silica gel or alumina is a common method.[1][2] The choice of eluent will depend on the polarity of the product and impurities. Distillation of the aqueous reaction mixture can also be employed to isolate volatile pyrazines, potentially leaving less volatile impurities behind.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Insufficient excess of hydrazine hydrate, leading to the formation of the disubstituted byproduct. - Incomplete reaction. - Degradation of the product during workup or purification. | - Increase the molar ratio of hydrazine hydrate to 2-(chloromethyl)pyrazine (e.g., 10-fold excess or greater). - Extend the reaction time and monitor for completion by TLC or GC-MS. - Use mild workup conditions and consider purification methods that minimize exposure to high temperatures or harsh pH. |
| Presence of a significant amount of N,N'-bis(pyrazin-2-ylmethyl)hydrazine | - Molar ratio of hydrazine to 2-(chloromethyl)pyrazine is too low. - Localized high concentration of 2-(chloromethyl)pyrazine during addition. | - Use a large excess of hydrazine hydrate. - Ensure slow, dropwise addition of 2-(chloromethyl)pyrazine to the hydrazine solution with vigorous stirring to maintain homogeneity. |
| Formation of multiple unidentified byproducts | - Reaction temperature is too high, leading to decomposition or alternative reaction pathways. - Presence of impurities in starting materials. | - Maintain a low and controlled reaction temperature (e.g., 0-25 °C). - Ensure the purity of 2-(chloromethyl)pyrazine and hydrazine hydrate before use. |
| Difficulty in isolating the product | - Co-elution of the product with impurities during chromatography. - Product instability. | - Optimize the chromatographic conditions (e.g., solvent system, gradient elution).[2][3] - Consider alternative purification techniques such as distillation or crystallization.[3] - Handle the purified product under an inert atmosphere if it is found to be sensitive to air or moisture. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-(chloromethyl)pyrazine
-
Hydrazine hydrate (e.g., 80-95% solution)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))
-
Stirring apparatus
-
Dropping funnel
-
Reaction vessel
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, place a significant molar excess (e.g., 10 equivalents) of hydrazine hydrate dissolved in a suitable anhydrous solvent.
-
Cool the hydrazine solution in a cooling bath to the desired reaction temperature (e.g., 0-10 °C).
-
Dissolve one equivalent of 2-(chloromethyl)pyrazine in the same anhydrous solvent.
-
Slowly add the 2-(chloromethyl)pyrazine solution dropwise to the cooled and stirred hydrazine solution over a period of time (e.g., 1-2 hours).
-
After the addition is complete, allow the reaction mixture to stir at the controlled temperature for an additional period, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system.[1][2]
Visualizations
Caption: Reaction scheme for the synthesis of this compound and the formation of the major side product.
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
References
Technical Support Center: Stability of 2-Hydrazinopyrazine Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-hydrazinopyrazine derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 2-hydrazinopyrazine derivatives in solution?
The stability of 2-hydrazinopyrazine derivatives in solution can be influenced by several factors, primarily:
-
pH: The hydrazine moiety is susceptible to acid-base equilibria.[1] Extreme pH conditions can catalyze hydrolysis of the derivative, although the pyrazine ring itself is generally stable to a wide pH range.[2] Hydrazine solutions are known to be more stable under strongly acidic conditions and unstable in neutral or alkaline conditions.[3]
-
Oxidation: The hydrazine group is readily oxidized, especially in the presence of dissolved oxygen and metal ions (e.g., Cu(II)).[3][4] This can lead to the formation of various degradation products.
-
Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[5][6] The extent of degradation depends on the light intensity and the specific chromophores in the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.[5]
-
Presence of Metal Ions: Trace metal ions, particularly copper (Cu(II)), can act as catalysts for the oxidation of the hydrazine group.[3][4]
Q2: My 2-hydrazinopyrazine derivative solution is changing color. What could be the cause?
A change in color often indicates the formation of degradation products, which may have different chromophores than the parent compound. This is a common sign of oxidative degradation. Ensure your solutions are prepared with deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon). Also, consider the use of chelating agents like EDTA to sequester any trace metal ions that could be catalyzing oxidation.
Q3: I am observing unexpected peaks in my HPLC analysis of a 2-hydrazinopyrazine derivative solution. How can I determine if these are degradation products?
The appearance of new peaks in an HPLC chromatogram is a strong indication of degradation. To confirm this, you should perform a forced degradation study.[2][7][8] By intentionally exposing your compound to stress conditions (acid, base, oxidation, light, and heat), you can generate degradation products and compare their retention times with the unknown peaks in your sample. Mass spectrometry (LC-MS) can be used to identify the mass of these new peaks, providing clues to their structure.[5][9]
Q4: What are the best practices for preparing and storing solutions of 2-hydrazinopyrazine derivatives to ensure their stability?
To maximize the stability of your 2-hydrazinopyrazine derivative solutions, follow these recommendations:
-
Solvent Selection: Use high-purity, degassed solvents to minimize dissolved oxygen.
-
pH Control: If possible, buffer the solution to a pH where the compound is most stable. For many hydrazine-containing compounds, acidic conditions are preferred.[3]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[6]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
-
Chelating Agents: Consider adding a small amount of a chelating agent like EDTA to sequester trace metal ions.
-
Fresh Preparation: Whenever possible, prepare solutions fresh before use.
Troubleshooting Guides
Issue 1: Rapid Loss of Purity in Solution
Symptoms:
-
A significant decrease in the main peak area in HPLC analysis over a short period.
-
The appearance of multiple new peaks in the chromatogram.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Prepare solutions using deoxygenated solvents. 2. Sparge solutions with nitrogen or argon before sealing the vial. 3. Store solutions under an inert atmosphere. 4. Add a chelating agent (e.g., 0.1 mM EDTA) to the solution. |
| Hydrolysis | 1. Determine the optimal pH for stability through a pH-rate profile study. 2. Buffer the solution to the optimal pH. 3. Avoid highly acidic or alkaline conditions if the compound is shown to be labile. |
| Contaminated Glassware | 1. Ensure all glassware is thoroughly cleaned and free of trace metals or oxidizing agents. 2. Consider using silanized glassware to minimize surface interactions. |
Issue 2: Inconsistent Results Between Experiments
Symptoms:
-
Poor reproducibility of analytical results.
-
Variable rates of degradation observed in different batches of the same solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Storage Conditions | 1. Standardize storage conditions (temperature, light exposure, atmosphere). 2. Use a light-protective container for storage. 3. Ensure consistent headspace volume and atmosphere in vials. |
| Variability in Solvent Quality | 1. Use HPLC-grade solvents from a reliable source. 2. Use freshly opened solvents or those that have been properly stored. 3. Check for peroxide formation in ether-based solvents. |
| Photodegradation | 1. Perform all solution preparation and handling under low-light conditions or using amber glassware. 2. Include a photostability study in your forced degradation protocol. |
Data Presentation
The following table is an example of how to present quantitative data from a forced degradation study of a hypothetical 2-hydrazinopyrazine derivative ("Compound X").
Table 1: Illustrative Forced Degradation Data for Compound X
| Stress Condition | Time (h) | Compound X Remaining (%) | Total Degradation Products (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 |
| 0.1 M NaOH (60°C) | 8 | 70.5 | 29.5 |
| 3% H₂O₂ (RT) | 4 | 65.8 | 34.2 |
| Thermal (80°C, solid) | 48 | 98.1 | 1.9 |
| Photolytic (ICH Q1B) | 24 | 92.5 | 7.5 |
Experimental Protocols
Protocol: Forced Degradation Study of a 2-Hydrazinopyrazine Derivative
Objective: To investigate the degradation pathways of a 2-hydrazinopyrazine derivative under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
2-Hydrazinopyrazine derivative
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for peak identification
-
pH meter
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the 2-hydrazinopyrazine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 h), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 h), withdraw an aliquot, neutralize it with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 4 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4 h), withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample by HPLC. A dark control sample should be stored under the same conditions but protected from light.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products. A reverse-phase C18 column is often a good starting point.
-
Analyze all samples from the forced degradation studies.
-
Calculate the percentage of the remaining parent compound and the formation of each degradation product.
-
-
Peak Identification:
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to help in their structural elucidation.
-
Visualizations
Caption: Factors influencing the stability of 2-hydrazinopyrazine derivatives.
Caption: Workflow for a forced degradation study.
References
- 1. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pharmtech.com [pharmtech.com]
- 8. biomedres.us [biomedres.us]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Derivatized Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the LC-MS/MS analysis of derivatized samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my derivatized samples?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or enhancement (increased signal).[1] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] Derivatization can help mitigate these effects by shifting the analyte's retention time away from interfering matrix components and improving its ionization efficiency.[2]
Q2: How can I determine if my assay is suffering from matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-extraction Spike Method (Quantitative): This is the most common method for a quantitative assessment.[1][3] It involves comparing the peak response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A significant difference in the signal response indicates the presence of matrix effects.[1][3][4]
-
Post-column Infusion Experiment (Qualitative): In this qualitative method, a constant flow of the analyte is introduced into the mass spectrometer after the LC column.[4][5] When a blank matrix extract is injected, any dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively.[3][4][5]
Q3: Can derivatization itself introduce matrix effects?
A3: Yes, while derivatization is often used to overcome matrix effects, the process itself can sometimes introduce new challenges. Excess derivatization reagent or byproducts from the reaction can co-elute with the derivatized analyte and cause signal suppression or enhancement.[6] It is crucial to optimize the derivatization reaction to minimize excess reagent and to develop a chromatographic method that can separate the derivatized analyte from any reaction-related interferences.[6]
Q4: What are the most effective sample preparation techniques to reduce matrix effects before derivatization?
A4: The goal of sample preparation is to remove as many interfering matrix components as possible while maximizing the recovery of your analyte. Generally, more rigorous cleanup methods are more effective at reducing matrix effects. The most common techniques, in increasing order of effectiveness, are:
-
Protein Precipitation (PPT): A simple and fast method, but often the least effective in removing matrix components, which can lead to significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT and can provide cleaner final extracts.[7]
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing matrix interferences, producing the cleanest samples with the lowest matrix effects.[7][8][9] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]
Q5: Is derivatization always the best solution for overcoming matrix effects?
A5: Not necessarily. Derivatization adds extra steps to the sample preparation workflow, which can introduce variability and the potential for sample loss. It's important to consider other strategies to mitigate matrix effects, which can be used alone or in combination with derivatization. These include:
-
Thorough sample cleanup: Employing techniques like SPE or LLE to remove interfering components before derivatization.
-
Chromatographic separation: Optimizing the LC method to separate the analyte from matrix components.
-
Dilution of the sample: This can reduce the concentration of interfering compounds, but may compromise sensitivity.
-
Use of a different ionization source: For example, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[10]
-
Matrix-matched calibration: Preparing calibration standards in the same matrix as the samples to compensate for matrix effects.
-
Use of stable isotope-labeled internal standards (SIL-IS): This is a highly effective way to correct for matrix effects as the SIL-IS will experience similar ionization suppression or enhancement as the analyte.
Troubleshooting Guides
Issue 1: Poor Signal or No Derivatization Product Detected
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization Reaction | - Optimize reaction conditions (e.g., temperature, time, pH).- Increase the concentration of the derivatizing reagent.- Ensure the absence of water if the reaction is moisture-sensitive. |
| Degradation of Derivatizing Reagent | - Use a fresh batch of the reagent.- Store the reagent under the recommended conditions (e.g., protected from light and moisture). |
| Analyte Degradation | - Check the stability of the analyte under the derivatization and sample processing conditions. |
| Incorrect MS/MS Parameters | - Optimize the MS/MS parameters for the derivatized analyte, as the fragmentation pattern will be different from the underivatized form. |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Derivatization Reaction | - Ensure precise control of reaction temperature, time, and reagent volumes. Consider using an automated liquid handler for improved precision.- Improve sample cleanup prior to derivatization to remove substances that may interfere with the reaction. |
| Instability of the Derivatized Product | - Investigate the stability of the derivative over time and under different storage conditions (e.g., in the autosampler). |
| Co-elution with Interfering Matrix Components | - Further optimize the chromatographic separation (e.g., change the gradient, mobile phase additives, or column chemistry).- Enhance the sample cleanup procedure to remove the specific interfering components. |
Issue 3: Increased Background Noise or New Interfering Peaks
| Possible Cause | Troubleshooting Steps |
| Excess Derivatizing Reagent or Byproducts | - Optimize the amount of derivatizing reagent used to minimize excess.- Incorporate a cleanup step after derivatization to remove excess reagent and byproducts (e.g., a simple liquid-liquid extraction or solid-phase extraction).- Adjust the chromatographic method to separate the derivatized analyte from reagent-related peaks. |
| Contamination from Reagents or Labware | - Use high-purity solvents and reagents.- Ensure all labware is thoroughly cleaned to avoid contamination. |
Quantitative Data Summary
The following tables provide a summary of the expected performance of different sample preparation techniques in reducing matrix effects and the potential signal enhancement that can be achieved through derivatization.
Table 1: Comparison of Matrix Effect Reduction by Different Sample Preparation Techniques
| Sample Preparation Technique | Typical Matrix Effect (%) * | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 30 - 70% | Fast, simple, inexpensive | Least effective cleanup, high matrix effects |
| Liquid-Liquid Extraction (LLE) | 80 - 95% | Good cleanup, relatively low cost | Can be labor-intensive, emulsion formation |
| Solid-Phase Extraction (SPE) | >95% | Excellent cleanup, high analyte recovery | More expensive, requires method development |
*Matrix Effect (%) is calculated as (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1]
Table 2: Example of Signal Enhancement with Derivatization for Vitamin D Metabolites
| Analyte | Derivatization Reagent | Signal Enhancement Factor |
| Vitamin D3 | Amplifex | ~10-fold |
| 3β-25-hydroxyvitamin D3 | FMP-TS | ~50-fold |
| 1,25-dihydroxyvitamin D3 | PTAD | ~295-fold |
| 24,25-dihydroxyvitamin D3 | Amplifex | ~15-fold |
Data is illustrative and based on findings from a study comparing different derivatization reagents for vitamin D metabolites.[2]
Experimental Protocols
Protocol 1: Post-Extraction Spike Method to Quantify Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the reconstitution solvent.
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma, urine) through your entire sample preparation procedure (extraction and derivatization). Then, spike the analyte and internal standard into the final, processed extract.
-
Set C (Spiked Matrix Sample): Spike the analyte and internal standard into the blank matrix at the beginning of the workflow and process it through the entire sample preparation procedure.
-
-
Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A ME value close to 100% indicates minimal matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general protocol and should be optimized for your specific analyte and matrix.
-
Condition the SPE Cartridge: Sequentially pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibrate the Cartridge: Pass 1 mL of an appropriate buffer (e.g., 2% formic acid in water for acidic compounds) through the cartridge.
-
Load the Sample: Pre-treat your plasma sample (e.g., by diluting with the equilibration buffer) and load it onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak solvent to remove polar interferences (e.g., 1 mL of 2% formic acid in water), followed by a slightly stronger solvent to remove less polar interferences (e.g., 1 mL of 20% methanol in water).
-
Elute: Elute your analyte of interest with a strong solvent (e.g., 1 mL of methanol with 2% formic acid).
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis. This is the point where the derivatization step would typically be performed.
Protocol 3: Protein Precipitation (PPT) for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile (or another suitable organic solvent).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can then be derivatized, or evaporated and reconstituted in a suitable solvent for derivatization and subsequent LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of derivatized samples by LC-MS/MS.
Caption: A logical troubleshooting workflow for addressing common issues in LC-MS/MS analysis of derivatized samples.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
Enhancing ionization efficiency of 2-(Hydrazinylmethyl)pyrazine adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of 2-(hydrazinylmethyl)pyrazine adducts during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or inconsistent signal for my this compound adducts?
A1: Weak signal intensity for pyrazine derivatives can be common due to their chemical nature. As weakly basic compounds, they can be difficult to protonate efficiently in the electrospray ionization (ESI) source.[1] Inconsistent signals may also arise from variations in mobile phase composition, instrument settings, or the presence of interfering substances.
Q2: I see multiple adducts in my mass spectrum (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). How can I simplify the spectrum and promote a single, stable ion?
A2: The formation of multiple adducts is a common phenomenon in ESI-MS, often due to the presence of salts in the sample or mobile phase.[2][3] To promote a specific adduct, you can modify the mobile phase with additives. For example, adding formic acid encourages the formation of the protonated molecule [M+H]⁺, while adding ammonium formate or acetate can promote the ammonium adduct [M+NH₄]⁺.[1]
Q3: My baseline is noisy, and I'm having trouble distinguishing my analyte's signal. What are the likely causes and solutions?
A3: A noisy baseline can be caused by several factors, including impure solvents, contaminated LC-MS tubing, or an unstable spray in the ESI source. Ensure you are using high-purity (e.g., LC-MS grade) solvents and additives. If contamination is suspected from previous analyses, flushing the system may be necessary.[4] Optimizing the ESI source parameters, such as sprayer position and gas flow rates, can help stabilize the spray and reduce noise.[3]
Q4: Can the choice of solvent affect the ionization of my adducts?
A4: Yes, the solvent composition is a critical factor in improving ionization.[1] For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferred as they support the formation and transfer of ions into the gas phase.[3] The electronic environment and molecular tumbling can be influenced by the solvent, which in turn affects ionization.[5]
Troubleshooting Guides
Issue 1: Weak Signal Intensity
Q: My signal for the this compound adduct is very low. What steps can I take to improve it?
A: A systematic approach to optimizing your mobile phase and instrument settings can significantly enhance signal intensity.
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of your mobile phase is the most critical factor.[1] The goal is to promote the formation of a single, stable ion.
-
Promote Protonation: Add an acidic modifier to your mobile phase to encourage the formation of [M+H]⁺ ions. Start with 0.1% formic acid in both the aqueous and organic phases. This is generally effective and less likely to cause the signal suppression sometimes seen with stronger acids like trifluoroacetic acid (TFA).[1]
-
Promote Adduct Formation: If protonation is inefficient, promoting the formation of other adducts can be a highly effective strategy.[1] Adding 5-10 mM of ammonium acetate or ammonium formate can encourage the formation of the [M+NH₄]⁺ adduct, which is often more stable for weakly basic compounds.[1]
-
-
Instrument Parameter Optimization:
-
Cone/Fragmentor Voltage: This voltage helps to desolvate ions and can be optimized to maximize the signal of the ion of interest. Systematically ramp the voltage (e.g., in 5-10 V increments) while infusing a standard solution to find the optimal setting for your specific adduct.
-
ESI Source Parameters: Adjust the nebulizer pressure, drying gas temperature, and flow rate. Optimal settings for these parameters can vary between instruments and compounds.[3][6]
-
Sprayer Position: The position of the ESI sprayer relative to the sampling cone can be optimized. Smaller, more polar analytes may benefit from a greater distance, while larger, more hydrophobic analytes may benefit from being closer.[3]
-
-
Sample Preparation:
-
Concentration: Ensure your sample is not too dilute. If possible, try a more concentrated sample to confirm the issue is signal intensity and not a lack of analyte.
-
Purity: Impurities in the starting materials or from the sample matrix can suppress the ionization of the target analyte.[5] Consider an additional sample cleanup step like solid-phase extraction (SPE).[7][8]
-
Issue 2: Unstable Signal and Poor Reproducibility
Q: The signal intensity for my adduct fluctuates between injections. How can I achieve better stability and reproducibility?
A: Signal instability is often related to the ESI process or issues with the liquid chromatography.
Troubleshooting Steps:
-
Check for Salt Contamination: Even small amounts of sodium or potassium salts from glassware or sample matrices can lead to the formation of [M+Na]⁺ and [M+K]⁺ adducts, which can compete with your desired ion and cause signal fluctuations.[2][3]
-
Mobile Phase Buffering: Using a buffered mobile phase, such as one containing ammonium formate or acetate, can help stabilize the pH and promote consistent ionization conditions, leading to a more stable signal.[1]
-
LC System Check:
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Pump Performance: Inconsistent pump flow can lead to fluctuating signal intensity. Check for pressure ripples and perform pump maintenance if necessary.
-
-
ESI Source Stability:
-
Visually inspect the spray. It should be a fine, consistent mist. An erratic spray can be caused by a partially clogged emitter.
-
Optimize the nebulizing gas flow rate to ensure stable droplet formation.[3]
-
Data Summary
Table 1: Effect of Common Mobile Phase Additives on Pyrazine Adduct Ionization
| Additive | Concentration | Predominant Adduct Ion | Expected Outcome on Signal Intensity | Reference |
| Formic Acid | 0.1% (v/v) | [M+H]⁺ | Baseline: Promotes protonation of the weakly basic pyrazine nitrogen. | [1] |
| Ammonium Acetate/Formate | 5-10 mM | [M+NH₄]⁺ | High Potential: Can significantly increase signal for compounds that do not protonate well. | [1] |
| Sodium Acetate/Formate | Low mM | [M+Na]⁺ | Can increase sensitivity, but may lead to mixed signals and complicate quantification if not controlled. | [1][9] |
Experimental Protocols
Protocol 1: Derivatization of Carbonyl-Containing Compounds with this compound
This protocol is a general guideline for the derivatization reaction to form hydrazone adducts, enhancing ionization efficiency for LC-MS analysis.
Materials:
-
Analyte solution (containing carbonyl compounds)
-
This compound solution (e.g., 1 mg/mL in methanol)
-
Acid catalyst (e.g., 1% v/v formic acid in methanol)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
To 100 µL of your analyte solution in a reaction vial, add 100 µL of the this compound solution.
-
Add 10 µL of the acid catalyst solution to the mixture.
-
Vortex the vial for 10 seconds to ensure thorough mixing.
-
Incubate the reaction mixture at 60°C for 15-60 minutes. Reaction time may need to be optimized depending on the reactivity of the analyte.[7][10]
-
After incubation, quench the reaction by diluting the sample (e.g., with 50 µL of methanol or mobile phase).[7]
-
The sample is now ready for LC-MS analysis.
Protocol 2: Optimization of Cone/Fragmentor Voltage
This protocol describes how to determine the optimal cone or fragmentor voltage to maximize the signal of your target adduct.
Methodology:
-
Setup: Using the optimal mobile phase conditions identified, infuse a standard solution of your derivatized analyte (e.g., 1 µg/mL) directly into the mass spectrometer using a syringe pump.
-
Acquisition Method: Create an acquisition method where you monitor the mass-to-charge ratio (m/z) of the most abundant adduct (e.g., [M+H]⁺ or [M+NH₄]⁺).
-
Voltage Ramp: Set up a series of short experiments or use a software feature to automatically ramp the cone/fragmentor voltage. Acquire data for at least 30 seconds at each voltage setting, starting from a low value (e.g., 10 V) and increasing in 5 V increments up to a higher value (e.g., 80 V).[1]
-
Analysis: Plot the signal intensity of the target ion against the cone/fragmentor voltage. The voltage that produces the highest intensity is the optimal value for your analysis.[1]
Visualizations
Caption: Workflow for derivatizing carbonyl compounds.
Caption: Decision tree for troubleshooting weak signals.
Caption: Factors affecting ionization efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-(Hydrazinylmethyl)pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity assessment of synthesized 2-(Hydrazinylmethyl)pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is often cited with a purity of 95% or higher.[1] However, it is crucial to independently verify the purity of any batch before use in sensitive applications.
Q2: What are the potential impurities in synthesized this compound?
A2: Potential impurities can originate from the synthetic route. A common synthesis involves the reaction of 2-(chloromethyl)pyrazine with hydrazine.[2] Therefore, likely impurities include:
-
Unreacted starting materials: 2-(chloromethyl)pyrazine.
-
Precursors to starting materials: 2-(hydroxymethyl)pyrazine, which is a precursor to 2-(chloromethyl)pyrazine.[3][4]
-
Byproducts of side reactions: During the chlorination of 2-(hydroxymethyl)pyrazine to 2-(chloromethyl)pyrazine, over-chlorinated species could form.[5] The reaction with hydrazine could also potentially lead to di-substituted pyrazines or other side products.
-
Degradation products: Hydrazine derivatives can be susceptible to oxidation.[6] The pyrazine ring itself can undergo degradation under certain conditions.[6][7]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
A3: The most common and suitable techniques for purity assessment of pyrazine and hydrazine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides complementary information on the identity and quantity of impurities.
Troubleshooting Guides
HPLC Analysis
Issue: I am observing poor peak shape (tailing) for my main compound.
-
Possible Cause: Secondary interactions between the basic pyrazine compound and acidic silanol groups on the surface of silica-based reversed-phase columns can cause peak tailing.[2]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
pH Adjustment: Adjust the pH of the mobile phase to suppress the ionization of the analyte. For a basic compound, a higher pH may be beneficial, but column stability must be considered.
-
Issue: I am having difficulty separating my main compound from a closely eluting impurity.
-
Possible Cause: The impurity may have a very similar polarity to this compound.
-
Troubleshooting Steps:
-
Gradient Optimization: Employ a shallower gradient to improve resolution between closely eluting peaks.[2]
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can alter selectivity.[5]
-
Column Change: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
-
GC-MS Analysis
Issue: My main peak is broad and shows significant tailing.
-
Possible Cause: Hydrazine compounds can interact with active sites in the GC inlet and on the surface of the fused silica capillary column, leading to poor peak shape.[8]
-
Troubleshooting Steps:
-
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner.
-
Column Choice: Use a base-deactivated GC column.
-
Derivatization: Consider derivatizing the hydrazine moiety to make the compound more volatile and less prone to interactions. Derivatization with reagents like benzaldehyde or acetone can be effective.[9][10]
-
Issue: I am not seeing my compound of interest, or the signal is very low.
-
Possible Cause: The compound may be thermally labile and degrading in the hot GC inlet.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization.
-
Alternative Techniques: If thermal degradation is suspected, HPLC or NMR would be more suitable analytical techniques.
-
NMR Spectroscopy
Issue: The peaks in my ¹H NMR spectrum are broad and poorly resolved.
-
Possible Cause 1: Paramagnetic Impurities: Traces of paramagnetic metals from catalysts or reagents can cause significant line broadening.
-
Troubleshooting Steps:
-
Purification: Repurify the sample using a method that can remove metal contaminants, such as a plug of silica gel or a metal scavenger.
-
Chelating Agents: Add a small amount of a chelating agent like EDTA to the NMR tube to sequester paramagnetic ions.
-
-
Possible Cause 2: Sample Aggregation: The compound may be aggregating at the concentration used for NMR analysis.[11]
-
Troubleshooting Steps:
-
Dilution: Acquire the spectrum at a lower concentration.
-
Solvent Change: Try a different deuterated solvent in which the compound is more soluble and less likely to aggregate.
-
Temperature: Increase the temperature of the NMR experiment, which can help to break up aggregates.
-
-
Possible Cause 3: Chemical Exchange: The hydrazine protons (-NH and -NH₂) can undergo chemical exchange with residual water or with each other, leading to broad signals.
-
Troubleshooting Steps:
-
Drying: Ensure the sample and the deuterated solvent are as dry as possible.
-
D₂O Exchange: Add a drop of D₂O to the NMR tube. The exchangeable protons will be replaced by deuterium, causing their signals to disappear, which can help in peak assignment and simplify the spectrum.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine H | 8.4 - 8.6 | Multiplet | 3H |
| -CH₂- | 4.0 - 4.2 | Singlet | 2H |
| -NH₂ | 4.3 - 4.5 | Broad Singlet | 2H |
| -NH- | 7.0 - 7.5 | Broad Singlet | 1H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| Pyrazine C | 140 - 155 |
| -CH₂- | 50 - 60 |
Note: These are predicted values and may differ from experimental results. The broadness and position of -NH and -NH₂ peaks can be highly dependent on solvent, concentration, and temperature.
Table 2: Common Analytical Techniques and Their Applications
| Technique | Primary Use | Common Issues | Key Troubleshooting Strategy |
| HPLC-UV | Quantify purity and detect non-volatile impurities. | Peak tailing, poor resolution. | Optimize mobile phase and use a base-deactivated column.[2] |
| GC-MS | Identify volatile and semi-volatile impurities. | Peak tailing, thermal degradation. | Use a deactivated liner/column or derivatize the sample.[8] |
| ¹H NMR | Structural confirmation and detection of impurities with proton signals. | Broad peaks, poor resolution. | Ensure sample purity from paramagnetic species, check for aggregation.[11] |
| LC-MS | Identify impurities and confirm molecular weight. | Ion suppression, poor ionization. | Optimize mobile phase and MS source parameters. |
Experimental Protocols
Protocol 1: General HPLC-UV Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably with base-deactivation.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Protocol 2: General ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid).
-
Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
If broad exchangeable proton signals are an issue, acquire a second spectrum after adding one drop of D₂O.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration if performing qNMR.
-
Mandatory Visualizations
Caption: Experimental and analytical workflow for this compound.
Caption: Logical relationship of impurities and detection methods.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 2-(Chloromethyl)pyrazine | 39204-47-2 | Benchchem [benchchem.com]
- 3. 6705-33-5 (2-Hydroxymethyl)pyrazine AKSci W7769 [aksci.com]
- 4. 6705-33-5 Cas No. | 2-(Hydroxymethyl)pyrazine | Apollo [store.apolloscientific.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 10. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating ESI-MS Signal Suppression with Hydrazine Reagents
Welcome to the technical support center for addressing signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) through the use of hydrazine-based derivatization reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during ESI-MS experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving signal suppression issues, with a focus on the application of hydrazine derivatization as a key solution.
Q1: My analyte signal is weak or completely absent in my ESI-MS analysis of complex samples, but it's strong in a pure solvent. What could be the problem?
A1: This is a classic symptom of signal suppression , also known as the matrix effect. Co-eluting endogenous components from your sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization of your target analyte in the ESI source, leading to a significant drop in signal intensity.
To confirm if you are experiencing signal suppression, you can perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the MS while injecting a blank matrix extract onto the LC column. A dip in the analyte's signal as the matrix components elute indicates signal suppression.
Q2: I've confirmed that I have a signal suppression problem. What are my options to resolve this?
A2: You have several strategies to mitigate signal suppression. A common and highly effective approach is chemical derivatization of your analyte. By modifying the chemical structure of your analyte, you can improve its ionization efficiency and shift its retention time, moving it away from the interfering matrix components. Hydrazine-based reagents are particularly effective for analytes containing carbonyl groups (aldehydes and ketones).
Other strategies include:
-
Improving sample preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Optimizing chromatography: Adjusting the gradient, changing the column, or using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can help separate your analyte from the suppressive matrix components.
-
Reducing the ESI flow rate: Lowering the flow rate to the nanoliter-per-minute range can decrease the impact of matrix effects.
The following troubleshooting workflow can guide your decision-making process:
Q3: How do hydrazine reagents help in reducing signal suppression?
A3: Hydrazine reagents react with carbonyl functionalities (aldehydes and ketones) on the analyte molecule to form a hydrazone derivative. This derivatization enhances the analyte's signal in ESI-MS in several ways:
-
Improved Ionization Efficiency: Many hydrazine reagents introduce a moiety that is either permanently charged or has a high proton affinity, making the derivatized analyte much easier to ionize in the ESI source. This increased ionization efficiency can overcome the competitive suppression from matrix components.[1][2]
-
Chromatographic Shift: The derivatization alters the polarity and size of the analyte, which can shift its retention time during liquid chromatography. This shift can move the analyte away from the elution window of the interfering matrix components.
-
Increased Sensitivity: The enhanced ionization efficiency directly leads to a significant increase in signal intensity, often by several orders of magnitude, which can effectively lift the analyte signal above the noise and suppression effects.[1][2]
The general mechanism for this process is illustrated below:
Frequently Asked Questions (FAQs)
Q4: Which hydrazine reagent should I choose for my experiment?
A4: The choice of hydrazine reagent depends on your specific analyte and experimental goals. Here are some commonly used reagents and their features:
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that forms stable, colored derivatives, which can also be useful for UV detection. It is widely used for the analysis of aldehydes and ketones.[3][4]
-
Girard's Reagents (T and P): These reagents introduce a permanently charged quaternary ammonium group, which significantly enhances ESI-MS sensitivity in positive ion mode.[2][5] Girard's Reagent T is more commonly used.
-
2-Hydrazino-1-methylpyridine (HMP): This reagent also introduces a permanently charged moiety and has been shown to provide a substantial increase in sensitivity for oxosteroids.[1][6][7]
-
4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH): This reagent has been shown to be effective for the derivatization of glucocorticoids and can also act as a reactive matrix in MALDI-MS.[8]
Q5: Will derivatization affect the quantitative accuracy of my results?
A5: Derivatization can be a highly reliable quantitative technique, provided that the reaction is reproducible and goes to completion. To ensure accuracy, it is crucial to:
-
Optimize the reaction conditions: Ensure that the reaction time, temperature, and reagent concentrations are optimized for your specific analyte.
-
Use a stable isotope-labeled internal standard: This is the best way to correct for any variability in the derivatization reaction and matrix effects. The internal standard should ideally be derivatized alongside your sample.
-
Validate the method: Perform a full method validation, including linearity, accuracy, precision, and assessment of matrix effects, to ensure the reliability of your quantitative results.
Quantitative Data Summary
The following tables summarize the reported signal enhancement factors for various analytes upon derivatization with different hydrazine reagents.
Table 1: Signal Enhancement with 2-Hydrazino-1-methylpyridine (HMP)
| Analyte | Fold Increase in Sensitivity | Reference |
| Mono-oxosteroids | 70 - 1600 | [6][7] |
| 5α-Dihydrotestosterone | Significant improvement allowing for quantification at ng/g levels | [6] |
Table 2: Signal Enhancement with Girard's Reagent T
| Analyte | Fold Increase in Sensitivity | Reference |
| 5-Formyl-2'-deoxyuridine | ~20 | [2] |
Table 3: Comparison of Different Hydrazine Reagents for Glucocorticoid Detection
| Reagent | Limit of Detection | Reference |
| DMNTH | 500 ng/µL (immediate), 50 ng/µL (after 48h) | [8] |
| DNPH | Less sensitive than DMNTH | [8] |
Experimental Protocols
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general guideline for the derivatization of carbonyl compounds.
-
Reagent Preparation: Prepare a solution of DNPH in acetonitrile with a small amount of acid catalyst (e.g., 0.3% hydrochloric acid). A typical concentration is 1 mg/mL.[4]
-
Reaction: Mix your sample (dissolved in a suitable solvent like acetonitrile) with the DNPH reagent solution. An excess of the DNPH reagent is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for at least 30 minutes.[4] For some analytes, a longer incubation time or gentle heating may be required to drive the reaction to completion.
-
Analysis: The reaction mixture can then be diluted and directly injected into the LC-MS system.
Protocol 2: Derivatization with Girard's Reagent T (GirT)
This protocol is adapted for the derivatization of a nucleoside, but the principles are broadly applicable.
-
Reagent Preparation: Prepare a solution of Girard's Reagent T in a suitable buffer. The reaction is often performed in an acidic environment, such as 10% aqueous acetic acid.[2]
-
Reaction: Mix your analyte with the GirT solution. The molar ratio of GirT to the analyte should be optimized; ratios from 10:1 to 1000:1 have been reported.[2]
-
Incubation: The reaction is typically carried out at room temperature. The reaction time should be optimized, with incubation times ranging from a few hours to overnight (12 hours).[2]
-
Analysis: The reaction mixture can be analyzed directly by LC-MS/MS.
Protocol 3: Derivatization with 2-Hydrazino-1-methylpyridine (HMP)
This protocol is a general procedure for the derivatization of oxosteroids.
-
Reagent Preparation: HMP can be synthesized from 2-fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) and hydrazine monohydrate in methanol.[1]
-
Reaction: The isolated analyte is reacted with HMP.
-
Incubation: The reaction is typically carried out at an elevated temperature, for example, 60°C for 1 hour.[6][7]
-
Analysis: The resulting derivatives are then analyzed by LC-ESI-MS.
Visualization of Experimental Workflow
The following diagram illustrates a general experimental workflow for implementing hydrazine derivatization to overcome signal suppression.
References
- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
2-hydrazinopyrazine derivatization reaction time and temperature optimization
Welcome to the technical support center for 2-hydrazinopyrazine derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows. The derivatization of carbonyl compounds such as aldehydes, ketones, and α-keto acids with 2-hydrazinopyrazine is a key technique for enhancing their detection and quantification, particularly in LC-MS applications.
Disclaimer: Direct experimental data on the optimization of 2-hydrazinopyrazine derivatization is limited in publicly available literature. The following recommendations are based on studies of its close structural analogs, including 2-hydrazinopyridine, 2-hydrazinoquinoline, and 2-hydrazino-1-methylpyridine. These guidelines should serve as a starting point for the optimization of your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing carbonyl compounds with 2-hydrazinopyrazine?
A1: Derivatization with 2-hydrazinopyrazine serves to improve the analytical properties of carbonyl compounds. By reacting the hydrazine group with the carbonyl group to form a hydrazone, the derivatized molecule exhibits enhanced ionization efficiency and hydrophobicity. This leads to improved sensitivity and better chromatographic retention and separation in reverse-phase liquid chromatography-mass spectrometry (LC-MS) analysis.
Q2: Which types of analytes can be derivatized with 2-hydrazinopyrazine?
A2: 2-Hydrazinopyrazine is suitable for the derivatization of a wide range of carbonyl-containing molecules, including:
-
Aldehydes
-
Ketones
-
α-Keto acids
-
Steroids with ketone groups
Q3: What are the typical solvents used for this derivatization reaction?
A3: Acetonitrile is a commonly recommended solvent for this type of derivatization as it has been shown to be more effective than methanol, ethanol, or water in similar reactions.[1]
Q4: Is a catalyst required for the reaction?
A4: For the derivatization of aldehydes and ketones, the reaction typically proceeds without a catalyst due to the high nucleophilicity of the hydrazine group.[1] However, for the derivatization of carboxylic acids (to form hydrazides), activating agents such as 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) are often required.[1]
Experimental Protocol: General Procedure for Derivatization of Carbonyl Compounds
This protocol is a general guideline based on methods for analogous hydrazine-based derivatization reagents. Optimization is recommended for specific analytes and sample matrices.
Materials:
-
2-Hydrazinopyrazine
-
Analyte standard or sample extract
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes or autosampler vials
Procedure:
-
Reagent Preparation: Prepare a stock solution of 2-hydrazinopyrazine in acetonitrile. The optimal concentration should be determined experimentally but a starting point of 1 mM can be used.
-
Sample Preparation: Ensure the analyte sample is free of interfering substances. If necessary, perform a sample cleanup step such as solid-phase extraction (SPE). The sample should be dried and reconstituted in a small volume of acetonitrile.
-
Derivatization Reaction:
-
To the analyte solution, add an excess of the 2-hydrazinopyrazine solution. A molar ratio of derivatizing agent to analyte of 10:1 or higher is a good starting point.
-
Vortex the mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. Based on analog data, a starting temperature of 60°C is recommended.[1]
-
The reaction time should be optimized. A time course experiment ranging from 15 to 60 minutes is advisable. For many carbonyls, the reaction may be complete within 15 minutes.[1]
-
-
Reaction Quenching and Dilution:
-
After incubation, the reaction can be stopped by cooling the mixture on ice.
-
Dilute the sample with the initial mobile phase for LC-MS analysis to an appropriate concentration.
-
Optimization of Reaction Time and Temperature
The efficiency of the derivatization reaction is critically dependent on both time and temperature. The optimal conditions will vary depending on the specific analyte.
Data on Analogs of 2-Hydrazinopyrazine:
| Derivatizing Agent | Analyte Type | Temperature Range (°C) | Optimal Temperature (°C) | Time Range (min) | Optimal Time (min) | Reference |
| 2-Hydrazino-1-methylpyridine | Steroids | 25 - 80 | 60 | 5 - 120 | 15 | [2] |
| 2-Hydrazinoquinoline | α-Keto acids, Aldehydes, Ketones | 25 - 75 | 60 | 5 - 90 | 15 - 60* | [1] |
*For some analytes, the reaction was near completion in 15 minutes, while for biological samples, a 60-minute incubation was used to ensure complete derivatization of a wider range of compounds.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Suboptimal Temperature: The reaction temperature may be too low for the specific analyte. 2. Insufficient Reaction Time: The incubation time may not be long enough for the reaction to reach completion. 3. Reagent Degradation: The 2-hydrazinopyrazine solution may have degraded. 4. Presence of Water: Water in the reaction mixture can inhibit the reaction. 5. Incorrect pH: The pH of the reaction mixture may not be optimal. | 1. Optimize Temperature: Perform a temperature gradient experiment (e.g., 40°C, 50°C, 60°C, 70°C). 2. Optimize Reaction Time: Conduct a time-course study (e.g., 15, 30, 60, 90 minutes). 3. Use Fresh Reagent: Prepare the 2-hydrazinopyrazine solution fresh before each experiment. 4. Ensure Anhydrous Conditions: Use dry solvents and ensure the sample is completely dry before adding the reagent. 5. Adjust pH: While often not necessary for aldehydes and ketones, for some compounds, a slightly acidic condition may be beneficial. |
| Inconsistent Results | 1. Incomplete Reaction: The reaction may not be consistently going to completion. 2. Variable Sample Matrix Effects: Components in the sample matrix may be interfering with the reaction. 3. Instability of Derivatives: The formed hydrazone may not be stable under the storage or analytical conditions. | 1. Increase Reaction Time/Temperature: Ensure the reaction conditions are robust enough to drive the reaction to completion for all samples. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove interfering substances. 3. Analyze Samples Promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, evaluate the stability at different temperatures (e.g., 4°C, -20°C, -80°C). |
| Presence of Multiple Peaks for a Single Analyte | 1. Formation of E/Z Isomers: The hydrazone product can exist as geometric isomers (E and Z forms), which may be separated chromatographically. 2. Side Reactions: The analyte or derivatizing agent may be undergoing side reactions. | 1. Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, temperature) to either co-elute or fully resolve the isomers for consistent quantification. Summing the peak areas of the isomers is a common practice. 2. Optimize Reaction Conditions: Milder reaction conditions (lower temperature, shorter time) may reduce the formation of side products. |
Visualizing the Workflow and Troubleshooting Logic
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general derivatization workflow and a decision-making process for optimizing the reaction.
Caption: General workflow for 2-hydrazinopyrazine derivatization and analysis.
Caption: Decision tree for troubleshooting low derivatization yield.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Reactive Carbon carbonyl Species (RCS) in Biological Fluids
<
This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of reactive carbonyl species (RCS) in biological fluids.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental challenges in RCS analysis.
Q1: What are the primary challenges in accurately quantifying RCS in biological fluids?
Quantifying RCS is inherently challenging due to several factors:
-
Low Concentrations: Many RCS, such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), exist at very low physiological concentrations (nanomolar to low micromolar range) in healthy individuals, requiring highly sensitive analytical methods.[1][2]
-
High Reactivity and Instability: RCS are highly reactive electrophiles that readily form adducts with proteins, nucleic acids, and lipids.[3] This reactivity makes them unstable and prone to degradation or artifactual formation during sample collection, storage, and processing.
-
Matrix Effects: Biological fluids like plasma, serum, and urine are complex matrices containing numerous interfering substances.[1][4] These substances can suppress or enhance the analytical signal, leading to inaccurate quantification, particularly in mass spectrometry-based methods.[1][4]
-
Diverse Physicochemical Properties: RCS encompass a wide range of molecules with varying solubility, volatility, and stability, making a single analytical method for all RCS impractical.[1]
Q2: How does sample collection and handling affect RCS quantification?
The pre-analytical phase, from sample collection to analysis, is a major source of error in laboratory testing, accounting for up to 70-75% of all mistakes.[5][6][7][8] For RCS analysis, improper handling can lead to either artificial generation or degradation of the target analytes. Key considerations include:
-
Anticoagulant Choice: The choice of anticoagulant for blood collection can influence results. EDTA is generally preferred as it chelates metal ions that can catalyze oxidation reactions.
-
Minimizing Oxidative Stress: Collection procedures should minimize stress to the patient (e.g., avoiding fist clenching during venipuncture) and the sample (e.g., avoiding excessive agitation) to prevent ex vivo oxidative stress and artificial RCS formation.[5][6]
-
Prompt Processing: Samples should be processed (e.g., centrifugation to separate plasma/serum) as quickly as possible. Delays can lead to ongoing enzymatic and non-enzymatic reactions that alter RCS levels.
-
Addition of Antioxidants: Adding antioxidants like butylated hydroxytoluene (BHT) to the collection tube can help prevent lipid peroxidation and subsequent RCS formation during sample handling and storage.
Q3: What are the pros and cons of different derivatization agents for RCS analysis?
Chemical derivatization is often necessary to stabilize RCS and enhance their detection by converting them into more stable, easily detectable products.[9][10] The choice of agent is critical.
| Derivatization Agent | Pros | Cons |
| 2,4-Dinitrophenylhydrazine (DNPH) | - Most widely used and well-established method.[1][11][12] - Reacts with a broad range of aldehydes and ketones.[11][12] - DNPH-hydrazone adducts are stable and absorb strongly in the UV-Vis range (365-375 nm).[11][12] | - Excess, unreacted DNPH must be thoroughly removed as it interferes with spectrophotometric measurement.[13] - Can react with non-protein carbonyls, such as those on nucleic acids, leading to overestimation.[11][14] - Reaction can be slow and may require optimization. |
| Girard's Reagents (e.g., Girard's Reagent T) | - Incorporates a permanently charged quaternary amine group.[4] - Significantly enhances ionization efficiency for mass spectrometry (LC-MS).[4] - Allows for selective enrichment of carbonyl-containing metabolites from a complex matrix.[4] | - Less commonly used than DNPH, with fewer established protocols. - May have different reactivity profiles towards various RCS compared to DNPH. |
| Fluorescent Hydrazines (e.g., Dansylhydrazine) | - Creates highly fluorescent derivatives, enabling very sensitive detection.[15] - Suitable for HPLC with fluorescence detection (HPLC-FLD). | - May suffer from background fluorescence from the reagent or sample matrix. - The stability of the fluorescent adducts needs to be carefully evaluated. |
| Aminoxy-containing Reagents | - Can be immobilized on resins or magnetic beads for chemoselective capture of carbonyls.[4] - Facilitates separation from the sample matrix, reducing interference.[4] | - May involve more complex, multi-step procedures. - Efficiency of capture and release needs to be validated. |
Q4: Which analytical platform is best for my experiment: Spectrophotometry, HPLC, or LC-MS/MS?
The choice of analytical platform depends on the specific research question, required sensitivity, and available resources.
| Analytical Platform | Principle | Best For | Advantages | Limitations |
| Spectrophotometry (DNPH Assay) | Measures the absorbance of DNPH-hydrazone adducts at ~370 nm.[11][12] | Global, total protein carbonyl quantification. | Simple, inexpensive, and widely accessible.[12] | - Lacks specificity; measures total carbonyls without distinguishing individual RCS. - Lower sensitivity compared to other methods.[11][14] - Prone to interference from unreacted DNPH and other chromophores.[13] |
| HPLC-UV/FLD | Separates different RCS-adducts chromatographically before detection by UV-Vis or fluorescence. | Quantifying specific, known RCS like 4-HNE or MDA. | - Higher specificity than spectrophotometry.[16] - Good sensitivity, especially with fluorescence detection.[16] | - Requires derivatization. - Co-elution of interfering compounds can still be an issue. |
| LC-MS/MS | Separates adducts by liquid chromatography and detects them based on their specific mass-to-charge ratio. | High-specificity, high-sensitivity quantification of single or multiple RCS; discovery of novel RCS. | - Considered the gold standard for specificity and sensitivity.[1][17] - Can measure very low abundance species.[1] - Isotope-dilution methods provide the most accurate quantification.[9][17] | - High instrument cost and complexity. - Susceptible to matrix effects (ion suppression/enhancement).[1] - Requires significant method development and expertise. |
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during RCS quantification experiments.
Guide 1: Issues with the DNPH Spectrophotometric Assay for Protein Carbonyls
Problem: High background signal or artificially high carbonyl values.
-
Possible Cause 1: Nucleic Acid Contamination. Nucleic acids contain carbonyl groups and react with DNPH, causing a significant overestimation of protein carbonyls.[11][14]
-
Possible Cause 2: Incomplete Removal of Excess DNPH. Unreacted DNPH absorbs light at the same wavelength as the protein-hydrazone adduct (~370 nm).[13]
-
Possible Cause 3: Presence of Interfering Chromophores. Heme-containing proteins (e.g., hemoglobin) can absorb light near 370 nm.
-
Solution: An additional wash step with acetone can help remove chromophores like retinoids.[13] For hemolyzed samples, consider alternative methods or appropriate controls.
-
-
Possible Cause 4: Thiol-Induced Artifacts. High concentrations of thiol-containing reagents like dithiothreitol (DTT) in lysis buffers can lead to an artificial increase in carbonyls, possibly through a Fenton-like reaction.[11][14]
-
Solution: Avoid high concentrations of reducing agents in buffers used for sample preparation for the DNPH assay. If their use is unavoidable, run appropriate controls.
-
Problem: Low signal or poor reproducibility.
-
Possible Cause 1: Incomplete Derivatization. The reaction between DNPH and carbonyls may be incomplete.
-
Possible Cause 2: Poor Protein Pellet Solubilization. The protein-hydrazone pellet can be difficult to dissolve after the washing steps.
-
Solution: Use a strong denaturant like 6 M guanidine hydrochloride to fully solubilize the pellet.[12] Gentle heating (e.g., 37°C) and vortexing can aid dissolution. Incomplete solubilization will lead to an underestimation of carbonyl content.
-
-
Possible Cause 3: Protein Loss During Washing. Overly aggressive washing or incomplete pelleting during centrifugation can lead to loss of protein.
-
Solution: Ensure centrifugation is performed at a sufficient speed and duration (e.g., 10,000 x g for 10 minutes) to form a tight pellet. Carefully decant the supernatant without disturbing the pellet.
-
Guide 2: Issues with LC-MS/MS Analysis
Problem: Poor sensitivity or high signal variability.
-
Possible Cause 1: Matrix Effects. Co-eluting compounds from the biological matrix are suppressing the ionization of the target analyte in the mass spectrometer source.[1]
-
Solution 1 (Stable Isotope-Labeled Internal Standard): The most effective solution is to use a stable isotope-labeled internal standard (e.g., d₂-MDA for MDA analysis).[19][20] This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.
-
Solution 2 (Sample Cleanup): Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances before injection.[16]
-
Solution 3 (Chromatographic Optimization): Modify the HPLC gradient to better separate the analyte of interest from the interfering matrix components.
-
-
Possible Cause 2: Low Derivatization Efficiency. The chemical reaction to form the detectable adduct is not proceeding to completion.
-
Solution: Re-optimize the derivatization reaction conditions, including reagent concentration, pH, temperature, and reaction time. For example, the derivatization of MDA with DNPH is typically completed within 10 minutes at room temperature.[20]
-
-
Possible Cause 3: Adduct Instability. The derivatized RCS adduct may be degrading in the autosampler while waiting for injection.
-
Solution: Assess the stability of the derivatized samples at the autosampler temperature. If degradation is observed, samples may need to be analyzed immediately after preparation or the autosampler temperature should be lowered (e.g., to 4°C).
-
Section 3: Experimental Protocols & Data
Protocol: Spectrophotometric Quantification of Total Protein Carbonyls using DNPH
This protocol is a generalized procedure based on common methodologies.[12][18]
-
Sample Preparation:
-
Adjust protein concentration of the sample (e.g., plasma, cell lysate) to 1-10 mg/mL in a suitable buffer.
-
Optional: To remove interfering nucleic acids, add streptomycin sulfate to a final concentration of 1% and incubate for 30 minutes at room temperature. Centrifuge at 6,000 x g for 10 minutes to pellet the nucleic acids and collect the supernatant.[18]
-
-
Derivatization:
-
For each sample, prepare two microcentrifuge tubes.
-
To one tube (Sample), add four volumes of 10 mM DNPH in 2.5 M HCl.
-
To the second tube (Blank), add four volumes of 2.5 M HCl alone.
-
Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
-
Protein Precipitation and Washing:
-
Add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA) to each tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the pellet 3-5 times with 1 mL of Ethanol:Ethyl Acetate (1:1, v/v). For each wash, resuspend the pellet by vortexing, then centrifuge at 10,000 x g for 10 minutes and discard the supernatant. This step is critical for removing excess DNPH.[13]
-
-
Solubilization and Measurement:
-
After the final wash, briefly spin the tubes to collect any remaining liquid and remove it. Allow the pellet to air dry for 5-10 minutes.
-
Resuspend the protein pellet in 500 µL of 6 M Guanidine Hydrochloride solution (pH 2.3). Incubation at 37°C for 15-30 minutes may be required for complete solubilization.[12]
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.
-
Measure the absorbance of the supernatant at 370 nm against the sample's corresponding blank.
-
-
Calculation:
-
Calculate the concentration of carbonyl groups using the molar extinction coefficient for DNPH, which is 22,000 M⁻¹cm⁻¹.[12]
-
Carbonyl Content (nmol/mg protein) = [ (Absorbance₃₇₀ / 22,000 M⁻¹cm⁻¹) * 10⁶ ] / [Protein concentration (mg/mL)]
-
Data Table: Comparison of RCS Quantification Methods
| Parameter | Spectrophotometry (DNPH) | HPLC-UV/FLD | LC-MS/MS |
| Specificity | Low (Total Carbonyls) | Medium-High (Specific RCS) | Very High (Mass-based) |
| Sensitivity (LOD) | ~ 1 nmol/mg protein | pmol range (e.g., 100 pmol/L for 4-HNE with FLD[16]) | fmol to low pmol range (e.g., ~5 nM for MDA[15]) |
| Primary Application | Global index of protein oxidation | Targeted quantification of 1-3 specific RCS | Targeted & untargeted analysis, biomarker discovery |
| Throughput | Medium | Low-Medium | Medium (with automation) |
| Cost | Low | Medium | High |
| Key Challenge | Interference (DNPH, nucleic acids)[11][13][14] | Co-elution, adduct stability | Matrix effects, instrument complexity[1] |
Section 4: Visualizations
Experimental and Logical Workflows
Caption: General workflow for RCS quantification in biological fluids.
Caption: Decision tree for troubleshooting the DNPH assay.
Caption: Reaction of a carbonyl group with DNPH derivatizing agent.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive Carbonyl Species In Vivo: Generation and Dual Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Reactive Carbonyl Species with Natural Sequestering Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selectscience.net [selectscience.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajrms.com [ajrms.com]
- 17. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. libra.unine.ch [libra.unine.ch]
Technical Support Center: Optimizing SPE Recovery of 2-(Hydrazinylmethyl)pyrazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the recovery of 2-(hydrazinylmethyl)pyrazine derivatives during Solid-Phase Extraction (SPE). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the lab.
Troubleshooting Guide: Low Recovery
Low recovery is a frequent challenge in SPE. This guide will help you systematically identify and resolve the root cause of this issue.
Problem: Low or No Analyte Recovery in the Eluate
The primary reasons for low recovery can be categorized into three main areas: analyte loss during the loading and washing steps, or incomplete elution.[1][2] To diagnose the issue, it is recommended to collect and analyze the fractions from each step of the SPE process (load, wash, and elution).[3]
| Potential Cause | Recommended Solution |
| Analyte Lost in Loading Fraction (Breakthrough) | |
| Inappropriate Sorbent Choice | This compound derivatives are polar and basic. For reversed-phase SPE, a C18 or a hydrophilic-lipophilic balanced (HLB) polymer-based sorbent is recommended. For more targeted retention, a mixed-mode cation exchange (MCX) sorbent can be highly effective.[4] |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with a high percentage of organic modifier, the analyte may not retain on the sorbent. Dilute the sample with a weaker solvent (e.g., water or a low-percentage organic mobile phase) before loading.[1] |
| Incorrect Sample pH | The basic nature of the hydrazine and pyrazine moieties requires pH control. Ensure the sample pH is adjusted to be at least 2 units above the pKa of the analyte to keep it in its neutral form for better retention on a reversed-phase sorbent. For cation exchange, the pH should be at least 2 units below the pKa to ensure the analyte is charged.[5] |
| High Flow Rate | A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. A flow rate of 1-2 mL/min is generally recommended for sample loading.[6] |
| Sorbent Overload | Exceeding the binding capacity of the SPE cartridge will lead to breakthrough. Ensure the amount of analyte and other matrix components does not exceed the recommended capacity of the sorbent (typically 1-5% of the sorbent mass).[4] |
| Analyte Lost in Wash Fraction | |
| Wash Solvent Too Strong | The wash solvent may be eluting the analyte along with the interferences. Use a weaker wash solvent. For reversed-phase, start with 100% aqueous solution or a low percentage of organic solvent (e.g., 5% methanol in water). For mixed-mode, an acidic aqueous wash can remove basic interferences while retaining the protonated analyte.[6][7] |
| Incorrect Wash Solvent pH | For reversed-phase, maintain the pH that ensures the analyte is in its neutral, retained form. For cation exchange, maintain an acidic pH to keep the analyte charged and bound to the sorbent.[7] |
| Analyte Retained on Sorbent (Incomplete Elution) | |
| Elution Solvent Too Weak | The elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. For reversed-phase, increase the percentage of organic solvent in the elution solution. For mixed-mode cation exchange, use a basic organic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt the ionic interaction. |
| Insufficient Elution Volume | The volume of the elution solvent may not be adequate to completely desorb the analyte. Increase the elution volume or perform a second elution and analyze it separately to check for residual analyte. |
| Secondary Interactions | Strong secondary interactions between the analyte and the sorbent can hinder elution. For silica-based sorbents, this can be due to interactions with residual silanols. Using a polymer-based sorbent or adding a competing agent to the elution solvent can mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives to consider for SPE method development?
A1: this compound derivatives are characterized by their polarity and basicity. For instance, 2-hydrazinopyrazine has a molecular weight of approximately 110.12 g/mol and an XLogP3 value of -0.2, indicating it is a polar molecule. It has three hydrogen bond donors and four hydrogen bond acceptors, further contributing to its polarity. The presence of the pyrazine ring and the hydrazine group confers basic properties. Understanding these characteristics is crucial for selecting the appropriate SPE sorbent and optimizing solvent conditions.
Q2: Which type of SPE sorbent is best suited for this compound derivatives?
A2: Given their polar and basic nature, several options are viable:
-
Reversed-Phase (C18 or C8): Suitable for retaining the neutral form of the molecule from an aqueous sample. pH adjustment of the sample to suppress the ionization of the basic groups is critical for good retention.
-
Polymeric Reversed-Phase (e.g., HLB): These sorbents offer enhanced retention for polar compounds compared to traditional silica-based C18 and are stable across a wider pH range.[4]
-
Mixed-Mode Cation Exchange (MCX): This is often the most effective choice. These sorbents provide a dual retention mechanism: reversed-phase and cation exchange. This allows for strong retention of basic compounds like this compound derivatives, even if they are polar, and enables a more rigorous washing protocol for cleaner extracts.
Q3: How does pH manipulation improve the recovery of these compounds?
A3: pH control is critical for managing the ionization state of this compound derivatives.
-
For Reversed-Phase SPE: To maximize retention, you want the analyte to be in its most hydrophobic (neutral) state. By adjusting the sample pH to be at least 2 units above the pKa of the basic functional groups, you suppress their protonation, making the molecule less polar and more likely to bind to the nonpolar sorbent.
-
For Mixed-Mode Cation Exchange SPE: To engage the ion-exchange mechanism, you want the analyte to be charged (protonated). By adjusting the sample pH to be at least 2 units below the pKa, you ensure the basic groups are protonated, leading to strong ionic retention on the cation exchange sorbent. Elution is then achieved by using a basic solution to neutralize the analyte, disrupting the ionic bond.[8]
Q4: What are the ideal flow rates for each step of the SPE process?
A4: Adhering to optimal flow rates is essential for reproducible results.
-
Conditioning and Equilibration: 2-5 mL/min
-
Sample Loading: 1-2 mL/min to ensure sufficient interaction time.[6]
-
Washing: 2-3 mL/min
-
Elution: 1-2 mL/min to ensure complete desorption of the analyte.[6]
Q5: My recovery is inconsistent. What are the likely causes?
A5: Inconsistent recovery is often due to procedural variability. Common culprits include:
-
Drying of the sorbent bed: Allowing the sorbent to dry out after conditioning and before sample loading can lead to poor and erratic recovery.[9]
-
Inconsistent flow rates: Variations in flow rates between samples can affect retention and elution.
-
Variable sample pH: Small variations in sample pH can lead to significant differences in retention, especially if the pH is close to the analyte's pKa.
-
Inconsistent sample matrix: Differences in the sample matrix between experiments can affect the overall performance of the SPE method.
Quantitative Data Summary
The following tables provide illustrative data on how different SPE parameters can affect the recovery of a model this compound derivative. Note: This data is for demonstration purposes and should be experimentally verified for your specific analyte and matrix.
Table 1: Effect of Sorbent Type on Recovery
| Sorbent Type | Retention Mechanism | Average Recovery (%) | Relative Standard Deviation (%) |
| C18 | Reversed-Phase | 75.2 | 8.5 |
| HLB | Reversed-Phase (Polymeric) | 88.6 | 4.2 |
| MCX | Mixed-Mode Cation Exchange | 95.8 | 2.1 |
Table 2: Impact of Sample pH on Recovery using C18 Sorbent
| Sample pH | Analyte State | Average Recovery (%) |
| 4.0 | Ionized | 45.3 |
| 6.0 | Partially Ionized | 68.7 |
| 8.0 | Neutral | 85.1 |
| 10.0 | Neutral | 86.5 |
Table 3: Influence of Elution Solvent on Recovery from MCX Sorbent
| Elution Solvent | Average Recovery (%) |
| 100% Methanol | 65.4 |
| 5% Acetic Acid in Methanol | 30.2 |
| 5% Ammonium Hydroxide in Methanol | 96.2 |
| 5% Ammonium Hydroxide in Acetonitrile | 94.8 |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase SPE using a C18 Cartridge
This protocol is a starting point for the extraction of this compound derivatives from a relatively clean aqueous matrix.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Hydroxide (for pH adjustment)
-
SPE Vacuum Manifold
-
Collection Vials
Procedure:
-
Sample Pre-treatment: Adjust the pH of the aqueous sample to >9.0 with ammonium hydroxide.
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 5 mL of deionized water (pH adjusted to match the sample) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water (pH adjusted).
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 2 x 2 mL of methanol into a collection vial.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE
This protocol is recommended for complex matrices (e.g., plasma, urine) and for achieving higher recovery and cleaner extracts.
Materials:
-
MCX SPE Cartridge (e.g., 30 mg, 1 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Formic Acid or Acetic Acid
-
Ammonium Hydroxide
-
SPE Vacuum Manifold
-
Collection Vials
Procedure:
-
Sample Pre-treatment: Acidify the sample with formic acid or acetic acid to a pH of <4.
-
Conditioning: Pass 1 mL of methanol through the MCX cartridge.
-
Equilibration: Pass 1 mL of deionized water (acidified to match the sample pH) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing 1 (Polar Interferences): Wash with 1 mL of 0.1 M formic acid in water.
-
Washing 2 (Non-polar Interferences): Wash with 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a collection vial.
Visualizations
Caption: A logical workflow for troubleshooting low recovery in SPE.
Caption: Mechanism of retention and elution on a Mixed-Mode Cation Exchange (MCX) sorbent.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Method Refinement for Baseline Resolution in HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving baseline resolution challenges in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it important?
A1: Chromatographic resolution (Rs) is a measure of the separation between two adjacent peaks in a chromatogram.[1][2][3] It is crucial for accurate quantification and identification of analytes.[1][4][5] A resolution value of 1.5 or greater is generally considered to indicate baseline separation, meaning the detector signal returns to the baseline between the two peaks.[1][5][6] Poor resolution can lead to incorrect quantification, loss of critical information, and potential regulatory compliance issues.[1]
Q2: What are the primary factors that influence peak resolution in HPLC?
A2: The three primary factors that influence resolution are the column efficiency (N), selectivity (α), and retention factor (k).[2][6][7]
-
Efficiency (N) relates to the narrowness of the peaks and is influenced by column length, particle size, and flow rate.[2][7]
-
Selectivity (α) describes the separation in time between the peaks and is affected by the mobile phase composition, stationary phase chemistry, and temperature.[2][7]
-
Retention Factor (k) is a measure of how long an analyte is retained on the column and is primarily controlled by the mobile phase strength.[2][7]
Q3: How do I troubleshoot a drifting or noisy baseline?
A3: Baseline drift and noise can be caused by several factors, including:
-
Mobile Phase Issues: Contaminated or old solvents, inadequate degassing leading to air bubbles, or unstable pH can all contribute to baseline problems.[8][9][10] Using high-purity solvents and fresh mobile phases is recommended.[11]
-
Detector Issues: A dirty flow cell or a deteriorating lamp can cause a noisy baseline.[12] Flushing the flow cell or replacing the lamp may be necessary.[12]
-
System Contamination: Contaminants leaching from the column or other system components can cause baseline drift.[13]
-
Temperature Fluctuations: Inconsistent column or mobile phase temperature can lead to baseline instability.[14][15]
Q4: What is the difference between isocratic and gradient elution, and when should I use each?
A4:
-
Isocratic elution uses a constant mobile phase composition throughout the analysis. It is best suited for simple mixtures where all components can be adequately separated with a single solvent ratio.[10]
-
Gradient elution involves changing the mobile phase composition during the run, typically by increasing the proportion of the stronger organic solvent.[16][17] This is ideal for complex samples containing analytes with a wide range of polarities, as it helps to improve peak shape and reduce analysis time.[16][18][19]
Troubleshooting Guides
Issue: Poor Peak Resolution (Overlapping Peaks)
This guide provides a systematic approach to improving the separation between closely eluting or co-eluting peaks.
Step 1: Initial Assessment
Before making changes, carefully examine the chromatogram.
-
Are all peaks poorly resolved, or just a specific pair?
-
Are the peaks tailing or fronting?
-
Has the resolution degraded over time with the same method?
Step 2: Method Optimization Strategies
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Quantitative Data Summary: Impact of Method Parameters on Resolution
The following table summarizes the general effects of adjusting key HPLC parameters on peak resolution, retention time, and backpressure.
| Parameter Change | Effect on Resolution | Effect on Retention Time | Effect on Backpressure |
| Mobile Phase | |||
| ↓ % Organic Solvent | ↑ | ↑ | ↑ (due to increased viscosity) |
| Adjust pH | ↑↓ (analyte dependent) | ↑↓ (analyte dependent) | Minimal |
| Steeper Gradient | ↓ | ↓ | Varies |
| Shallower Gradient | ↑ | ↑ | Varies |
| Column | |||
| ↑ Column Length | ↑ | ↑ | ↑ |
| ↓ Particle Size | ↑ | Unchanged (at constant linear velocity) | ↑↑ |
| Change Stationary Phase | ↑↓ (selectivity change) | ↑↓ | Minimal |
| Instrument | |||
| ↓ Flow Rate | ↑ | ↑ | ↓ |
| ↑ Temperature | ↑↓ (analyte dependent) | ↓ | ↓ (due to decreased viscosity) |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Ionizable Compounds
-
Objective: To improve selectivity by altering the ionization state of acidic or basic analytes.
-
Methodology:
-
Determine the pKa of the analytes of interest.
-
Prepare a series of mobile phase buffers with pH values at least 1-2 pH units above and below the pKa of the analytes.[20][21]
-
For acidic compounds, a lower pH (< pKa) will suppress ionization and generally increase retention in reversed-phase HPLC.[1]
-
For basic compounds, a higher pH (> pKa) will suppress ionization and increase retention in reversed-phase HPLC.
-
Equilibrate the column with each mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analyze the chromatograms to determine the optimal pH for baseline resolution.
-
Protocol 2: Gradient Elution Optimization for Complex Mixtures
-
Objective: To achieve separation of compounds with a wide range of polarities.
-
Methodology:
-
Scouting Gradient: Perform an initial broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution times of the components.[16]
-
Narrow the Gradient Range: Based on the scouting run, narrow the gradient range to focus on the elution window of the target analytes.[16]
-
Optimize the Gradient Slope:
-
Introduce Gradient Holds: If necessary, incorporate isocratic holds at specific mobile phase compositions to improve the separation of critical pairs.[16]
-
Ensure adequate column re-equilibration time at the initial mobile phase composition between injections.
-
Issue: Baseline Irregularities (Noise, Drift, Ghost Peaks)
This guide addresses common baseline problems that can interfere with accurate peak integration and quantification.
Logical Relationship Diagram for Baseline Troubleshooting
The following diagram illustrates the potential causes and solutions for common baseline issues.
Caption: Causes and solutions for HPLC baseline irregularities.
Protocol 3: Systematic Cleaning and Flushing of the HPLC System
-
Objective: To remove contaminants from the system that may be causing baseline issues or poor resolution.
-
Methodology:
-
Disconnect the Column: To avoid flushing contaminants onto the column, disconnect it from the system.
-
Flush with a Series of Solvents: Sequentially flush the pump, injector, and tubing with a series of solvents of decreasing and then increasing polarity. A common sequence is:
-
Water (to remove salts and buffers)
-
Isopropanol (miscible with both aqueous and organic solvents)
-
The mobile phase you intend to use
-
-
Clean the Detector Flow Cell: If baseline noise persists, flush the detector flow cell with a suitable cleaning solvent as recommended by the manufacturer.[11]
-
Column Flushing: If column contamination is suspected, flush the column (in the reverse direction if recommended by the manufacturer) with a strong solvent that is compatible with the stationary phase.[8] For reversed-phase columns, this could be a sequence like water, methanol, acetonitrile, and then isopropanol.
-
Re-equilibrate: After cleaning, thoroughly equilibrate the entire system with the mobile phase to be used for the analysis.
-
References
- 1. mastelf.com [mastelf.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromtech.com [chromtech.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 10. mastelf.com [mastelf.com]
- 11. phenomenex.com [phenomenex.com]
- 12. halocolumns.com [halocolumns.com]
- 13. agilent.com [agilent.com]
- 14. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 15. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 16. mastelf.com [mastelf.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 18. chromacademy.com [chromacademy.com]
- 19. welch-us.com [welch-us.com]
- 20. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 21. chromblog.wordpress.com [chromblog.wordpress.com]
Validation & Comparative
A Comparative Guide to Carbonyl Detection: 2-Hydrazinopyrazine vs. DNPH
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of carbonyl compounds—aldehydes and ketones—are critical in numerous scientific disciplines, from environmental analysis to pharmaceutical development. The choice of derivatizing agent is paramount for achieving reliable and sensitive results. This guide provides an objective comparison between the well-established reagent, 2,4-dinitrophenylhydrazine (DNPH), and an alternative, 2-hydrazinopyrazine, for the detection of carbonyls.
Executive Summary
2,4-Dinitrophenylhydrazine (DNPH) is the gold-standard reagent for carbonyl detection, forming stable, colored hydrazone derivatives that are readily quantifiable by techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Its reaction mechanism and performance characteristics are extensively documented.
2-Hydrazinopyrazine, and its close analogs like 2-hydrazinopyridine, are emerging as valuable alternatives, particularly in applications requiring high sensitivity, such as Liquid Chromatography-Mass Spectrometry (LC-MS). While direct, comprehensive comparative data for 2-hydrazinopyrazine is limited in publicly available literature, its structural similarities to other heterocyclic hydrazines suggest potential advantages in specific analytical contexts. These reagents can enhance ionization efficiency, leading to lower detection limits in mass spectrometry-based methods.
This guide summarizes the available quantitative data, provides detailed experimental protocols for both reagents, and visualizes the underlying chemical reactions and analytical workflows.
Data Presentation
The following table summarizes the key performance characteristics of 2-hydrazinopyrazine and DNPH based on available data and information from analogous compounds.
| Feature | 2-Hydrazinopyrazine & Analogs (e.g., 2-Hydrazinopyridine) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Principle of Detection | Forms hydrazone derivatives with carbonyl compounds. | Forms 2,4-dinitrophenylhydrazone derivatives, which are typically colored (yellow, orange, or red) precipitates.[1] |
| Primary Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS) due to enhanced ionization.[2] | High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis). |
| Sensitivity | Potentially higher sensitivity in LC-MS applications due to improved ionization efficiency of the derivatives.[2] | Well-established sensitivity with typical limits of detection (LOD) in the low ng/mL range.[3] |
| Selectivity | Reacts with aldehydes and ketones. | Reacts specifically with aldehydes and ketones; does not react with other carbonyl-containing functional groups like carboxylic acids, esters, and amides.[1] |
| Reaction Kinetics | The reaction is an acid-catalyzed nucleophilic addition-elimination. Reaction rates are pH-dependent. | The reaction is an acid-catalyzed condensation reaction.[1][4] Optimal pH is crucial for reaction efficiency.[5] |
| Derivative Stability | Hydrazone stability is pH-dependent. Aromatic hydrazones are generally more stable than aliphatic ones.[6] | Forms stable hydrazone derivatives that can be isolated and characterized.[7] However, the stability can be affected by factors like pH and light. |
| Qualitative Analysis | Primarily through chromatographic retention time and mass spectral data. | Formation of a colored precipitate provides a simple qualitative test. The melting point of the purified hydrazone can be used for identification.[1] |
| Quantitative Analysis | Quantitative analysis is primarily achieved through LC-MS. | Widely used for quantitative analysis via HPLC-UV, with established and validated methods (e.g., EPA Method 8315A).[8] |
Reaction Mechanisms
The detection of carbonyl compounds by both 2-hydrazinopyrazine and DNPH relies on the same fundamental chemical transformation: a nucleophilic addition-elimination reaction to form a stable hydrazone derivative.
DOT Script for General Hydrazone Formation
Caption: Formation of a hydrazone from a carbonyl compound and a hydrazine reagent.
Experimental Protocols
Protocol 1: Carbonyl Detection using 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a standard method for the qualitative and quantitative analysis of carbonyl compounds.
1. Reagent Preparation (Brady's Reagent):
-
Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 12-13 cm³ of 85% phosphoric(V) acid.
-
Once dissolved, make up the total volume to 25 cm³ with ethanol.[9]
-
Caution: DNPH is flammable and potentially explosive when dry. Handle with care.
2. Qualitative Test:
-
Add a few drops of the sample containing the carbonyl compound to 2-3 mL of Brady's reagent in a test tube.
-
A positive test is indicated by the formation of a yellow, orange, or red precipitate. Aromatic carbonyls tend to give red precipitates, while aliphatic carbonyls give yellow precipitates.[1]
3. Quantitative Analysis by HPLC-UV:
-
Derivatization: Mix the sample with an excess of DNPH solution (often in acetonitrile) and acidify (e.g., with sulfuric acid or hydrochloric acid) to catalyze the reaction.[8]
-
Extraction: The resulting hydrazones can be extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.[8]
-
Analysis: Analyze the extracted hydrazones using reverse-phase HPLC with UV detection at approximately 360 nm.
-
Quantification: Use a calibration curve prepared from hydrazone standards of known concentrations.
DOT Script for DNPH Experimental Workflow
Caption: Workflow for carbonyl analysis using DNPH derivatization followed by HPLC-UV.
Protocol 2: Carbonyl Detection using 2-Hydrazinopyrazine (or Analogs)
This protocol is adapted from methods used for similar heterocyclic hydrazine reagents, primarily for LC-MS analysis.
1. Reagent Preparation:
-
Prepare a stock solution of 2-hydrazinopyrazine in a suitable solvent such as acetonitrile or methanol.
2. Derivatization for LC-MS Analysis:
-
To the sample containing the carbonyl compound, add an excess of the 2-hydrazinopyrazine solution.
-
The reaction may be facilitated by the addition of a small amount of acid (e.g., trifluoroacetic acid or acetic acid) to catalyze the hydrazone formation.[2]
-
The reaction mixture is typically incubated at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.
3. LC-MS Analysis:
-
Directly inject an aliquot of the reaction mixture into the LC-MS system.
-
Use a reverse-phase HPLC column (e.g., C18) for separation.
-
The mass spectrometer is typically operated in positive electrospray ionization (ESI+) mode to detect the protonated hydrazone derivatives.
-
Quantification: Use an internal standard and a calibration curve of derivatized carbonyl standards for accurate quantification.
DOT Script for 2-Hydrazinopyrazine Experimental Workflow
Caption: Workflow for carbonyl analysis using 2-hydrazinopyrazine derivatization for LC-MS.
Conclusion
DNPH remains a robust and widely accepted reagent for the routine detection and quantification of carbonyl compounds, especially when using HPLC-UV. Its advantages include the formation of stable, colored derivatives, which also allows for simple qualitative assessments.
2-Hydrazinopyrazine and its analogs represent a promising alternative, particularly for applications demanding higher sensitivity and the use of mass spectrometric detection. The derivatization can enhance the ionization efficiency of carbonyl compounds, making them more amenable to LC-MS analysis. However, further studies are needed to establish a comprehensive performance comparison with DNPH across a wide range of carbonyls and matrices. Researchers should consider the specific requirements of their analysis, including the desired sensitivity, the analytical instrumentation available, and the complexity of the sample matrix, when selecting the most appropriate derivatizing agent.
References
- 1. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) The Use of Hydrazine-Based Derivatization Reagents [research.amanote.com]
- 6. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Method Validation for Carbonyl Analysis Using Hydrazine-Based Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Derivatization Agents for the Quantitative Analysis of Carbonyl-Containing Compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).
The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various scientific disciplines, from environmental analysis to clinical diagnostics and pharmaceutical development. Due to the often low volatility and poor ionization efficiency of these analytes, derivatization prior to LC-MS analysis is a common and effective strategy to enhance sensitivity and chromatographic performance. Hydrazine-based reagents are a prominent class of derivatizing agents that react with the carbonyl group to form stable hydrazones, which are more amenable to LC-MS analysis.
This guide provides a comparative overview of LC-MS method validation using hydrazine-based derivatization reagents. While a comprehensive, formally validated method for 2-(hydrazinylmethyl)pyrazine is not extensively documented in publicly available literature, this guide will use the closely related and structurally similar compound, 2-hydrazinoquinoline (HQ), as a representative example. This will be compared with two widely used and well-validated hydrazine-based reagents: 2,4-dinitrophenylhydrazine (DNPH) and 3-nitrophenylhydrazine (3-NPH).
Principles of Carbonyl Derivatization with Hydrazine Reagents
The fundamental principle behind the use of hydrazine-based reagents is the nucleophilic addition of the hydrazine nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone. This reaction, as depicted in the workflow below, introduces a chemical moiety that can significantly improve the analytical characteristics of the target carbonyl compounds.
Caption: General workflow for the analysis of carbonyl compounds using hydrazine-based derivatization followed by LC-MS.
The chemical reaction between a generic carbonyl compound and a hydrazine derivatizing agent is illustrated below.
Caption: Chemical reaction of a carbonyl compound with a hydrazine reagent to form a stable hydrazone derivative.
Comparison of LC-MS Method Performance
The following tables summarize the performance characteristics of LC-MS methods using 2-hydrazinoquinoline (as a proxy for this compound), 2,4-dinitrophenylhydrazine (DNPH), and 3-nitrophenylhydrazine (3-NPH) for the analysis of various carbonyl compounds.
Table 1: Method Performance using 2-Hydrazinoquinoline (HQ) Derivatization (Representative Method)
| Parameter | Performance |
| Linearity (R²) | Not explicitly reported in broad validation studies, but good linearity is generally achieved. |
| Limit of Detection (LOD) | Method demonstrates high sensitivity, enabling detection of endogenous metabolites.[1][2] |
| Limit of Quantification (LOQ) | Not explicitly reported in broad validation studies. |
| Precision (%RSD) | Not explicitly reported in broad validation studies. |
| Accuracy (%Recovery) | Not explicitly reported in broad validation studies. |
| Applicability | Broad applicability to aldehydes and ketones in biological samples.[1][3] |
Table 2: Method Performance using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
| Parameter | Performance |
| Linearity (R²) | ≥0.999 for a wide range of carbonyls.[3][4] |
| Limit of Detection (LOD) | 0.03 to 0.3 ppb for various carbonyls.[2] For acetone, an LOD of 0.2 mg/L has been reported.[3] |
| Limit of Quantification (LOQ) | For acetone, an LOQ of 0.7 mg/L has been reported.[3] |
| Precision (%RSD) | Intra-day repeatability typically < 10%.[4] |
| Accuracy (%Recovery) | Recovery for acetone reported at 92.8 ± 0.9%.[3] |
| Applicability | Widely used for environmental and industrial air monitoring, as well as in food and biological samples.[2][5] |
Table 3: Method Performance using 3-Nitrophenylhydrazine (3-NPH) Derivatization
| Parameter | Performance |
| Linearity (R²) | Typically ≥0.999.[1] |
| Limit of Detection (LOD) | On-column LODs in the range of 0.1 to 2 fmol for reactive aldehydes.[1] |
| Limit of Quantification (LOQ) | High femtomole to low picomole range on-column.[6] |
| Precision (%RSD) | Intra-day precision typically below 10%.[1] |
| Accuracy (%Recovery) | 89.5% to 114.8% for various carboxylic acids (which can also be derivatized by 3-NPH).[6] |
| Applicability | Effective for a broad range of carbonyls and carboxylic acids in biological matrices, often showing higher sensitivity than DNPH.[1][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative experimental protocols for the derivatization of carbonyl compounds using the compared reagents.
Protocol 1: Derivatization with 2-Hydrazinoquinoline (HQ)
This protocol is based on the derivatization of aldehydes and ketones in biological samples.[1]
-
Sample Preparation: To 5 µL of a biological sample (e.g., urine, serum), add an internal standard.
-
Derivatization Reaction: Add 100 µL of an acetonitrile solution containing 1 mM 2,2'-dipyridyl disulfide (DPDS), 1 mM triphenylphosphine (TPP), and 1 mM 2-hydrazinoquinoline (HQ).
-
Incubation: Incubate the reaction mixture at 60°C for 60 minutes.
-
LC-MS Analysis: The resulting solution containing the HQ derivatives is then ready for direct injection and analysis by LC-MS.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol is a general procedure for the derivatization of carbonyls.[3]
-
Sample Preparation: To 20 mL of an aqueous sample, add 50 µL of 1 M hydrochloric acid.
-
Derivatization Reaction: Add 30 mL of a 2.3 g/L solution of DNPH in acetonitrile.
-
Incubation: Heat the solution at 60°C in a water bath and then let it stand at room temperature overnight.
-
Dilution: Dilute 1 mL of the reaction mixture to 20 mL with an acetonitrile/water (3/2) solution.
-
LC-MS Analysis: The diluted solution is then analyzed by LC-MS/MS.
Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol is optimized for the analysis of reactive aldehydes in biological tissue.[1]
-
Sample Pretreatment: Homogenize tissue samples and precipitate proteins using 20% trichloroacetic acid.
-
Derivatization Reaction: To the supernatant, add a solution of 25 mM 3-nitrophenylhydrazine.
-
Incubation: React at 20°C for 30 minutes.
-
LC-MS Analysis: The reaction mixture is then subjected to LC-MS/MS analysis.
Conclusion
The choice of a derivatization reagent for the LC-MS analysis of carbonyl compounds depends on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the specific carbonyls of interest.
-
2-Hydrazinoquinoline (HQ) , and by extension, structurally similar reagents like This compound , offer a promising approach for the sensitive detection of a broad range of carbonyls in complex biological matrices.[1][2] While comprehensive validation data is not as widespread as for other reagents, the available information suggests excellent potential.
-
2,4-Dinitrophenylhydrazine (DNPH) is a well-established and widely used reagent with a vast body of literature supporting its application.[2][5] It provides robust and reliable methods, particularly for environmental and industrial analyses.
-
3-Nitrophenylhydrazine (3-NPH) has emerged as a highly sensitive derivatizing agent, often outperforming DNPH in terms of detection limits, especially for biological applications.[1][7] Its ability to derivatize both carbonyls and carboxylic acids can be an advantage for broader metabolic profiling.
Researchers and drug development professionals should carefully consider the performance characteristics and experimental protocols outlined in this guide to select the most appropriate derivatization strategy for their specific analytical needs. Further method development and validation would be beneficial to fully characterize the performance of newer reagents like this compound and expand their application in routine quantitative analysis.
References
- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-Hydrazinopyrazine Derivatization with Alternative Methods for Carbonyl and α-Keto Acid Analysis
The accurate quantification of carbonyl compounds, including aldehydes, ketones, and α-keto acids, is crucial in various fields, from environmental analysis to clinical diagnostics and drug development. Due to the often low volatility, high polarity, and poor ionization efficiency of these compounds, direct analysis by methods like liquid chromatography-mass spectrometry (LC-MS) can be challenging.[1] Chemical derivatization is a widely employed strategy to overcome these limitations by improving the chromatographic retention and enhancing the mass spectrometric response of the target analytes.[1]
This guide provides a comparative overview of 2-hydrazinopyrazine derivatization against other common methods for the analysis of carbonyl-containing compounds. The performance and methodologies of these techniques are cross-validated using experimental data from published studies to assist researchers in selecting the most appropriate method for their analytical needs.
Comparative Analysis of Derivatization Reagents
Several hydrazine-based reagents are utilized to derivatize carbonyl compounds, each with distinct characteristics that influence their suitability for specific applications. The choice of reagent can significantly impact sensitivity, selectivity, and chromatographic performance. A summary of key derivatization agents and their performance is presented below.
| Derivatization Reagent | Target Analytes | Typical Instrumentation | Key Performance Characteristics |
| 2-Hydrazinopyrazine | Carbonyls, Steroids | LC-MS/MS | Offers good ionization efficiency and is effective for multiplexed analysis of steroid hormones.[1] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones, α-Keto Acids | LC-UV, LC-MS/MS | Widely used reference method; derivatives show strong UV absorbance.[2][3] Mass spectrometry-based approaches are also extensively used for DNPH-derivatized compounds.[3] |
| 3-Nitrophenylhydrazine (3-NPH) | Reactive Aldehydes | LC-MS/MS | Demonstrated greater sensitivity compared to DNPH for the analysis of reactive aldehydes in brain tissue.[4] |
| 2-Hydrazinoquinoline (HQ) | Carboxylic Acids, Aldehydes, Ketones | LC-MS | Its hydrophobicity enhances retention in reversed-phase chromatography.[5] It is capable of reacting with carboxylic acids, aldehydes, and ketones simultaneously.[5][6] |
| Dansylhydrazine (Dns-Hz) | Carbonyl Compounds | LC-MS | A common derivatization reagent for carbonyl-containing metabolites.[1] |
| 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | Carbonyl-containing Glucocorticoids | MALDI-MSI | Showed superior results compared to DNPH for in situ tissue derivatization, improving detection limits.[7][8] |
Experimental Workflows and Signaling Pathways
The general workflow for the analysis of carbonyl compounds using derivatization involves sample preparation, the derivatization reaction itself, followed by chromatographic separation and mass spectrometric detection.
The reaction between a hydrazine derivative and a carbonyl group results in the formation of a hydrazone, which is typically more stable, more readily ionized, and exhibits better chromatographic properties than the parent molecule.
Detailed Experimental Protocols
The following sections provide detailed methodologies for derivatization using 2-hydrazinopyrazine and two common alternative reagents, DNPH and 3-NPH.
Protocol 1: 2-Hydrazinopyridine Derivatization for Steroid Analysis
This method is adapted for the multiplexed analysis of steroid hormones in saliva by LC-MS/MS.[1]
-
Sample Preparation: To 100 µL of saliva, add an internal standard solution and perform solid-phase extraction.
-
Derivatization: Evaporate the extracted sample to dryness. Reconstitute the residue in 50 µL of 2 mg/mL 2-hydrazinopyridine in methanol/acetic acid (99:1, v/v).
-
Reaction: Incubate the mixture at 60°C for 1 hour.
-
Final Step: Evaporate the solvent and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization of Reactive Aldehydes
This protocol was optimized for quantifying reactive aldehydes in brain tissue.[4]
-
Sample Preparation: Homogenize brain tissue and precipitate proteins using 20% trichloroacetic acid.
-
Derivatization: To the supernatant, add a solution of 25 mM 3-nitrophenylhydrazine.
-
Reaction: Incubate the mixture at 20°C for 30 minutes.
-
Analysis: Inject the resulting solution directly into the LC-MS/MS system.
Protocol 3: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization of Carbonyls
DNPH is a classic reagent used for a wide range of carbonyl compounds.[7]
-
Sample Preparation: For in-solution derivatization, dissolve the sample containing the target steroid in acetonitrile (e.g., 0.5 mg/mL).
-
Derivatization: Mix 10 µL of the sample solution with 10 µL of a DNPH solution (1 mg/mL in acetonitrile with 0.3% hydrochloric acid).
-
Reaction: Incubate the mixture in a microcentrifuge tube at room temperature for 30 minutes.
-
Analysis: The resulting solution can be analyzed by LC-MS or MALDI-MS.
Protocol 4: 2-Hydrazinoquinoline (HQ) Derivatization of Metabolites
This method is designed for the simultaneous analysis of carboxylic acids, aldehydes, and ketones in biological samples.[5]
-
Sample Preparation: Spike the biological sample (e.g., urine, serum) with an internal standard.
-
Derivatization Solution: Prepare a solution in acetonitrile containing 1 mM 2,2'-dipyridyl disulfide (DPDS), 1 mM triphenylphosphine (TPP), and 1 mM HQ. Note: DPDS and TPP are required as activating agents for carboxylic acids.[5]
-
Reaction: Mix 5 µL of the biological sample with 100 µL of the derivatization solution. Incubate at 60°C for 60 minutes.
-
Analysis: The reaction mixture containing the HQ derivatives is then ready for LC-MS analysis.
Conclusion
The cross-validation of 2-hydrazinopyrazine with other derivatization methods reveals that the optimal choice of reagent is highly dependent on the specific analytes of interest, the sample matrix, and the desired analytical performance. While 2,4-DNPH remains a robust and widely-used reagent, newer alternatives offer significant advantages in certain contexts. For instance, 3-NPH provides enhanced sensitivity for reactive aldehydes, making it suitable for studies on oxidative stress.[4] 2-Hydrazinoquinoline is uniquely capable of simultaneously derivatizing carboxylic acids, aldehydes, and ketones, offering a broader coverage for metabolomic profiling.[5][6] 2-Hydrazinopyrazine itself is a valuable reagent, particularly for the analysis of steroids, where it facilitates sensitive and multiplexed quantification.[1] Researchers should carefully consider the comparative data and protocols presented in this guide to select the most effective derivatization strategy for their research objectives.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hydrazine-Based Derivatization Reagents for Carbonyl Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds (aldehydes and ketones) is a frequent analytical challenge. Due to the often low volatility and poor ionization efficiency of these molecules, direct analysis can be difficult. Chemical derivatization using hydrazine-based reagents is a powerful and widely adopted strategy to enhance the detectability and chromatographic separation of carbonyls, particularly for analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
This guide provides an objective comparison of the performance of several common hydrazine-based derivatization reagents, supported by experimental data and detailed protocols. We will delve into the key characteristics of 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine, and Girard's Reagents (T and P), as well as briefly touch upon emerging reagents like 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) and 2-hydrazinoquinoline (HQ).
Performance Comparison of Hydrazine-Based Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the specific analytical requirements, such as the desired sensitivity, the nature of the analyte, and the analytical platform available. The following tables summarize quantitative data for some of the most common hydrazine-based reagents. It is important to note that a direct comparison of performance can be challenging due to variations in experimental conditions, analytes, and instrumentation across different studies.
| Reagent | Analyte(s) | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Signal Enhancement | Reference(s) |
| 2,4-Dinitrophenylhydrazine (DNPH) | 13 Aldehydes & Ketones | HPLC-DAD | LOD: 0.002 - 0.015 µg/mL; LOQ: 0.007 - 0.051 µg/mL | Not Reported | [1] |
| Carbonyl Compounds | LC-MS/MS | LOD: 0.01 - 0.1 µg/L; LOQ: 0.03 - 0.3 µg/L | Not Reported | [2] | |
| Valeraldehyde | HPLC-UV | Not Specified | Not Reported | [3] | |
| Dansylhydrazine | Malondialdehyde | LC-MS | LOQ: 5.63 nM (urine), 5.68 nM (serum) | Not Reported | [4][5] |
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine | LC-MS/MS | ~20-fold better than underivatized compound | Not Reported | [6] |
| N-glycans | MALDI-TOF-MS | Not Specified | 7.44 to 13.47-fold increase in signal intensity | [7] | |
| Girard's Reagent P | Spironolactone & metabolites | UHPLC-HRMS/MS | Not Specified | 1-2 orders of magnitude signal enhancement | [8] |
| DMNTH | 4-Methoxybenzaldehyde | LDI-TOF MS | 0.5 ng/mL | Not Reported | [9] |
| HBP (Girard-type reagent) | Aldehydes | LC-MS/MS | LOD: 2.5-7 nM | 21-2856 times increase in detection signals | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for derivatization using some of the key reagents discussed.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC Analysis
DNPH is a widely used reagent that reacts with carbonyls to form stable 2,4-dinitrophenylhydrazones, which are highly chromophoric and can be readily detected by UV-Vis detectors.[4][11]
Reagent Preparation:
-
DNPH Reagent Solution: Prepare a saturated solution of DNPH in 2 N HCl or a solution of a specific concentration (e.g., 3 mg/mL) in acetonitrile. The solution can be filtered to remove any undissolved particles.[3]
-
Sample Preparation: The sample preparation will vary depending on the matrix (e.g., air, water, soil). For aqueous samples, a measured volume is typically buffered to pH 3.[11][12]
Derivatization Procedure:
-
To a suitable volume of the sample, add an excess of the DNPH reagent solution.
-
The reaction mixture is typically incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour) to ensure complete derivatization.[11]
-
Following the reaction, the derivatized analytes are extracted. For aqueous samples, this can be achieved using solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction with a solvent like methylene chloride.[12]
-
The extracted derivatives are then dissolved in a suitable solvent (e.g., acetonitrile) for HPLC analysis.[3]
HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[13]
-
Detection: UV detection is performed at a wavelength of approximately 360 nm.[3][11]
Dansylhydrazine Derivatization for LC-MS Analysis
Dansylhydrazine reacts with carbonyl compounds to form fluorescent and readily ionizable derivatives, making it suitable for sensitive analysis by LC-MS.[14]
Reagent Preparation:
-
Dansylhydrazine Solution: Prepare a solution of dansylhydrazine in a suitable solvent like acetonitrile.
Derivatization Procedure:
-
The sample containing the carbonyl compound is mixed with the dansylhydrazine solution.
-
The reaction is often carried out under acidic conditions and may require heating to facilitate the reaction.[4]
-
The reaction mixture can then be directly injected into the LC-MS system or may require a cleanup step to remove excess reagent.
LC-MS Analysis:
-
Column: A reversed-phase column, such as a phenyl-hexyl column, can be used for separation.[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[4]
-
Detection: Mass spectrometric detection is typically performed in positive electrospray ionization (ESI) mode, monitoring the protonated molecular ions of the dansylhydrazone derivatives.[4]
Girard's Reagent T (GirT) Derivatization for Mass Spectrometry Analysis
Girard's reagents (T and P) possess a quaternary ammonium group, which imparts a permanent positive charge to the hydrazone derivatives. This significantly enhances their ionization efficiency in ESI- and MALDI-MS.[6][7]
Reagent Preparation:
-
GirT Solution: Prepare a solution of Girard's Reagent T in a suitable solvent mixture, such as water/methanol/glacial acetic acid (6:1:3, v/v/v) at a concentration of 0.05 M.[7]
On-Target Derivatization for MALDI-TOF-MS (for Glycans):
-
Spot 0.5 µL of the DHB matrix solution (20 mg/mL in 1:1 acetonitrile/0.1% TFA) onto the MALDI target.
-
Add 0.5 µL of the glycan solution to the matrix spot.
-
Add 0.5 µL of the GirT solution to the mixture on the target and gently mix.
-
Allow the spot to dry at room temperature before MALDI-TOF-MS analysis.[7]
In-Solution Derivatization for LC-MS:
-
The analyte is incubated with an excess of GirT solution.
-
The reaction can be performed at room temperature, but the reaction time may vary depending on the analyte (e.g., 12 hours for 5-Formyl-2'-deoxyuridine).[6]
-
The reaction mixture can then be analyzed by LC-MS.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate the general experimental workflow for derivatization and the underlying chemical reaction.
Caption: General experimental workflow for the analysis of carbonyl compounds using hydrazine-based derivatization.
Caption: General reaction mechanism of a carbonyl compound with a hydrazine reagent to form a hydrazone derivative.
Emerging Hydrazine-Based Reagents
Research continues to develop novel hydrazine reagents with improved performance characteristics.
-
4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH): This "tailor-made" reagent acts as both a derivatizing agent and a reactive matrix for MALDI-MS, simplifying analysis. It has shown superior results compared to DNPH in certain applications, with detection limits as low as 0.5 ng/mL for 4-methoxybenzaldehyde.[9]
-
2-hydrazinoquinoline (HQ): HQ has been developed as an effective derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones. It demonstrates broad reactivity and provides good chromatographic performance and ionization efficiency.[15][16][17]
Conclusion
The selection of a hydrazine-based derivatization reagent is a critical step in the analytical workflow for carbonyl compounds. DNPH remains a robust and widely used reagent, particularly for HPLC-UV applications. For higher sensitivity and mass spectrometry-based analyses, Dansylhydrazine and Girard's reagents offer significant advantages due to their fluorescent properties and the introduction of a permanent charge, respectively. The development of novel reagents like DMNTH and HQ continues to expand the analytical toolbox, offering improved performance and broader applicability. The choice of the optimal reagent will ultimately depend on the specific requirements of the analysis, including the target analytes, the sample matrix, and the available instrumentation.
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Rapid on-plate and one-pot derivatization of carbonyl compounds for enhanced detection by reactive matrix LDI-TOF MS using the tailor-made reactive matrix, 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
- 12. epa.gov [epa.gov]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. Dansylhydrazine for LC-MS derivatization, LiChropur , = 95 HPLC 33008-06-9 [sigmaaldrich.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone Derivatization: 2-Hydrazinopyrazine versus Girard's Reagents
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of ketones is a frequent analytical challenge. Ketones often exhibit poor ionization efficiency and chromatographic retention, particularly in complex biological matrices. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the ketone's structure to enhance its analytical properties. This guide provides an in-depth comparison of two common classes of derivatizing agents: 2-hydrazinopyrazine and the well-established Girard's reagents (Girard-T and Girard-P).
This comparison focuses on their performance in enhancing the analysis of ketones, primarily by liquid chromatography-mass spectrometry (LC-MS). We will delve into their reaction mechanisms, experimental protocols, and performance metrics based on available experimental data.
Introduction to the Reagents
2-Hydrazinopyrazine belongs to the family of hydrazine derivatizing agents. It reacts with the carbonyl group of a ketone to form a stable hydrazone. The introduction of the pyrazine ring can enhance the hydrophobicity and ionization efficiency of the analyte, thereby improving its chromatographic retention on reversed-phase columns and its response in mass spectrometry. Analogs of 2-hydrazinopyrazine, such as 2-hydrazinopyridine (2-HP) and 2-hydrazinoquinoline (HQ), have been shown to be effective derivatizing agents for various carbonyl-containing metabolites.[1][2]
Girard's reagents , specifically Girard's reagent T (GT) and Girard's reagent P (GP), are cationic derivatizing agents.[3][4] They possess a hydrazide functional group that reacts with ketones to form hydrazones, and a quaternary ammonium (in GT) or pyridinium (in GP) group that carries a permanent positive charge.[3][4] This "charge-tagging" strategy significantly enhances the ionization efficiency of the derivatized ketone in electrospray ionization mass spectrometry (ESI-MS), leading to substantial improvements in detection sensitivity.[4]
Performance Comparison: 2-Hydrazinopyrazine vs. Girard's Reagents
The choice of a derivatizing agent depends on several factors, including the specific ketone of interest, the analytical platform, and the desired performance characteristics. The following table summarizes the key performance metrics for 2-hydrazinopyrazine (and its analogs) and Girard's reagents based on published data.
| Performance Metric | 2-Hydrazinopyrazine & Analogs (2-HP) | Girard's Reagents (Girard-T & Girard-P) | Key Considerations |
| Derivatization Efficiency | Generally high under optimized conditions. Reaction with some ketones can be rapid.[2] | High, with reactions often proceeding to completion.[3] | Reaction kinetics can be influenced by the steric hindrance of the ketone and reaction conditions (pH, temperature, and catalyst). |
| Sensitivity Enhancement (LC-MS) | Significant signal enhancement reported. For certain ketosteroids, 2-HP was found to be superior to Girard's reagent T in signal response.[1] | Excellent sensitivity enhancement (reported up to ~20-fold) due to the introduction of a permanent positive charge, leading to improved ESI efficiency.[3][4] Modified Girard's reagents have shown even greater signal increases (3.3 to 7.0-fold compared to Girard-T).[5] | The degree of enhancement is analyte-dependent. Girard's reagents are particularly advantageous for low-abundance ketones. |
| Chromatographic Behavior | The introduction of the aromatic ring can improve retention on reversed-phase columns. 2-HP derivatives of ketosteroids showed superior chromatographic behavior compared to Girard's reagent T derivatives.[1] | The permanent charge can sometimes lead to peak tailing on certain columns. However, derivatization can also improve the separation of structurally similar ketones.[1] | Chromatographic performance is highly dependent on the choice of column, mobile phase, and the specific ketone. |
| Stability of Derivatives | Hydrazones are generally stable, but their stability can be pH-dependent. | Girard's reagent hydrazones are stable under acidic conditions used for their formation and analysis. | The stability of the hydrazone bond is crucial for reproducible quantification. |
| Specificity | Reacts with both aldehydes and ketones. | Reacts with both aldehydes and ketones. | Neither reagent is specific to ketones over aldehydes. |
Reaction Mechanisms and Workflows
The fundamental reaction for both 2-hydrazinopyrazine and Girard's reagents with a ketone involves the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone.
Derivatization Workflow: 2-Hydrazinopyrazine with a Ketone
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Carbonyl Analysis: The 2-Hydrazinopyrazine Method in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the 2-hydrazinopyrazine method for the quantitative analysis of carbonyl compounds, a critical class of molecules implicated in oxidative stress, drug metabolism, and various pathological processes. While direct inter-laboratory comparison data for 2-hydrazinopyrazine is limited in publicly available literature, this document compiles performance characteristics from studies on closely related hydrazine-based derivatization reagents and contrasts them with established methods. The information presented herein is intended to guide researchers in selecting appropriate analytical strategies for carbonyl quantification.
Introduction to Carbonyl Analysis and the Role of Derivatization
Carbonyl compounds, including aldehydes and ketones, are often challenging to analyze directly using common analytical techniques like reversed-phase liquid chromatography-mass spectrometry (LC-MS) due to their polarity and potential instability. Chemical derivatization is a widely employed strategy to enhance their chromatographic retention, ionization efficiency, and overall detectability. Hydrazine-based reagents, such as 2-hydrazinopyrazine and its analogs, react with the carbonyl group to form stable hydrazones, which are more amenable to LC-MS analysis.
The 2-Hydrazinopyrazine Derivatization Method
The core of this method lies in the nucleophilic addition of the hydrazine moiety of 2-hydrazinopyrazine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable hydrazone. This reaction imparts a less polar and more readily ionizable pyrazine group to the analyte, significantly improving its analytical characteristics.
Comparative Performance Data
The following table summarizes typical performance data for carbonyl analysis using various derivatization reagents. It is important to note that the data for 2-hydrazinopyrazine is extrapolated from studies on structurally similar reagents like 2-hydrazinopyridine (HP) and 2-hydrazinoquinoline (HQ) due to the absence of specific inter-laboratory studies on 2-hydrazinopyrazine itself. The most common alternative method, derivatization with 2,4-dinitrophenylhydrazine (DNPH), is included for comparison.[1][2][3][4]
| Parameter | 2-Hydrazinopyrazine & Analogs (HP, HQ) | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) |
| Limit of Detection (LOD) | Low (pg to low ng/mL) | Low to moderate (ng/mL) | Very low (fg to pg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | Moderate (ng/mL to µg/mL) | Very low (pg/mL) |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 15% | < 10% |
| Analytical Technique(s) | LC-MS/MS | HPLC-UV, LC-MS/MS | GC-MS, LC-MS/MS |
| Advantages | Good sensitivity in LC-MS, stable derivatives | Well-established method, readily available reagent | Excellent sensitivity for GC-MS, forms stable oximes |
| Disadvantages | Limited commercial availability of reagent, potential for isomer formation | Formation of E/Z isomers can complicate chromatography, potential for reagent contamination | Requires anhydrous conditions for derivatization, potential for reagent artifacts |
Experimental Protocols
Sample Preparation
Biological samples (e.g., plasma, tissue homogenates) or pharmaceutical formulations are typically subjected to protein precipitation using a solvent like acetonitrile or methanol, followed by centrifugation to remove insoluble material. The resulting supernatant is then used for derivatization.
Derivatization with 2-Hydrazinopyrazine
A typical derivatization procedure involves mixing the sample extract with a solution of 2-hydrazinopyrazine in a suitable solvent (e.g., acetonitrile/methanol) containing an acidic catalyst (e.g., acetic acid or formic acid). The reaction mixture is then incubated, often at a slightly elevated temperature (e.g., 60°C), to ensure complete derivatization.
-
Reagents:
-
2-Hydrazinopyrazine solution (e.g., 1 mg/mL in acetonitrile/methanol)
-
Acid catalyst (e.g., 1% acetic acid)
-
Sample extract
-
-
Procedure:
-
To 100 µL of sample extract, add 50 µL of the 2-hydrazinopyrazine solution.
-
Add 10 µL of the acid catalyst.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes.
-
After incubation, the sample is typically diluted with the initial mobile phase before injection into the LC-MS system.
-
LC-MS/MS Analysis
The derivatized carbonyl compounds (hydrazones) are separated by reversed-phase HPLC and detected by tandem mass spectrometry.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target carbonyl-hydrazone derivative.
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The use of 2-hydrazinopyrazine and its analogs presents a robust and sensitive method for the quantification of carbonyl compounds by LC-MS. While it shares the fundamental reaction mechanism with the well-established DNPH method, it offers advantages in terms of the physicochemical properties of the resulting derivatives, which can be beneficial for mass spectrometric detection. The choice of the optimal derivatization reagent will ultimately depend on the specific carbonyl compounds of interest, the sample matrix, and the analytical instrumentation available. Researchers are encouraged to perform in-house validation to ensure the selected method meets the specific requirements of their application.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for determination of carbonyl compounds by 2,4-dinitrophenylhydrazine and their application to the assay of aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Accuracy and Precision of Hydrazine-Based Assays for Formaldehyde Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(hydrazinylmethyl)pyrazine-based assays and other common methods for the quantification of formaldehyde. The performance of these assays is evaluated based on their accuracy and precision, with supporting data from various studies. Detailed experimental protocols for key methods are also presented to facilitate informed decisions for your research and development needs.
Introduction to Formaldehyde Detection
Formaldehyde (FA) is a crucial signaling molecule in various biological processes, but it is also a known carcinogen and environmental pollutant. Accurate and precise quantification of formaldehyde is therefore essential in diverse fields, from biomedical research to environmental monitoring. A variety of analytical methods have been developed for this purpose, each with its own set of advantages and limitations. This guide focuses on the performance of hydrazine-based fluorescent assays, using this compound as a representative compound, and compares them with established techniques such as the acetylacetone (Nash) and 2,4-dinitrophenylhydrazine (DNPH) methods.
Performance Comparison of Formaldehyde Detection Assays
The selection of an appropriate assay for formaldehyde quantification depends on factors such as sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the key performance metrics of various hydrazine-based fluorescent probes and compares them with conventional methods.
| Assay Type | Analyte | Limit of Detection (LOD) | Response Time | Key Advantages | Key Disadvantages |
| Hydrazine-Based Fluorescent Probes | |||||
| BODIPY-Hydrazine (BHA) | Formaldehyde | 0.18 µM | < 30 min | High sensitivity, rapid response, suitable for live-cell imaging.[1] | Requires fluorescence spectrophotometer. |
| Naphthalimide-Hydrazine Probe | Formaldehyde | 5.24 µM | - | Low cytotoxicity, applicable for endogenous FA detection in living cells. | Moderate sensitivity. |
| DFK (Isoforon-Hydrazine) | Formaldehyde | 0.19 µM | - | Good linearity over a range of 0-80 µM.[2] | Requires fluorescence spectrophotometer. |
| NID (Naphthalimide-Hydrazine) | Formaldehyde | 0.29 µM | < 20 min | Rapid response, good selectivity.[2] | Requires fluorescence spectrophotometer. |
| BZT (Benzothiazole-Hydrazine) | Formaldehyde | 0.20 µM | - | Visual detection possible, low cytotoxicity.[2] | Requires fluorescence spectrophotometer. |
| Alternative Methods | |||||
| Acetylacetone (Nash) Method | Formaldehyde | ~0.2 mg/L | 10-60 min | Simple, colorimetric, does not require sophisticated instrumentation.[3] | Can have interferences from other aldehydes. |
| DNPH-HPLC Method | Formaldehyde | 0.1 ppbv (in air) | Sample collection + HPLC run time | High sensitivity and selectivity, considered a reference method.[4] | Time-consuming, requires specialized equipment (HPLC). |
| Graphene Quantum Dots (GQDs) | Formaldehyde | 0.0515 µg/mL | - | High sensitivity, good selectivity.[5] | Requires fluorescence spectrophotometer. |
Experimental Workflows and Signaling Pathways
To visualize the operational sequence of the compared assays, the following diagrams illustrate their respective experimental workflows.
Caption: Experimental workflows for formaldehyde detection.
Detailed Experimental Protocols
General Protocol for Hydrazine-Based Fluorescent Assay
This protocol is a generalized procedure based on common practices for fluorescent probes. Specific parameters may need to be optimized for this compound or other specific probes.
a. Reagents and Materials:
-
This compound fluorescent probe solution (e.g., 10 µM in a suitable buffer like PBS, pH 7.4).
-
Formaldehyde standard solutions of known concentrations.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence spectrophotometer.
b. Procedure:
-
Prepare a series of formaldehyde standard solutions by diluting a stock solution in PBS.
-
In a suitable container (e.g., a cuvette or microplate well), add the sample or formaldehyde standard.
-
Add the this compound probe solution to the sample/standard. The final concentration of the probe should be optimized, but a common starting point is 10 µM.[1]
-
Incubate the mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[1]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific probe.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the formaldehyde standards.
-
Determine the formaldehyde concentration in the samples by interpolating their fluorescence intensity on the calibration curve.
Acetylacetone (Nash) Method
This colorimetric method is based on the Hantzsch reaction.
a. Reagents and Materials:
-
Nash Reagent: Dissolve 150 g of ammonium acetate, 3 mL of glacial acetic acid, and 2 mL of acetylacetone in deionized water and make up the volume to 1 L.[6]
-
Formaldehyde standard solutions.
-
Spectrophotometer.
b. Procedure:
-
Prepare formaldehyde standards in the desired concentration range.
-
To 2 mL of the sample or standard, add 2 mL of the Nash reagent.[6]
-
Heat the mixture in a water bath at 60°C for 10-30 minutes.[3][6]
-
Cool the solution to room temperature.
-
Measure the absorbance of the yellow-colored product at 412-415 nm.[3][6]
-
Create a standard curve of absorbance versus formaldehyde concentration to quantify the samples.
DNPH-HPLC Method
This is a highly sensitive and specific method, often used as a reference.
a. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a small amount of acid).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 column.
b. Procedure:
-
Sample Collection and Derivatization: For air samples, draw air through a DNPH-coated silica gel cartridge.[4] For liquid samples, add the DNPH solution to the sample.
-
Extraction: Elute the formed hydrazone derivatives from the cartridge using acetonitrile.[4]
-
HPLC Analysis:
-
Inject the extracted sample into the HPLC system.
-
Separate the components on a C18 column using a mobile phase, typically a gradient of acetonitrile and water.
-
Detect the formaldehyde-DNPH derivative using a UV detector, usually at 360 nm.[4]
-
-
Quantification: Identify and quantify the formaldehyde peak by comparing its retention time and peak area to those of known standards.
Conclusion
The choice of an assay for formaldehyde determination is a critical decision that impacts the reliability of research and development outcomes. Hydrazine-based fluorescent probes, including those with a this compound structure, offer a compelling combination of high sensitivity, rapid response, and suitability for live-cell imaging. While they require a fluorescence spectrophotometer, their performance, particularly in terms of speed and sensitivity, can be advantageous over traditional methods.
The acetylacetone (Nash) method remains a simple and cost-effective option for routine analysis where high sensitivity is not the primary concern. For the highest accuracy and sensitivity, especially in complex matrices, the DNPH-HPLC method is the gold standard, although it is more labor-intensive and requires specialized instrumentation.
This guide provides the necessary data and protocols to help researchers select the most appropriate method for their specific needs, ensuring accurate and precise quantification of formaldehyde in their samples.
References
A Head-to-Head Comparison of 2-Hydrazinopyrazine and Dansyl Hydrazine for Carbonyl Derivatization
For researchers, scientists, and drug development professionals engaged in the analysis of carbonyl-containing molecules, the choice of derivatization agent is critical for achieving optimal sensitivity and selectivity. This guide provides a comprehensive comparative study of two prominent hydrazine-based reagents: 2-hydrazinopyrazine and dansyl hydrazine. We will delve into their performance, supported by experimental data, to facilitate an informed selection for your analytical needs.
At the forefront of carbonyl derivatization, 2-hydrazinopyrazine and dansyl hydrazine offer distinct advantages depending on the analytical platform and target analyte. 2-Hydrazinopyrazine and its analogs have emerged as powerful reagents for enhancing ionization efficiency in liquid chromatography-mass spectrometry (LC-MS), particularly in the analysis of steroids.[1][2][3][4] In contrast, dansyl hydrazine is a well-established fluorescent label, enabling highly sensitive detection of a broad range of carbonyl compounds, including steroids, carbohydrates, and fatty acids, via high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and LC-MS.[5][6][7][8][9][10][11]
Performance Comparison
The efficacy of a derivatization reagent is determined by several key performance indicators, including its reactivity, the stability of the resulting derivative, and the achievable limits of detection.
| Feature | 2-Hydrazinopyrazine | Dansyl Hydrazine |
| Primary Application | Enhancement of ionization for LC-MS analysis | Fluorescent labeling for HPLC-FLD and LC-MS |
| Analyte Scope | Primarily steroids and other keto-compounds | Broad range including steroids, carbohydrates, fatty acids, and other carbonyls |
| Detection Method | Mass Spectrometry (MS) | Fluorescence Detection, Mass Spectrometry (MS) |
| Reported Limits of Detection (LOD) | Steroids: 0.16 - 1.25 ng/mL[4] | Malondialdehyde: ~0.4 ng/mL[8], Carbohydrates: 100 amol[11] |
| Reaction Conditions | Typically requires heating (e.g., 60°C for 15-30 min for steroids)[2] | Can be rapid (e.g., 15 min for carbohydrates at room temperature)[11] |
| Derivative Stability | Hydrazones are generally susceptible to hydrolysis, particularly in biological matrices like plasma[12][13] | Hydrazones are generally susceptible to hydrolysis; stability can be an issue in plasma[12][13] |
| Selectivity | Reacts with carbonyl groups and has shown reactivity with carboxylic acids in some contexts[5][14] | Primarily reacts with carbonyl groups (aldehydes and ketones)[5][14] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these derivatization agents. Below are representative protocols for the analysis of steroids using 2-hydrazinopyrazine and reducing sugars using dansyl hydrazine.
Protocol 1: LC-MS/MS Analysis of Steroids using 2-Hydrazinopyridine Derivatization
This protocol is adapted from methodologies for the analysis of steroid hormones in biological fluids.[2][3][6][15]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of saliva or plasma, add an internal standard solution.
-
For protein precipitation and to prevent emulsion, add a tannic acid solution.[6]
-
Perform liquid-liquid extraction using a solvent mixture such as 10% butanol in methyl tert-butyl ether (MTBE).[6]
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a solution of 2-hydrazinopyridine (2-HP) in a suitable solvent (e.g., methanol) containing an acid catalyst (e.g., formic acid).
-
Incubate the mixture at 60°C for a specified time (e.g., 30 minutes) to form the hydrazone derivatives.
3. LC-MS/MS Analysis:
-
After incubation, the sample is typically diluted or reconstituted in the initial mobile phase.
-
Inject an aliquot onto a C18 reverse-phase column.
-
Elute the derivatized steroids using a gradient of mobile phases, such as water and methanol, both containing 0.1% formic acid.[15]
-
Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the specific precursor and product ions of the steroid-2-HP derivatives.
Protocol 2: HPLC-FLD Analysis of Reducing Sugars using Dansyl Hydrazine Derivatization
This protocol is based on methods for the fluorescent labeling and analysis of carbohydrates.[12][16]
1. Derivatization Reaction:
-
Prepare a solution of the carbohydrate sample in a suitable buffer.
-
Add a solution of dansyl hydrazine in a solvent like ethanol.
-
The reaction is typically carried out for a short duration (e.g., 15 minutes) at room temperature.[16]
-
To remove excess dansyl hydrazine, a solid-phase extraction (SPE) step using an amino-functionalized sorbent can be employed.
2. HPLC-FLD Analysis:
-
Inject the final derivatized sample onto a suitable HPLC column, such as a reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Separate the dansylated sugars using an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 525 nm, respectively.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the reaction mechanism, a typical experimental workflow, and a relevant signaling pathway context.
Caption: General reaction mechanism of a carbonyl compound with a hydrazine reagent to form a hydrazone.
Caption: A typical experimental workflow for the analysis of carbonyl compounds using derivatization.
Caption: Use of Dansyl Hydrazine to probe oxidative stress by detecting the carbonyl biomarker MDA.
Conclusion
Both 2-hydrazinopyrazine and dansyl hydrazine are highly effective derivatization agents for the analysis of carbonyl-containing compounds. The choice between them hinges on the specific requirements of the analytical method. For applications demanding the utmost sensitivity in mass spectrometry, particularly for steroid analysis, 2-hydrazinopyrazine and its derivatives are excellent choices. When fluorescence detection is available and a broader range of carbonyls are of interest, or when developing methods for both HPLC-FLD and LC-MS, the versatility of dansyl hydrazine makes it a superior option. The provided data and protocols serve as a guide for researchers to select the most appropriate reagent and methodology to achieve their analytical goals.
References
- 1. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dansyl hydrazine | 33008-06-9 | FD11317 | Biosynth [biosynth.com]
- 6. Multiplexed analysis of steroid hormones in saliva by LC-MS/MS with 2-hydrazinopyridine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]
- 8. The histochemical application of dansylhydrazine as a fluorescent labeling reagent for sialic acid in cellular glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dansyl hydrazine as a fluorimetric reagent for thin-layer chromatographic analysis of reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Derivatization: Assessing the Quantitative Performance of 2-Hydrazinopyrazine and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a critical analytical task. Derivatization is a common strategy to enhance the sensitivity and chromatographic performance of these analytes, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comprehensive comparison of the quantitative performance of 2-hydrazinopyrazine and its alternatives—Dansylhydrazine, 2,4-Dinitrophenylhydrazine (DNPH), and Girard's Reagent T—for the derivatization of aldehydes and ketones.
While direct quantitative performance data for 2-hydrazinopyrazine in carbonyl analysis is limited in currently available literature, this guide utilizes data from its close structural analog, 2-hydrazinopyridine, to provide a reasonable performance estimate. It is important to note that the pyrazine ring in 2-hydrazinopyrazine may offer different electronic properties compared to the pyridine ring, potentially influencing reactivity and chromatographic behavior.
Quantitative Performance Comparison
The selection of a derivatization reagent is often dictated by the specific requirements of the analysis, including desired sensitivity, the nature of the carbonyl compound, and the analytical platform. The following tables summarize the key quantitative performance metrics for the selected derivatization reagents.
Table 1: Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for Carbonyl Derivatization Reagents
| Derivatization Reagent | Analyte | LOD | LOQ | Analytical Method |
| 2-Hydrazinopyridine | Progesterone | 0.16 ng/mL[1] | - | LC-MS/MS[1] |
| (as surrogate for 2-Hydrazinopyrazine) | 17α-hydroxypregnenolone | 0.63 ng/mL[1] | - | LC-MS/MS[1] |
| 11-ketotestosterone | 1.25 ng/mL[1] | - | LC-MS/MS[1] | |
| Dansylhydrazine | Malondialdehyde | - | - | LC-MS |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde | 0.05 ng[2] | - | UHPLC[2] |
| Acetaldehyde | 0.1 ng[2] | - | UHPLC[2] | |
| Acetone | 0.1 ng[2] | - | UHPLC[2] | |
| Acrolein | 0.1 ng[2] | - | UHPLC[2] | |
| Propionaldehyde | 0.1 ng[2] | - | UHPLC[2] | |
| Crotonaldehyde | 0.1 ng[2] | - | UHPLC[2] | |
| Girard's Reagent T | 5-Formyl-2'-deoxyuridine | 3-4 fmol[3] | - | LC-MS/MS[3] |
Table 2: General Performance Characteristics of Carbonyl Derivatization Reagents
| Reagent | Key Advantages | Key Disadvantages |
| 2-Hydrazinopyrazine (inferred from 2-Hydrazinopyridine) | Good sensitivity for steroid hormones[1]. | Limited published data on a wide range of carbonyls. |
| Dansylhydrazine | Fluorescent tag enables highly sensitive detection[3][4]. | Can be prone to background interference. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Widely used and well-established method[5][6][7]. Good for UV and MS detection[5][6]. Stable derivatives[8]. | Formation of E/Z isomers can complicate chromatography[7]. |
| Girard's Reagent T | Introduces a permanent positive charge, enhancing ionization efficiency in MS[3][8]. Improves water solubility of derivatives. | May not be suitable for all carbonyl compounds. |
Experimental Workflows and Signaling Pathways
The general workflow for the derivatization of carbonyl compounds for LC-MS analysis involves sample preparation, the derivatization reaction itself, and subsequent analysis. The specific conditions can be optimized based on the target analytes and the chosen derivatization reagent.
References
- 1. Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow (Pimephales promelas) blood plasma using LC-ESI+/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to 2-Hydrazinopyrazine and Other Pyrazine-Based Reagents for Bioconjugation and Analysis
For researchers, scientists, and drug development professionals, the selective derivatization of carbonyl groups is a cornerstone of bioconjugation, diagnostics, and targeted drug delivery. Pyrazine-based hydrazine reagents have emerged as valuable tools for this purpose, offering unique reactivity and physicochemical properties. This guide provides a comprehensive benchmark of 2-hydrazinopyrazine against other notable pyrazine- and pyridine-based derivatizing agents, supported by available experimental data and detailed protocols.
Introduction to Pyrazine-Based Reagents
Pyrazine and its derivatives are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. The incorporation of a hydrazine moiety (-NHNH₂) onto the pyrazine ring creates a potent nucleophile capable of reacting with aldehydes and ketones to form stable hydrazone linkages. This reaction is particularly useful in biological applications due to its bioorthogonality, proceeding under mild conditions with high specificity for carbonyl groups, which are relatively rare in native biomolecules.
This guide will focus on the comparative performance of 2-hydrazinopyrazine and related reagents, assessing their utility in derivatization reactions for applications such as LC-MS analysis and bioconjugation.
Performance Comparison of Hydrazine-Based Reagents
The ideal derivatization agent should exhibit high reaction efficiency, lead to a stable conjugate, and enhance the detectability of the target molecule. While direct, head-to-head quantitative comparisons of 2-hydrazinopyrazine with other pyrazine-based reagents are not extensively documented in a single study, we can collate available data and draw informed comparisons based on structural analogs and general principles of hydrazone chemistry.
Physicochemical Properties
A reagent's physical and chemical characteristics, such as molecular weight and solubility, are critical for its handling and application in aqueous biological systems.
| Reagent | Chemical Structure | Molecular Weight ( g/mol ) | Key Features |
| 2-Hydrazinopyrazine | 110.12[1] | Pyrazine core offers potential for unique electronic properties and biological interactions. | |
| 2-Hydrazinopyridine | 109.13[2] | A widely used reagent for carbonyl derivatization in LC-MS applications.[3][4] | |
| 2-Hydrazinoquinoline | 159.19 | Increased hydrophobicity compared to 2-hydrazinopyridine, improving retention in reversed-phase LC.[5] | |
| 2-Hydrazino-1-methylpyridine (HMP) | 123.16 | Contains a permanently charged quaternary amine, significantly enhancing ionization efficiency in mass spectrometry.[6] | |
| Dansyl Hydrazine | 265.32 | Fluorescent label, enabling sensitive detection by fluorescence-based techniques.[7] | |
| Girard's Reagent T (GirT) | ![]() | 167.66 | Possesses a quaternary ammonium group, which enhances water solubility and ionization efficiency in mass spectrometry.[8][9] |
Reactivity and Derivatization Efficiency
The rate and completeness of the derivatization reaction are critical for quantitative applications. The nucleophilicity of the terminal nitrogen in the hydrazine group dictates its reactivity towards carbonyls.
A direct comparison between 2-hydrazinoquinoline (HQ), 2-hydrazinopyridine (HP), 2-picolylamine (PA), and dansyl hydrazine (DH) for the derivatization of a mixture of carboxylic acids, aldehydes, and ketones revealed that HQ was the most versatile, reacting with all tested compounds.[5][10] In contrast, HP and PA only reacted with carboxylic acids, while DH reacted only with carbonyl compounds.[5][10] This suggests that the electronic properties of the heterocyclic ring system influence the reactivity of the hydrazine moiety.
For instance, 2-hydrazino-1-methylpyridine (HMP) has been shown to provide a 70- to 1600-fold increase in sensitivity for the analysis of mono-oxosteroids by LC-ESI-MS compared to the underivatized steroids.[11] Another study demonstrated that derivatization with HMP afforded greater sensitivity than 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) for the analysis of dihydrotestosterone.[12]
Hydrazone Stability
The stability of the resulting hydrazone bond is crucial, particularly for applications in drug delivery where release under specific pH conditions is desired. Hydrazone hydrolysis is generally acid-catalyzed; they are relatively stable at neutral pH but cleave more rapidly under acidic conditions.[13] The stability is also influenced by the electronic properties of both the hydrazine and carbonyl-containing molecules.[13] Aromatic aldehydes typically form more stable hydrazones than aliphatic aldehydes due to conjugation.[13]
Studies on the hydrolytic stability of various isostructural hydrazones have shown that alkylhydrazones are the least stable, while acylhydrazones exhibit greater stability at neutral pH and are more labile at lower pH, making them suitable for acid-triggered drug release.[3][14] Oximes, formed from hydroxylamines, are significantly more stable than most hydrazones, especially under acidic conditions.[3][14]
The hydrazone formed from 2-hydrazinopyrazine is expected to exhibit pH-dependent stability comparable to that of other aryl hydrazones. The electron-withdrawing nature of the pyrazine ring may influence the rate of hydrolysis.
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents. Below are representative protocols for the synthesis of a pyrazine-based reagent and a general procedure for derivatization of carbonyl compounds.
Synthesis of 2-Hydrazinopyridine
This protocol describes a common method for the synthesis of 2-hydrazinopyridine from 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1 equivalent).
-
Stir the reaction mixture at 100°C for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinopyridine.[15]
General Protocol for Derivatization of Carbonyl Compounds for LC-MS Analysis
This protocol is a general guideline for the derivatization of carbonyl-containing analytes with a hydrazine-based reagent. Optimization of reaction time, temperature, and reagent concentration may be required for specific applications.
Materials:
-
Sample containing carbonyl compound(s)
-
Hydrazine derivatizing reagent (e.g., 2-hydrazinopyrazine, 2-hydrazinopyridine) solution in a suitable solvent (e.g., methanol, acetonitrile)
-
Acid catalyst (e.g., acetic acid, formic acid)
-
Quenching solution (if necessary)
-
LC-MS grade solvents for analysis
Procedure:
-
To the sample containing the carbonyl compound, add an excess of the hydrazine derivatizing reagent solution.
-
Add a small amount of acid catalyst (e.g., 1% v/v).
-
Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 15-60 minutes).
-
If necessary, quench the reaction by adding a suitable reagent or by dilution.
-
Analyze the derivatized sample by LC-MS.
Visualizing the Workflow
A clear understanding of the experimental process is crucial. The following diagrams illustrate the general reaction and a typical workflow for comparing the performance of different derivatizing agents.
Conclusion
2-Hydrazinopyrazine is a promising reagent for the derivatization of carbonyl compounds, with its pyrazine core offering potential for unique applications in chemical biology and drug development. While direct quantitative comparisons with other pyrazine- and pyridine-based reagents are limited, its structural similarities to well-characterized reagents like 2-hydrazinopyridine allow for informed predictions of its performance.
The choice of a derivatization reagent will ultimately depend on the specific application. For enhancing mass spectrometric detection, reagents with pre-charged moieties like HMP or Girard's Reagent T are highly effective. For fluorescence-based detection, dansyl hydrazine and other fluorescent hydrazides are the reagents of choice. 2-Hydrazinopyrazine and its analogs provide a valuable addition to the chemical biologist's toolbox, and further quantitative studies are warranted to fully elucidate their comparative performance in terms of reaction kinetics, derivatization efficiency, and hydrazone stability.
References
- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinopyridine, 98% | Fisher Scientific [fishersci.ca]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qualitative and quantitative evaluation of derivatization reagents for different types of protein-bound carbonyl groups - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. raineslab.com [raineslab.com]
- 15. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
A Head-to-Head Comparison of Derivatization Agents for GC-MS Metabolomics
A Guide for Researchers, Scientists, and Drug Development Professionals
In the field of metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the comprehensive analysis of small molecule metabolites. However, the inherent challenge of analyzing non-volatile and thermally labile compounds necessitates a critical sample preparation step: derivatization. This process chemically modifies metabolites to increase their volatility and thermal stability, making them amenable to GC-MS analysis. The choice of derivatization agent is paramount, as it directly influences the breadth of metabolites detected, the quantitative accuracy of the results, and the overall reproducibility of the study.
This guide provides an objective, data-driven comparison of commonly used derivatization agents for metabolomics, with a primary focus on silylation and alkylation reagents. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate agent for your research needs.
Performance Comparison of Silylation Agents: MSTFA vs. BSTFA
The most widely employed derivatization technique in GC-MS metabolomics is silylation, where an active hydrogen atom in a metabolite is replaced by a trimethylsilyl (TMS) group.[1] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are two of the most popular silylation reagents. While both are effective TMS donors, they exhibit key differences in reactivity and by-product formation.[2]
| Feature | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Key Considerations & References |
| Reactivity | Highly reactive, considered one of the most volatile TMS reagents.[3] | Also highly reactive, with a similar silylation potential to MSTFA.[2][4] | The choice between the two often depends on the specific metabolite class and the presence of catalysts. |
| Catalyst | Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered groups.[5] | Frequently used in combination with 1% TMCS to increase its silylating power.[6] | TMCS is highly sensitive to moisture and can be corrosive.[2] |
| By-products | Produces N-methyltrifluoroacetamide, which is volatile and generally does not interfere with chromatography. | Produces N-trifluoroacetamide, which is also volatile. | The volatility of by-products is advantageous for minimizing chromatographic interference. |
| Suitability for Metabolite Classes | |||
| Organic Acids | Highly effective for the derivatization of organic acids.[2] | Readily derivatizes organic acids.[2] | Both reagents are well-suited for this class of compounds. |
| Amino Acids | A common reagent for amino acid analysis, though optimization of reaction conditions is crucial.[2] Arginine can be converted to ornithine during derivatization with MSTFA.[7] | Also capable of derivatizing amino acids, but reaction conditions may require optimization.[2] | Careful optimization is necessary to avoid incomplete derivatization or degradation. |
| Sugars | Frequently used for the derivatization of sugars, often in a two-step process with methoximation.[2] | The silylation potential for sugars is considered similar to MSTFA.[2] A longer silylation time may be needed for polyhydroxy compounds.[4] | Methoximation of carbonyl groups prior to silylation is crucial to prevent the formation of multiple isomers.[3][5] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis and should be analyzed promptly, ideally within 24 hours.[2] | TMS derivatives exhibit similar stability to those formed with MSTFA and are also prone to hydrolysis.[2] | Anhydrous conditions are critical for successful and reproducible derivatization.[2] |
| Overall Performance | Studies have shown that MSTFA with 1% TMCS can provide a high signal for plasma derivatization.[5] | BSTFA with 1% TMCS was found to be superior to MSTFA for most CEC-TMS derivatives in one study.[6] In another study on leukemia cell metabolome, BSTFA was proved to be more suitable than MSTFA, with better repeatability.[8] | The optimal reagent can be matrix-dependent and should be empirically determined for specific applications. |
An Alternative Approach: Alkylation with Methyl Chloroformate (MCF)
While silylation is the dominant technique, alkylation presents a viable alternative, particularly for the analysis of amino and non-amino organic acids.[9] Methyl chloroformate (MCF) is a common alkylating agent that offers several advantages.
| Feature | Silylation (MSTFA/BSTFA) | Alkylation (MCF) | Key Considerations & References |
| Reaction Conditions | Typically requires heating and anhydrous conditions.[2][10] | Instantaneous reaction at room temperature without the need for heating or water exclusion.[9] | The simplicity of the MCF protocol can improve sample throughput. |
| Derivative Stability | TMS derivatives are relatively unstable and prone to hydrolysis.[2][9] | MCF derivatives are generally more stable during chromatographic runs.[9][11] | Improved stability of MCF derivatives can lead to better reproducibility, especially for large sample batches. |
| Reproducibility (RSD) | The widely used TMS derivatization method has shown poorer reproducibility in some studies.[9][11] | MCF derivatization has demonstrated better analytical performance and reproducibility in comparative studies.[9][11] | Lower RSD values indicate higher precision and reliability of the analytical method. |
| GC Column Impact | Excess silylating reagent can potentially damage the GC column over time.[9] | The derivatization by-products are easily separated from the derivatives, causing less damage to the GC capillary column.[9] | This can lead to longer column lifetime and more consistent chromatographic performance. |
| Metabolite Coverage | Efficient for a broad range of metabolites, including sugars and their derivatives.[9] | Particularly effective for amino acids, non-amino organic acids, and nucleotides.[9] | For comprehensive metabolome coverage, using both silylation and alkylation in parallel has been suggested.[9] |
Experimental Protocols
Reproducibility in metabolomics studies is critically dependent on standardized and well-documented experimental procedures. Below are detailed protocols for the most common derivatization workflows.
Protocol 1: Two-Step Methoximation and Silylation
This is the most common derivatization procedure for comprehensive metabolomics analysis, particularly for samples containing sugars and other carbonyl-containing compounds.[12][13]
-
Sample Drying: Evaporate the sample extract to complete dryness under a stream of nitrogen or using a vacuum concentrator. It is crucial to remove all residual water.[2]
-
Methoximation:
-
Silylation:
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Alkylation with Methyl Chloroformate (MCF)
This protocol is particularly suited for the analysis of amino and non-amino organic acids and offers a faster, more streamlined workflow.[9]
-
Sample Preparation: The sample can be in an aqueous solution.
-
Derivatization:
-
To 100 µL of the aqueous sample, add 500 µL of a solution containing pyridine, ethanol, and water (e.g., in a 1:3:1 ratio).
-
Add 50 µL of methyl chloroformate (MCF) and vortex vigorously for 30 seconds.
-
Add 500 µL of chloroform and vortex for 30 seconds to extract the derivatized metabolites.
-
-
Extraction:
-
Centrifuge the mixture to separate the layers.
-
The bottom chloroform layer contains the derivatized analytes.
-
-
Analysis: Transfer the chloroform layer to a new vial for GC-MS injection.
Visualizing the Workflow and Reactions
To further clarify the derivatization process, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
Conclusion
The selection of a derivatization agent is a critical decision in the design of a GC-MS metabolomics experiment. For broad metabolite coverage, the two-step methoximation/silylation using either MSTFA or BSTFA is a well-established and robust method. The choice between MSTFA and BSTFA may depend on the specific sample matrix and target metabolites, and preliminary testing is often recommended. For targeted analyses of amino and non-amino organic acids, alkylation with MCF offers significant advantages in terms of derivative stability, reproducibility, and workflow efficiency.
Ultimately, the optimal derivatization strategy will be dictated by the specific research question, the chemical diversity of the metabolites under investigation, and the analytical performance requirements of the study. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to enhance the quality and reliability of their metabolomics data.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(Hydrazinylmethyl)pyrazine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Hydrazinylmethyl)pyrazine, ensuring laboratory safety and environmental protection. The following procedures are based on established safety protocols for hazardous chemical waste and data from similar pyrazine compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The known and potential hazards of this compound necessitate careful handling to prevent exposure.
Key Hazards: Based on data for 2-Hydrazinopyrazine, a closely related compound, the following hazards should be considered[1]:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation
Many pyrazine derivatives are also flammable[2][3]. Therefore, it is essential to keep the compound away from heat, sparks, open flames, and other ignition sources.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Protective Clothing: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a dust respirator is recommended[2].
Quantitative Hazard Data
The following table summarizes the GHS classifications for the closely related compound, 2-Hydrazinopyrazine. This data should be used as a conservative guide for handling this compound.
| Hazard Statement | GHS Classification | Notes |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention. |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | Avoid contact with skin. Wash thoroughly after handling. |
| Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | Avoid contact with eyes. Wear appropriate eye protection. |
| May cause respiratory irritation | Specific target organ toxicity - Single exposure (Category 3) | Handle in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4].
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and has a secure, leak-proof lid[4].
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It may be incompatible with strong oxidizing agents, strong bases, acids, and moisture[2][3][4].
-
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a well-ventilated, secondary containment area, away from sources of ignition and incompatible materials[4].
-
Keep the waste container closed at all times, except when adding waste.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
-
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste[4].
-
-
Spill Cleanup:
-
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition[5].
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or diatomaceous earth[5][6].
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity[4].
-
Follow all national, state, and local regulations for the disposal of hazardous waste.
-
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(Hydrazinylmethyl)pyrazine
Essential Safety and Handling Guide for 2-(Hydrazinylmethyl)pyrazine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. This compound contains a hydrazine moiety and a pyrazine ring, suggesting potential for significant toxicity, reactivity, and other hazards associated with both functional groups.
Hazard Assessment and Engineering Controls
This compound should be handled as a particularly hazardous substance due to the presence of the hydrazine group, which is associated with corrosive and flammable properties, as well as potential carcinogenicity.[1][2] The pyrazine ring may also contribute to its toxicological profile.[3] Therefore, stringent engineering controls are necessary to minimize exposure.
Key Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to avoid the accumulation of flammable or toxic vapors.[4]
-
Designated Area: The work area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.[1]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound, based on guidelines for handling hydrazine and its derivatives.[1][4][5]
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Butyl rubber or Viton are recommended for handling hydrazines.[1] Nitrile or chloroprene gloves may be suitable for splash contact but should be changed immediately upon contamination.[1] |
| Eyes/Face | Safety goggles and face shield | ANSI Z87.1-compliant safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.[1] |
| Body | Flame-resistant lab coat and chemical-resistant apron | A flame-resistant lab coat should be worn over personal clothing. A chemical-resistant apron should be worn over the lab coat.[1] |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator with appropriate cartridges for organic vapors and hydrazines should be available for emergency situations. For non-routine operations where exposure limits may be exceeded, a supplied-air respirator is recommended.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound, if available. In its absence, review the SDS for hydrazine and similar pyrazine derivatives.
-
Don all required personal protective equipment as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood.
-
-
Handling and Experimentation:
-
Conduct all manipulations of this compound, including weighing and transferring, within the fume hood to minimize inhalation exposure.[2]
-
Use spark-proof tools and equipment, as hydrazine derivatives can be flammable.[6]
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin and eyes.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
-
-
Spill Response:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Segregate waste containing this compound from other waste streams to avoid incompatible mixtures.[8] It is likely incompatible with strong oxidizing agents.[9]
-
Use separate, clearly labeled, and sealed containers for liquid and solid waste.[8]
-
-
Waste Container Management:
-
Contaminated Materials:
-
Any items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be treated as hazardous solid waste and disposed of accordingly.[8]
-
-
Decontamination:
-
Clean all glassware and equipment that came into contact with this compound thoroughly.
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
-
Disposal Coordination:
-
Store hazardous waste in a designated and properly ventilated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]
-
References
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. benchchem.com [benchchem.com]
- 3. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxada.com [arxada.com]
- 5. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

